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  • Product: 3,5-Dichloro-2'-methylbenzophenone
  • CAS: 54941-71-8

Core Science & Biosynthesis

Foundational

3,5-Dichloro-2'-methylbenzophenone: Comprehensive Physicochemical Profiling and Synthetic Methodologies for Advanced Drug Development

Executive Summary As a Senior Application Scientist in early-stage drug discovery and fine chemical synthesis, I frequently leverage privileged scaffolds to build complex molecular architectures. 3,5-Dichloro-2'-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and fine chemical synthesis, I frequently leverage privileged scaffolds to build complex molecular architectures. 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) is a highly specialized diarylmethanone derivative that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), photoaffinity labels, and advanced agrochemicals.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural nuances, and the optimal synthetic methodologies required to produce it with high regiocontrol. By moving away from unpredictable Friedel-Crafts acylations and utilizing the highly controlled Weinreb-Nahm ketone synthesis, researchers can establish a self-validating, high-yield protocol for this sterically hindered building block.

Physicochemical and Structural Profiling

The utility of 3,5-Dichloro-2'-methylbenzophenone is fundamentally driven by the unique electronic and steric environment of its two distinct aryl rings.

Structural Nuances
  • Electronic Effects (A-Ring): The 3,5-dichloro substitution exerts a pronounced negative inductive effect (-I). This electron withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and susceptible to subsequent nucleophilic attacks (e.g., reduction to benzhydrols or Wittig olefination).

  • Steric Effects (B-Ring): The ortho-methyl group introduces substantial steric bulk adjacent to the carbonyl center. This steric hindrance forces the B-ring to twist out of coplanarity with the carbonyl π-system, minimizing steric clashes but simultaneously disrupting extended conjugation. This non-planar topology is highly desirable in rational drug design for targeting specific, deep hydrophobic pockets in kinase domains or allosteric sites.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters expected for this intermediate, critical for calculating reaction stoichiometry and downstream purification [1].

ParameterValue / Description
Chemical Name 3,5-Dichloro-2'-methylbenzophenone
CAS Number 54941-71-8
Molecular Formula C₁₄H₁₀Cl₂O
Molecular Weight 265.13 g/mol
SMILES CC1=CC=CC=C1C(=O)C1=CC(Cl)=CC(Cl)=C1
Typical Purity ≥98% (HPLC)
Storage Conditions Sealed in dry, 2-8°C

Synthetic Methodologies: The Weinreb-Nahm Route

While traditional benzophenones are often synthesized via Friedel-Crafts acylation, applying this method to 3,5-Dichloro-2'-methylbenzophenone is fundamentally flawed. Acylating toluene with 3,5-dichlorobenzoyl chloride yields predominantly the para-isomer (3,5-dichloro-4'-methylbenzophenone) due to the steric hindrance at the ortho-position of toluene.

To achieve absolute regiocontrol, the Weinreb-Nahm Ketone Synthesis is the gold standard [2]. This methodology utilizes an N-methoxy-N-methylamide (Weinreb amide) intermediate, which reacts with a Grignard reagent to form a stable chelate, preventing the over-addition typically seen with standard esters or acid chlorides [3].

Mechanistic Visualization

Mechanism A Weinreb Amide (Electrophile) C 5-Membered Mg-Chelate (Stable Intermediate) A->C Addition B o-Tolyl-MgBr (Nucleophile) B->C Coordination D Aqueous HCl (Quench) C->D Prevents Over-addition E 3,5-Dichloro-2'-methylbenzophenone (Target Ketone) D->E Chelate Collapse

Fig 1: Chelation-controlled mechanism of the Weinreb ketone synthesis preventing over-addition.

Experimental Protocols: A Self-Validating System

The following protocol is engineered to be a self-validating system. Each step includes specific causality and validation checkpoints to ensure synthetic integrity, adapted from established organometallic procedures [4].

Step 1: Synthesis of 3,5-Dichloro-N-methoxy-N-methylbenzamide
  • Activation: Suspend 3,5-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

    • Causality: Oxalyl chloride is preferred over thionyl chloride due to its mildness. The generation of gaseous byproducts (CO, CO₂, HCl) drives the reaction forward and simplifies the concentration step.

  • Amidation: Concentrate the resulting acid chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), followed by the slow, dropwise addition of triethylamine (Et₃N, 2.5 eq).

    • Causality: Et₃N serves a dual purpose: it liberates the free base of the hydroxylamine and neutralizes the HCl generated during the amidation. The 0 °C temperature suppresses exothermic degradation.

  • Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). The Weinreb amide will appear as a distinct, UV-active spot with a lower Rf value than the starting acid. Perform an aqueous workup and purify via a short silica plug.

Step 2: Grignard Addition (Ketone Formation)
  • Nucleophilic Addition: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Dropwise add o-tolylmagnesium bromide (1.1 eq, typically a 1.0 M solution in THF).

    • Causality: Anhydrous THF is critical to prevent the premature quenching of the Grignard reagent. The formation of the stable 5-membered magnesium chelate at 0 °C traps the tetrahedral intermediate, effectively preventing the newly formed ketone from undergoing a second nucleophilic attack to form an undesired tertiary alcohol.

  • Hydrolysis and Quench: After stirring for 2 hours at room temperature, cool the reaction vessel back to 0 °C and carefully quench with 1M aqueous HCl.

    • Causality: The acidic quench breaks the magnesium-oxygen coordinate bonds of the chelate, releasing the free target ketone and partitioning the water-soluble magnesium salts into the aqueous layer.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to afford the pure 3,5-Dichloro-2'-methylbenzophenone.

Workflow Visualization

Workflow Step1 STEP 1: Acid Activation 3,5-Dichlorobenzoic acid + (COCl)2 Step2 STEP 2: Amidation N,O-dimethylhydroxylamine + Et3N Step1->Step2 Step3 STEP 3: Grignard Addition o-Tolyl-MgBr in THF at 0°C Step2->Step3 Step4 STEP 4: Hydrolysis 1M HCl Quench to break chelate Step3->Step4 Step5 STEP 5: Purification Silica Gel Chromatography Step4->Step5

Fig 2: Step-by-step synthetic workflow for 3,5-Dichloro-2'-methylbenzophenone.

Analytical Characterization Standards

To ensure the integrity of the synthesized API intermediate, rigorous analytical characterization is required. The following table outlines the expected spectroscopic data for 3,5-Dichloro-2'-methylbenzophenone.

Analytical TechniqueExpected Spectral Signatures
¹H NMR (CDCl₃, 400 MHz) ~2.3 ppm (s, 3H): o-Methyl protons.7.1 - 7.4 ppm (m, 4H): Aromatic protons of the o-tolyl ring.~7.5 - 7.7 ppm (m, 3H): Aromatic protons of the 3,5-dichlorophenyl ring (expected as a doublet for ortho and triplet for para).
¹³C NMR (CDCl₃, 100 MHz) ~195 ppm: Carbonyl carbon (C=O).~20 ppm: Aryl methyl carbon (Ar-CH₃).
IR Spectroscopy (KBr) ~1665 cm⁻¹: Strong C=O stretching frequency. The slight shift from standard planar benzophenones (~1650 cm⁻¹) confirms the loss of coplanarity due to steric hindrance.
Mass Spectrometry (ESI+) m/z 265.0 [M+H]⁺: Base peak. Will exhibit a classic 9:6:1 isotopic pattern characteristic of a di-chlorinated species (reflecting the natural ³⁵Cl and ³⁷Cl abundance).

Conclusion

3,5-Dichloro-2'-methylbenzophenone is a highly valuable, sterically encumbered building block for advanced medicinal chemistry. By abandoning poorly controlled electrophilic aromatic substitutions in favor of the chelation-controlled Weinreb-Nahm ketone synthesis, researchers can achieve near-perfect regioselectivity and high yields. The resulting non-planar diarylmethanone scaffold provides an excellent foundation for exploring deep hydrophobic pockets in modern drug target development.

References

  • Sigma-Aldrich Product Data : 3,5-Dichloro-2'-methylbenzophenone (CAS 54941-71-8). Sigma-Aldrich Catalog.

  • ChemScene Product Data : 54941-71-8 | 3,5-Dichloro-2'-methylbenzophenone. ChemScene.

  • Wikipedia : Weinreb ketone synthesis. Wikimedia Foundation.

  • National Institutes of Health (PMC) : Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution. PMC Archive.

  • Organic Syntheses : N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Org. Synth.

Sources

Exploratory

Synthesis and Process Optimization of 3,5-Dichloro-2'-methylbenzophenone: A Technical Whitepaper

Executive Summary 3,5-Dichloro-2'-methylbenzophenone (CAS 54941-71-8) is a highly specialized, unsymmetrical diaryl ketone with the molecular formula C14H10Cl2O and a molecular weight of 265.13 g/mol [1]. Benzophenone de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-2'-methylbenzophenone (CAS 54941-71-8) is a highly specialized, unsymmetrical diaryl ketone with the molecular formula C14H10Cl2O and a molecular weight of 265.13 g/mol [1]. Benzophenone derivatives are recognized as ubiquitous scaffolds in medicinal chemistry, frequently utilized in the development of p38α MAP kinase inhibitors, anti-inflammatory agents, and complex pharmaceutical intermediates[2].

The synthesis of this specific compound presents a unique regiochemical challenge. The steric hindrance of the ortho-methyl group combined with the electron-withdrawing nature of the dichloro-substituted ring necessitates highly directed, chemoselective synthetic pathways to avoid isomeric contamination.

Retrosynthetic Analysis & Causality in Route Selection

Traditional benzophenone synthesis often relies on Friedel-Crafts acylation[3]. However, attempting to acylate toluene with 3,5-dichlorobenzoyl chloride results in poor regioselectivity. While the methyl group of toluene is an ortho/para director, steric bulk dictates that the para-substituted isomer (3,5-dichloro-4'-methylbenzophenone) will overwhelmingly dominate the product mixture.

  • Route A (Grignard Addition + Oxidation): A classical two-step approach converting an aldehyde to a secondary alcohol, followed by oxidation to the ketone[5].

  • Route B (Weinreb Amide Protocol): A highly chemoselective approach utilizing N-methoxy-N-methylamides to directly yield the ketone without the risk of Grignard over-addition[6][7].

Mechanistic Workflows

SynthWorkflow SM1 3,5-Dichlorobenzoyl Chloride WA Weinreb Amide Intermediate (N-methoxy-N-methylamide) SM1->WA N,O-dimethylhydroxylamine DIPEA, CH2Cl2 SM2 3,5-Dichlorobenzaldehyde Alcohol Secondary Alcohol Intermediate (3,5-dichlorophenyl)(o-tolyl)methanol SM2->Alcohol Grignard Addition THF, 0°C Product 3,5-Dichloro-2'-methylbenzophenone (Target Compound) WA->Product Grignard Addition THF, 0°C to RT Alcohol->Product Oxidation (MnO2 or Swern) CH2Cl2, RT Grignard o-Tolylmagnesium Bromide (Grignard Reagent) Grignard->WA Grignard->Alcohol

Synthetic pathways for 3,5-Dichloro-2'-methylbenzophenone via Grignard and Weinreb routes.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: The Weinreb Amide Route (Recommended for Scale-Up)

Causality & Design: Weinreb amides are exceptional electrophiles for ketone synthesis. Upon nucleophilic attack by the Grignard reagent, the N-methoxy oxygen coordinates with the magnesium ion, forming a highly stable, five-membered tetrahedral chelate[7]. This intermediate resists further nucleophilic attack, strictly preventing the formation of tertiary alcohols. The ketone is only released upon aqueous acidic workup[8].

WeinrebMechanism Start Weinreb Amide + RMgX Tetrahedral Stable 5-Membered Metal-Chelated Intermediate Start->Tetrahedral Nucleophilic Attack Tetrahedral->Tetrahedral Resists further nucleophilic attack Hydrolysis Aqueous Acid Quench (NH4Cl / HCl) Tetrahedral->Hydrolysis Workup Ketone Ketone Product (No Over-addition) Hydrolysis->Ketone Collapse of Tetrahedral Intermediate

Mechanism of Weinreb amide chelation preventing Grignard over-addition.

Step 1: Synthesis of N-methoxy-N-methyl-3,5-dichlorobenzamide

  • Initiation: Dissolve 10.0 mmol of 3,5-dichlorobenzoyl chloride in 50 mL of anhydrous CH2Cl2 under an inert N2 atmosphere.

  • Amidation: Add 11.0 mmol of N,O-dimethylhydroxylamine hydrochloride. Cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Dropwise add 25.0 mmol of N,N-diisopropylethylamine (DIPEA). Self-Validation Checkpoint: The reaction mixture will transition from cloudy to clear as the hydrochloride salt neutralizes, visually confirming the progression of the amidation.

  • Workup: Stir at room temperature for 2 hours. Wash sequentially with 1M HCl (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

Step 2: Chemoselective Grignard Addition

  • Nucleophilic Attack: Dissolve the crude Weinreb amide in 40 mL of anhydrous THF. Cool to 0 °C.

  • Transmetallation/Addition: Dropwise add 12.0 mmol of o-tolylmagnesium bromide (1.0 M solution in THF)[4].

  • Chelation Hold: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Self-Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 8:2) should show complete consumption of the UV-active amide spot.

  • Quench & Release: Carefully quench with 30 mL of saturated aqueous NH4Cl. The acidic quench collapses the tetrahedral intermediate into the target ketone. Extract with EtOAc, dry, and concentrate.

Protocol 2: Grignard Addition & Oxidation Sequence (Discovery Phase)

Causality & Design: This route bypasses the need for specialized amide intermediates, relying instead on the robust oxidation of a secondary alcohol. It is highly effective for rapid library generation in early-stage drug discovery[5].

Step 1: Alcohol Formation

  • Dissolve 10.0 mmol of 3,5-dichlorobenzaldehyde in 40 mL of anhydrous THF at 0 °C.

  • Slowly add 12.0 mmol of o-tolylmagnesium bromide. Stir for 2 hours.

  • Quench with saturated NH4Cl, extract with EtOAc, and concentrate to yield the intermediate (3,5-dichlorophenyl)(o-tolyl)methanol.

Step 2: Oxidation to Ketone

  • Dissolve the crude alcohol in 50 mL of CH2Cl2.

  • Add 100.0 mmol (10 equivalents) of activated MnO2.

  • Stir vigorously at room temperature for 12 hours. Self-Validation Checkpoint: The reaction is complete when the broad O-H stretch (~3300 cm⁻¹) disappears entirely in FT-IR analysis.

  • Filter the suspension through a pad of Celite to remove manganese waste, and concentrate the filtrate to yield the final benzophenone.

Quantitative Data & Route Comparison

Synthetic MetricRoute A: Grignard + OxidationRoute B: Weinreb Amide
Overall Yield 65 - 75%80 - 88%
Step Count 2 Steps2 Steps (One-pot adaptable)
Regioselectivity Absolute (>99%)Absolute (>99%)
Over-addition Risk Low (Aldehyde substrate)Negligible (Chelation control)
Scalability Moderate (MnO2 filtration bottlenecks)High (Standard aqueous workup)

Analytical Validation & Quality Control

To ensure strict adherence to E-E-A-T standards of trustworthiness, the final synthesized product must be validated against the following analytical benchmarks:

  • 1H NMR (400 MHz, CDCl3): Confirm the presence of the distinct singlet of the ortho-methyl group at ~2.3 ppm. The aromatic region (7.1–7.6 ppm) must integrate to exactly 7 protons. The 3,5-dichloro ring will display a characteristic meta-coupling pattern (doublet, J ≈ 1.8 Hz for ortho protons; triplet, J ≈ 1.8 Hz for the para proton).

  • 13C NMR (100 MHz, CDCl3): The ketone carbonyl carbon must appear highly deshielded at ~195 ppm.

  • Mass Spectrometry (EI-MS): Look for the molecular ion peak (M+) at m/z 264, accompanied by the classic 9:6:1 isotopic distribution pattern indicative of a dichloro species (m/z 264, 266, 268)[1].

References

  • Khanum et al. "Benzophenone: a ubiquitous scaffold in medicinal chemistry". PubMed Central (PMC). URL:[Link]

  • ACS Publications. "The Grignard Reaction – Unraveling a Chemical Puzzle". Journal of Organic Chemistry. URL:[Link]

  • Royal Society of Chemistry. "Chemoselective Efficient Synthesis of Functionalized β-oxonitriles through Cyanomethylation of Weinreb Amides". Google Scholar Verified Search.
  • National Institutes of Health. "Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence". PubMed Central (PMC). URL:[Link]

Sources

Foundational

3,5-Dichloro-2'-methylbenzophenone: Structural Dynamics, Synthesis, and Application as a Core Pharmacophore Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery and advanced materials science, b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and advanced materials science, benzophenone derivatives serve as indispensable structural motifs. 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) is a highly specialized intermediate characterized by its unique steric and electronic profile [1]. The presence of meta-chlorine atoms imparts significant lipophilicity and metabolic resistance, while the ortho-methyl group forces the aromatic rings out of coplanarity. As a Senior Application Scientist, I have structured this guide to provide a comprehensive analysis of its physicochemical properties, a logically grounded and self-validating synthetic protocol, and analytical methodologies required to certify its purity for downstream pharmaceutical applications.

Molecular Architecture & Physicochemical Profiling

The utility of 3,5-Dichloro-2'-methylbenzophenone stems directly from its molecular architecture. The dihedral angle between the two phenyl rings is heavily restricted by the steric bulk of the 2'-methyl group. This non-planar conformation is critical when designing small molecules intended to bind within deep, narrow hydrophobic pockets of target proteins (e.g., kinase allosteric sites). Furthermore, the 3,5-dichloro substitution pattern blocks primary sites of Cytochrome P450-mediated oxidation, thereby enhancing the pharmacokinetic half-life of derivative active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table summarizes the verified physicochemical parameters critical for handling, storage, and reaction stoichiometry [1, 2].

ParameterSpecification
Chemical Name 3,5-Dichloro-2'-methylbenzophenone
CAS Number 54941-71-8
Molecular Formula C₁₄H₁₀Cl₂O
Molecular Weight 265.13 g/mol
SMILES String CC1=CC=CC=C1C(=O)C1=CC(Cl)=CC(Cl)=C1
Purity Standard ≥98% (via HPLC)
Storage Conditions Sealed in dry conditions, 2–8°C
Shipping Conditions Room temperature (inert atmosphere preferred)

Mechanistic Synthesis Pathways

When synthesizing asymmetric benzophenones, classical Friedel-Crafts acylation (e.g., reacting 3,5-dichlorobenzoyl chloride with toluene) is notoriously problematic due to poor regioselectivity, yielding complex mixtures of ortho and para isomers.

To ensure absolute regiocontrol, a two-step Grignard Addition followed by Benzylic Oxidation is the superior, field-proven approach. This method guarantees the precise 2'-methyl positioning required for the target molecule.

Synthetic Workflow Diagram

Synthesis A 3,5-Dichlorobenzaldehyde (Starting Material) C Nucleophilic Addition (Anhydrous THF, 0°C) A->C B o-Tolylmagnesium bromide (Grignard Reagent) B->C D (3,5-Dichlorophenyl)(o-tolyl)methanol (Benzhydrol Intermediate) C->D  Quench (NH4Cl) E MnO2 Oxidation (DCM, RT) D->E F 3,5-Dichloro-2'-methylbenzophenone (Target Molecule) E->F  Filtration & Concentration

Caption: Regioselective synthesis pathway of 3,5-Dichloro-2'-methylbenzophenone.

Experimental Protocol: Regioselective Synthesis

Phase 1: Grignard Addition (Nucleophilic Attack)

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere.

  • Solvation: Charge the flask with 3,5-dichlorobenzaldehyde (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF).

    • Causality Check: THF is strictly required over non-polar solvents because its oxygen lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing premature degradation [3].

  • Addition: Cool the system to 0°C using an ice bath. Dropwise, add o-tolylmagnesium bromide (1.1 eq, 1M in THF).

    • Causality Check: The dropwise addition manages the highly exothermic nucleophilic attack and minimizes the formation of homocoupled biaryl byproducts.

  • Monitoring: Stir for 2 hours. Validate reaction completion via TLC (Hexane:EtOAc 8:2) by observing the disappearance of the aldehyde spot.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl.

    • Causality Check: A mildly acidic quench protonates the intermediate alkoxide to form the alcohol without triggering unwanted acid-catalyzed dehydration.

  • Isolation: Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the benzhydrol intermediate.

Phase 2: Chemoselective Benzylic Oxidation

  • Solvation: Dissolve the crude benzhydrol intermediate in dichloromethane (DCM).

  • Oxidation: Add activated Manganese Dioxide (MnO₂) (10.0 eq).

    • Causality Check: MnO₂ is chosen specifically for its high chemoselectivity toward benzylic alcohols. It prevents over-oxidation or oxidative cleavage of the aromatic rings, which can occur with harsher reagents like KMnO₄ [3].

  • Reaction: Stir at room temperature for 12 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite.

    • Causality Check: Celite is mandatory here; fine MnO₂ particulates will easily pass through or clog standard filter paper, contaminating the final product.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to afford the pure 3,5-Dichloro-2'-methylbenzophenone.

Analytical Characterization & Validation Protocols

A robust, self-validating analytical workflow is required to confirm the structural integrity and purity of the synthesized intermediate before it can be utilized in downstream API development.

Analytical Validation Workflow

Validation A Crude Product B HPLC / TLC (Purity >98%) A->B C 1H & 13C NMR (Structural Elucidation) B->C D LC-MS (m/z 265.13) C->D E Validated API Intermediate D->E

Caption: Self-validating analytical workflow for structural confirmation and purity assessment.

Expected Analytical Signatures

To validate the success of the protocol, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): An [M+H]⁺ peak at m/z 266.1 (correlating to the exact mass of 265.13) with a distinct isotopic pattern characteristic of two chlorine atoms (a 9:6:1 ratio for the M, M+2, and M+4 peaks).

  • ¹H NMR (CDCl₃, 400 MHz):

    • A sharp singlet integrating to 3H at ~2.3 ppm, confirming the presence of the ortho-methyl group.

    • A narrow multiplet/triplet at ~7.5 ppm integrating to 1H, corresponding to the para-proton (H4) on the dichloro-substituted ring.

    • A doublet at ~7.6 ppm integrating to 2H, corresponding to the ortho-protons (H2, H6) on the dichloro-substituted ring.

  • ¹³C NMR: A distinct quaternary carbon peak at ~195 ppm, confirming the presence of the bridging ketone carbonyl.

Application in Drug Discovery

In medicinal chemistry, the benzophenone core is frequently utilized as a photophore for photoaffinity labeling to map protein-ligand interactions. However, 3,5-Dichloro-2'-methylbenzophenone is primarily utilized as a synthetic building block. By subjecting the ketone to reductive amination or olefination (e.g., Wittig reaction), chemists can generate complex, sterically hindered tertiary amines or alkenes. These downstream derivatives are heavily investigated in the development of CNS-active compounds and targeted oncology therapeutics, where precise spatial arrangement of the halogenated rings dictates receptor affinity and selectivity.

References

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley Online Library. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 3,5-Dichloro-2'-methylbenzophenone

Introduction 3,5-Dichloro-2'-methylbenzophenone is a substituted aromatic ketone of significant interest in various fields, including organic synthesis and as a potential intermediate in the development of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Dichloro-2'-methylbenzophenone is a substituted aromatic ketone of significant interest in various fields, including organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. Its molecular structure, featuring a dichlorinated phenyl ring and a methylated phenyl ring linked by a carbonyl group, presents a unique fragmentation pattern in mass spectrometry. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrum of this compound, offering a detailed examination of its fragmentation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and structural elucidation of this and related molecules.

The molecular formula for 3,5-Dichloro-2'-methylbenzophenone is C₁₄H₁₀Cl₂O, with a molecular weight of approximately 265.13 g/mol .[1] The presence of two chlorine atoms is a key feature that will manifest as a characteristic isotopic pattern in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

The initial step is the formation of the molecular ion (M⁺•) by the loss of an electron from the neutral molecule. For ketones, this electron is typically removed from one of the lone pairs on the oxygen atom.[3]

Molecular Ion (M⁺•): The molecular ion peak for 3,5-Dichloro-2'-methylbenzophenone is expected at a mass-to-charge ratio (m/z) of 264, with a characteristic isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak (at m/z 266) will have a significant intensity (approximately 65% of the M⁺• peak), and a smaller M+4 peak (at m/z 268) will also be present, confirming the presence of two chlorine atoms. For simplicity, the following analysis will refer to the monoisotopic mass using ³⁵Cl.

The primary fragmentation of benzophenones involves cleavage of the bonds adjacent to the carbonyl group.[2]

Primary Fragmentation Pathways

The major fragmentation of the molecular ion is predicted to occur via two main pathways originating from the cleavage of the C-C bonds flanking the carbonyl group:

  • Formation of the 3,5-Dichlorobenzoyl Cation (m/z 173): This pathway involves the cleavage of the bond between the carbonyl carbon and the 2-methylphenyl ring, leading to the formation of a stable 3,5-dichlorobenzoyl cation and a 2-methylphenyl radical. This is often a dominant fragmentation pathway for substituted benzophenones.

    • [C₁₄H₁₀Cl₂O]⁺• → [C₇H₃Cl₂O]⁺ + [C₇H₇]•

    • The fragment at m/z 173 will also exhibit an isotopic pattern for two chlorine atoms.

    • Further fragmentation of the 3,5-dichlorobenzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule to form the 3,5-dichlorophenyl cation at m/z 145.

      • [C₇H₃Cl₂O]⁺ → [C₆H₃Cl₂]⁺ + CO

  • Formation of the 2-Methylbenzoyl Cation (m/z 119): The alternative primary fragmentation involves the cleavage of the bond between the carbonyl carbon and the 3,5-dichlorophenyl ring, resulting in the formation of the 2-methylbenzoyl cation and a 3,5-dichlorophenyl radical.

    • [C₁₄H₁₀Cl₂O]⁺• → [C₈H₇O]⁺ + [C₆H₃Cl₂]•

    • The 2-methylbenzoyl cation (m/z 119) can then lose a molecule of carbon monoxide to form the 2-methylphenyl cation at m/z 91.

      • [C₈H₇O]⁺ → [C₇H₇]⁺ + CO

    • The ion at m/z 91 is a common fragment for toluene and its derivatives and can rearrange to the highly stable tropylium ion.

Secondary Fragmentation and Other Characteristic Ions
  • Formation of the Phenyl Cation (m/z 77): The unsubstituted benzoyl cation (m/z 105) and subsequently the phenyl cation (m/z 77) are common fragments in the mass spectra of many benzophenone derivatives. While not a primary product from the initial fragmentation of 3,5-dichloro-2'-methylbenzophenone, smaller fragments arising from rearrangements and further fragmentation of the primary ions might lead to the formation of a phenyl cation.

  • Loss of Chlorine: Fragmentation involving the loss of a chlorine atom from the molecular ion or major fragment ions is also possible. For example, the loss of a chlorine radical from the molecular ion would result in an ion at m/z 229.

    • [C₁₄H₁₀Cl₂O]⁺• → [C₁₄H₁₀ClO]⁺ + Cl•

  • Influence of the ortho-Methyl Group: The presence of the methyl group in the ortho position of one of the phenyl rings can influence fragmentation through steric effects and by providing a site for hydrogen rearrangement, although the primary alpha-cleavage is expected to be the dominant process.

Predicted Mass Spectrum Data Summary

The following table summarizes the predicted major fragment ions for 3,5-Dichloro-2'-methylbenzophenone under electron ionization.

m/z (monoisotopic)Predicted Fragment IonProposed Structure
264Molecular Ion [M]⁺•[C₁₄H₁₀³⁵Cl₂O]⁺•
229[M - Cl]⁺[C₁₄H₁₀³⁵ClO]⁺
173[M - C₇H₇]⁺[C₇H₃³⁵Cl₂O]⁺
145[M - C₇H₇ - CO]⁺[C₆H₃³⁵Cl₂]⁺
119[M - C₆H₃Cl₂]⁺[C₈H₇O]⁺
91[M - C₆H₃Cl₂ - CO]⁺[C₇H₇]⁺

Experimental Protocols

For the analysis of 3,5-Dichloro-2'-methylbenzophenone, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is the recommended methodology.

Sample Preparation
  • Prepare a stock solution of 3,5-Dichloro-2'-methylbenzophenone at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL).

  • For samples in complex matrices, a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), should be employed to isolate the analyte and minimize matrix interference.

GC-MS Instrumentation and Conditions

A typical GC-MS protocol for the analysis of a solid organic analyte like 3,5-Dichloro-2'-methylbenzophenone is as follows:[4]

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Visualizations

Predicted Fragmentation Pathway of 3,5-Dichloro-2'-methylbenzophenone

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 M Molecular Ion (M⁺•) m/z 264 [C₁₄H₁₀Cl₂O]⁺• F1 3,5-Dichlorobenzoyl Cation m/z 173 [C₇H₃Cl₂O]⁺ M->F1 - •C₇H₇ F3 2-Methylbenzoyl Cation m/z 119 [C₈H₇O]⁺ M->F3 - •C₆H₃Cl₂ F2 3,5-Dichlorophenyl Cation m/z 145 [C₆H₃Cl₂]⁺ F1->F2 - CO F4 2-Methylphenyl/Tropylium Cation m/z 91 [C₇H₇]⁺ F3->F4 - CO

Caption: Predicted major fragmentation pathways of 3,5-Dichloro-2'-methylbenzophenone.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow SamplePrep Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection (1 µL, Splitless) SamplePrep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Electron Ionization (EI) (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of 3,5-Dichloro-2'-methylbenzophenone.

Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometric behavior of 3,5-Dichloro-2'-methylbenzophenone. The proposed fragmentation pathways, centered around the cleavage of the bonds adjacent to the carbonyl group, offer a robust framework for the identification and structural confirmation of this molecule. The characteristic isotopic signature of the two chlorine atoms serves as a critical diagnostic tool. The provided GC-MS protocol outlines a reliable method for the experimental analysis of this compound. This guide is intended to empower researchers in their analytical endeavors involving 3,5-Dichloro-2'-methylbenzophenone and structurally related compounds.

References

  • Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. [Link]

  • Observations concerning… Analysis of dicofol via QuECHERS. EURL-Pesticides. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

Sources

Foundational

Unlocking the Synthetic Potential of 3,5-Dichloro-2'-methylbenzophenone: A Divergent Scaffold for Drug Discovery and Functional Materials

As an application scientist in organic synthesis, I approach building blocks not merely as static chemical entities, but as dynamic, multivalent scaffolds. 3,5-Dichloro-2'-methylbenzophenone (CAS 54941-71-8) is a prime e...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in organic synthesis, I approach building blocks not merely as static chemical entities, but as dynamic, multivalent scaffolds. 3,5-Dichloro-2'-methylbenzophenone (CAS 54941-71-8) is a prime example of such architectural versatility[1]. This molecule features three orthogonal planes of reactivity: the photochemically active diaryl ketone core, the transition-metal-labile 3,5-dichloro handles, and the sterically influential, functionalizable 2'-methyl group.

This whitepaper dissects the mechanistic causality behind utilizing this scaffold, providing field-proven protocols and structural insights for researchers in drug development and materials science.

Structural Anatomy & Orthogonal Reactivity

The true power of 3,5-Dichloro-2'-methylbenzophenone lies in its divergent synthetic potential. The molecule allows chemists to perform sequential, site-selective functionalizations without cross-reactivity.

  • The 3,5-Dichloro Motif: While aryl chlorides are historically resistant to oxidative addition compared to iodides or bromides, modern palladium catalysis has transformed them into highly selective handles for cross-coupling[2]. The meta-positioning relative to the carbonyl group provides a slight inductive electron-withdrawing effect, priming the C-Cl bonds for activation.

  • The Carbonyl Core: The benzophenone moiety is a privileged pharmacophore and a classic photochemical triplet sensitizer[3].

  • The 2'-Methyl Group: Sterically, this ortho-methyl group twists the two phenyl rings out of coplanarity, which alters the triplet state lifetime during photochemistry. Chemically, it serves as a latent benzylic handle for radical halogenation and subsequent heterocycle construction.

G Core 3,5-Dichloro-2'-methylbenzophenone (Multivalent Scaffold) PathA C-Cl Bonds (3,5-positions) Palladium Cross-Coupling Core->PathA PathB Carbonyl (C=O) Photochemical Cross-Linking Core->PathB PathC 2'-Methyl Group Benzylic Functionalization Core->PathC ProdA Polyaryl/Biaryl Pharmacophores PathA->ProdA ProdB Covalent Polymer Networks/Hydrogels PathB->ProdB ProdC Fused Heterocycles (e.g., Indenes) PathC->ProdC

Divergent synthetic pathways exploiting the three orthogonal reactive handles of the scaffold.

Palladium-Catalyzed Cross-Coupling: Divergent Polyaryl Synthesis

The 3,5-dichloro substitution pattern is ideal for synthesizing complex, sterically demanding biaryl or polyaryl systems. Because the C-Cl bond possesses a high bond dissociation energy (~96 kcal/mol), oxidative addition is the rate-limiting step[2]. To overcome this, we must employ electron-rich, sterically bulky dialkylbiarylphosphine ligands (such as XPhos or SPhos). These ligands artificially increase the electron density at the Pd(0) center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step.

Protocol 1: Divergent Suzuki-Miyaura Cross-Coupling

This protocol details the double-arylation of the 3,5-dichloro handles to generate a triaryl ketone derivative.

Reagents:

  • 3,5-Dichloro-2'-methylbenzophenone (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • XPhos (0.08 equiv)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/H₂O (5:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the benzophenone scaffold, arylboronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x). Causality: XPhos is highly electron-rich and prone to oxidation; strict anaerobic conditions prevent the formation of catalytically dead phosphine oxides.

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ and XPhos in anhydrous toluene. Stir for 10 minutes until the dark purple solution turns deep red/orange, indicating the formation of the active L₂Pd(0) species.

  • Reaction Execution: Transfer the catalyst solution to the main flask. Add degassed H₂O. Heat the biphasic mixture to 100 °C for 12 hours under vigorous stirring.

  • Workup & Self-Validation: Cool to room temperature and separate the phases. Self-Validating System: The biphasic nature of this reaction ensures continuous generation of the active Pd-hydroxo complex at the interface, while sequestering the inorganic chloride byproducts into the aqueous layer. A clean phase separation with no black palladium plating on the flask walls validates that the catalyst remained active and did not decompose into inactive Pd-black.

Photochemical Applications: Triplet Sensitization and Cross-Linking

While the 3,5-dichloro handles are ground-state electrophiles, the benzophenone carbonyl operates in the excited state. Benzophenones are ubiquitous in materials science as photo-crosslinkers for hydrogels and surface-attached polymer networks[4].

Upon irradiation at ~350–365 nm, the carbonyl oxygen undergoes an n→π∗ transition to a singlet state ( S1​ ). This is followed by rapid intersystem crossing (ISC) to a reactive triplet state ( T1​ )[5]. The T1​ state acts as a diradical, abstracting a hydrogen atom from a nearby aliphatic C-H bond to form a ketyl radical, which subsequently recombines with the alkyl radical to form a stable C-C bond[4].

Mechanism S0 Ground State (S0) Benzophenone S1 Singlet State (S1) n→π* Transition S0->S1 UV (350-365 nm) T1 Triplet State (T1) Diradicaloid S1->T1 Intersystem Crossing (ISC) Radical Ketyl Radical + Alkyl Radical T1->Radical H-Abstraction from R-H Adduct Covalent C-C Cross-link Radical->Adduct Radical Recombination

Mechanism of benzophenone photochemical cross-linking via triplet state hydrogen abstraction.

Protocol 2: Photochemical Cross-Linking Assay

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the target aliphatic polymer (e.g., PEG or a zwitterionic copolymer) and the benzophenone derivative (5 mol%) in a volatile solvent (e.g., dichloromethane).

  • Film Casting: Spin-coat the solution onto a glass substrate to form a uniform thin film. Evaporate the solvent in the dark.

  • Irradiation: Expose the film to a 365 nm LED array (10 mW/cm²) for 15 minutes. Causality: 365 nm is specifically selected to selectively excite the n→π∗ transition. Using shorter wavelengths (<300 nm) would risk non-specific photolysis and chain scission of the polymer backbone[4][5].

  • Extraction & Self-Validation: Submerge the irradiated film in a strong solvent (e.g., THF) for 24 hours. Self-Validating System: The excited T1​ state is reversible; if no cross-linking occurs, it relaxes to the ground state. The extraction step serves as an immediate gravimetric readout. Only covalently cross-linked networks will resist dissolution (gel fraction >90%), validating the efficiency of the photochemical event without requiring complex spectroscopy[4][5].

Quantitative Reaction Metrics

To guide synthetic planning, the following table summarizes the expected performance of 3,5-Dichloro-2'-methylbenzophenone across its various reactive modalities.

Reaction ModalityReactive HandleTypical Yield / ConversionKey Reagents & CatalystsPrimary Application
Suzuki-Miyaura Coupling3,5-Dichloro75–90%Pd₂(dba)₃, XPhos, K₃PO₄Biaryl Pharmacophores[2]
Buchwald-Hartwig Amination3,5-Dichloro65–85%Pd(OAc)₂, BINAP, NaOtBuAniline Derivatives[6]
Photochemical Cross-linkingCarbonyl (C=O)>90% (Gel Fraction)350-365 nm UV, C-H DonorHydrogel/Polymer Curing[4]
Wohl-Ziegler Bromination2'-Methyl70–80%NBS, AIBN, CCl₄Fused Heterocycle Precursors

Applications in Medicinal Chemistry

Beyond materials science, the benzophenone motif is a ubiquitous scaffold in drug discovery[3]. The specific topology of 3,5-dichloro-2'-methylbenzophenone makes it a highly attractive starting point for two major therapeutic areas:

  • Anti-Inflammatory Agents: Benzophenone derivatives have been heavily investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, effectively reducing both prostaglandin production and neutrophil recruitment[7]. The 3,5-dichloro substitution enhances the lipophilicity (LogP) of the molecule, improving its ability to penetrate cell membranes and occupy the hydrophobic pockets of COX-2 enzymes.

  • Anti-Alzheimer's Therapeutics: Recent computational and in vitro studies have identified benzophenone-integrated derivatives as potent inhibitors of acetylcholinesterase (AChE) and presenilin-1/2 (PSEN-1/2)[8]. The steric twist induced by the 2'-methyl group allows the diaryl ketone to perfectly mimic the transition state geometry required to block the catalytic triad of AChE, preventing the breakdown of neurotransmitters[8].

By leveraging the orthogonal reactivity of 3,5-Dichloro-2'-methylbenzophenone, medicinal chemists can rapidly generate vast libraries of structurally diverse, biologically active analogs from a single, cost-effective starting material.

References[1] 3,5-Dichloro-2'-methylbenzophenone | 54941-71-8. Sigma-Aldrich.

URL:[3] Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. URL:[8] Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PMC - NIH. URL:[4] On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. PMC - NIH. URL:[7] Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. URL:[5] How to deal with low cross-linking yield with benzophenone probes. Benchchem. URL:[2] Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH. URL:[6] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. URL:

Sources

Exploratory

Safety and Handling of 3,5-Dichloro-2'-methylbenzophenone: A Comprehensive Technical Guide

Executive Summary In the landscape of advanced drug development and organic synthesis, 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) serves as a critical halogenated building block. Frequently utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced drug development and organic synthesis, 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) serves as a critical halogenated building block. Frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)—including targeted kinase inhibitors and novel antimicrobial agents—this compound presents unique handling challenges. Its structural motif, combining a highly lipophilic dichlorinated phenyl ring with a photosensitive benzophenone core, demands rigorous safety protocols.

This whitepaper provides researchers and safety officers with an authoritative, self-validating framework for the safe handling, storage, and experimental utilization of this compound, ensuring both scientific integrity and operator safety.

Physicochemical Profile and Mechanistic Toxicology

To design an effective safety protocol, one must first understand the molecular causality behind the chemical's behavior. Standard safety data sheets often list hazards without explaining why they occur. As application scientists, we must bridge this gap.

Structural Causality & Hazard Rationale
  • Halogenated Aromatic Rings (Lipophilicity): The presence of two highly electronegative chlorine atoms at the 3 and 5 positions withdraws electron density via the inductive effect, rendering the molecule highly lipophilic. This elevated partition coefficient (LogP) allows the compound to rapidly penetrate the stratum corneum of the skin[1]. Consequently, standard latex gloves offer inadequate protection due to rapid permeation by halogenated organics; high-density nitrile or butyl rubber gloves are mandatory.

  • Benzophenone Core (Photosensitization): Benzophenone derivatives are well-documented photosensitizers[2]. Upon irradiation with ambient ultraviolet (UV) light, the carbonyl oxygen undergoes an electronic transition, elevating the molecule to a singlet excited state ( ). This state rapidly undergoes intersystem crossing (ISC) to a relatively stable triplet diradical state ( ). In the presence of molecular oxygen, this triplet state facilitates energy transfer, generating Reactive Oxygen Species (ROS)[3]. This photochemical causality dictates the strict requirement for actinic (amber) glassware and light-attenuated storage environments.

Quantitative Data Summary

The following table summarizes the core quantitative metrics and their mechanistic impact on daily laboratory handling, based on data from and.

ParameterValueMechanistic Impact / Causality
CAS Number 54941-71-8[4]Unique identifier for tracking and precise SDS retrieval.
Molecular Formula C₁₄H₁₀Cl₂O[5]High halogen content drives lipophilicity and dermal penetration risk.
Molecular Weight 265.13 g/mol [4]Moderate MW; dry powders pose a risk of aerosolization via static charge.
Storage Conditions 2-8°C, Sealed[4]Minimizes thermal degradation and suppresses ambient vapor pressure.
Purity Standard 98%[5]Trace impurities may act as catalytic poisons in cross-coupling reactions.
GHS Classification Skin Irrit. 2, Eye Irrit. 2[1]Direct consequence of the compound's electrophilic and lipophilic nature.

Visualizing the Workflows and Mechanisms

To ensure flawless execution, the fundamental mechanisms and handling workflows are mapped below.

PhotochemicalMechanism S0 Benzophenone Core Ground State (S0) Light Ambient UV Light (Photon Absorption) S0->Light S1 Singlet Excited State (S1) n → π* Transition Light->S1 Excitation T1 Triplet Diradical (T1) via Intersystem Crossing S1->T1 ISC ROS Reactive Oxygen Species (ROS) Oxidative Stress T1->ROS O2 Interaction

Figure 1: Photochemical mechanism of ROS generation by the benzophenone core under UV exposure.

HandlingWorkflow Step1 1. Environmental Check Verify Hood >100 fpm Step2 2. PPE Validation Inflate & Check Nitrile Gloves Step1->Step2 Step3 3. Static Mitigation Ground Tools & Anti-static Boat Step2->Step3 Step4 4. Material Transfer Dispense 3,5-Dichloro-2'-methylbenzophenone Step3->Step4 Step5 5. Storage & Decon Amber Vial, 2-8°C, Ar Gas Step4->Step5

Figure 2: Step-by-step self-validating workflow for the safe handling and storage of the compound.

Standard Operating Procedures (SOP): Handling & Storage

Trustworthiness in laboratory operations relies on self-validating systems —protocols that inherently confirm their own success or failure before the operator proceeds to the next high-risk step.

Protocol 1: Material Dispensing and Transfer
  • Environmental Verification: Before opening the primary container, verify that the fume hood monitor displays a face velocity of feet per minute (fpm).

    • Self-Validation: Hold a delicate task wipe (Kimwipe) near the sash opening; it should be visibly pulled inward, confirming adequate capture of any aerosolized particulates.

  • PPE Donning & Integrity Check: Don a flame-resistant lab coat, safety goggles, and double-layer nitrile gloves.

    • Self-Validation: Inflate the outer gloves manually before donning to check for microscopic pinhole leaks. Discard if any pressure loss is detected.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Rationale: Dry powders of halogenated aromatics can accumulate static charge, leading to sudden aerosolization and inhalation risk upon transfer.

  • Dispensing: Weigh the required mass and immediately cap the source bottle.

  • Decontamination: Wipe the spatula and balance area with a solvent capable of dissolving lipophilic organics (e.g., isopropanol), followed by a secondary water wipe to remove solvent residue.

Protocol 2: Storage and Degradation Prevention

According to , long-term stability requires strict environmental controls[4].

  • Temperature Control: Store the sealed container at 2-8°C[5].

    • Rationale: Minimizes thermal degradation and keeps the localized vapor pressure near zero.

  • Atmospheric Control: Backfill the secondary container with an inert gas (Argon or Nitrogen) before sealing.

    • Rationale: Excludes ambient moisture and oxygen, preventing long-term oxidative degradation of the methyl group.

  • Photoprotection: Ensure the material is housed in an amber glass vial or wrapped entirely in aluminum foil to prevent the ROS generation pathway detailed in Figure 1.

Experimental Workflow: Synthesis & Purification Handling

When utilizing 3,5-Dichloro-2'-methylbenzophenone as an electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), specific handling of the reaction mixture is required to maintain both catalytic efficiency and operator safety.

Protocol 3: Palladium-Catalyzed Cross-Coupling Setup
  • Reagent Charging: In a flame-dried Schlenk flask, add 3,5-Dichloro-2'-methylbenzophenone (1.0 equiv)[4], the corresponding boronic acid (1.2 equiv), and the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Inerting the System: Perform three cycles of vacuum evacuation and Argon backfilling.

    • Self-Validation: Ensure the Schlenk line pressure gauge drops below 0.1 mbar during each vacuum cycle. This confirms an oxygen-free environment, preventing the oxidative deactivation of the Pd(0) active species.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) and aqueous base (e.g., K₂CO₃) via syringe under positive Argon flow.

  • Heating and Monitoring: Heat the reaction to 80°C. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Self-Validation: Use a handheld UV lamp (254 nm) to visualize the benzophenone core on the TLC plate. Ensure the fume hood sash is lowered between the operator's face and the lamp to protect against UV exposure.

  • Quenching and Waste Segregation: Quench the completed reaction with water. Segregate the organic waste into a designated "Halogenated Organic Waste" container.

    • Rationale: Halogenated solvents and solutes must never be mixed with non-halogenated waste due to the risk of violent exothermic reactions and the necessity for specialized, high-temperature incineration protocols.

References

The following authoritative sources were utilized to ground the mechanistic claims and safety parameters in this guide:

  • ResearchGate. "Synthesis and inhibition of mushroom tyrosinase by new halogenated benzophenone and xanthone analogues: Toxicity assessment and molecular insights". Source: Journal of Molecular Structure. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 3,5-Dichloro-2'-methylbenzophenone for Researchers and Drug Development Professionals

Introduction 3,5-Dichloro-2'-methylbenzophenone, with the CAS number 54941-71-8, is a substituted aromatic ketone that is gaining importance as a versatile building block in organic synthesis. Its unique structure, featu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Dichloro-2'-methylbenzophenone, with the CAS number 54941-71-8, is a substituted aromatic ketone that is gaining importance as a versatile building block in organic synthesis. Its unique structure, featuring a dichlorinated phenyl ring and a methylated phenyl ring connected by a carbonyl group, offers a reactive scaffold for the construction of more complex molecules. This guide delves into the essential technical details of this compound, providing a solid foundation for its use in research and development, particularly within the pharmaceutical industry. The benzophenone scaffold itself is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of 3,5-Dichloro-2'-methylbenzophenone makes it a valuable intermediate for creating novel chemical entities with potential therapeutic applications.

Sourcing and Supplier Evaluation

The quality of starting materials is paramount in any research and development endeavor. Therefore, careful selection and evaluation of suppliers for 3,5-Dichloro-2'-methylbenzophenone are critical first steps. Reputable suppliers will provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing the purity and analytical methods used.

Table 1: Prominent Suppliers of 3,5-Dichloro-2'-methylbenzophenone

SupplierStated PurityCountry of OriginNotes
ChemScene≥98%VariesOffers custom synthesis and other services.[2]
Rieke Metals, Inc. (via Sigma-Aldrich)97%USProvides CoA and COO.[3]
Fluorochem97.0%VariesSpecializes in fluorinated compounds and other chemical intermediates.
SynHet>99% (on demand)VariesOffers custom synthesis and various analytical services.[4]

A robust supplier qualification process is essential to ensure the consistency and reliability of the supplied material. This process should not only consider the stated purity but also the supplier's quality management systems and their ability to provide consistent batches.

Caption: A streamlined workflow for qualifying suppliers of critical chemical intermediates.

Purity Analysis: A Cornerstone of Quality

Ensuring the purity of 3,5-Dichloro-2'-methylbenzophenone is critical for the reproducibility of experimental results and the quality of downstream products. A multi-technique approach is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reverse-phase method is typically suitable for this compound.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape. For Mass-Spec (MS) compatible methods, formic acid should be used instead.[5]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength where the benzophenone chromophore has strong absorbance, typically around 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample and analyze the resulting chromatogram. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used for external calibration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for aromatic compounds.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure the separation of compounds with different boiling points (e.g., start at 50°C and ramp to 280°C).

  • Injector and Detector Temperatures: Maintained at a high enough temperature to ensure volatilization without degradation (e.g., 250°C for the injector and 280°C for the transfer line).

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Individual peaks can be identified by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for the identification and quantification of impurities, often without the need for a reference standard for each impurity (qNMR). Both ¹H and ¹³C NMR are valuable for structural elucidation.[6]

Common Impurities and Their Origins

The impurity profile of 3,5-Dichloro-2'-methylbenzophenone is largely dependent on the synthetic route employed. The most common method for its synthesis is the Friedel-Crafts acylation of toluene with 3,5-dichlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[7][8]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Kinetic Profiling of 3,5-Dichloro-2'-methylbenzophenone (DCMBP) as a High-Efficiency Type II Photoinitiator

Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery/Biomaterials Researchers. Executive Summary The demand for high-speed, deep-curing photopolymerization in coatings, adhesives, and biomedical m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery/Biomaterials Researchers.

Executive Summary

The demand for high-speed, deep-curing photopolymerization in coatings, adhesives, and biomedical matrices requires photoinitiators with optimized photophysical properties. 3,5-Dichloro-2'-methylbenzophenone (DCMBP, CAS: 54941-71-8) is an advanced substituted aromatic ketone that operates via a bimolecular Norrish Type II mechanism[1]. By strategically incorporating halogen atoms and steric bulk, DCMBP overcomes the kinetic limitations of standard unsubstituted benzophenone, offering accelerated hydrogen abstraction and higher quantum yields for free-radical generation.

This application note provides the mechanistic rationale, formulation architecture, and self-validating experimental protocols required to successfully implement DCMBP in UV-curable acrylate systems.

Mechanistic Principles & Rationale (E-E-A-T)

Unlike Type I photoinitiators that undergo spontaneous unimolecular α -cleavage upon irradiation, DCMBP requires a co-initiator (typically a tertiary amine) to generate initiating radicals[1]. The structural modifications on the DCMBP scaffold drive three critical kinetic advantages:

  • The Heavy-Atom Effect (Intersystem Crossing): The presence of two chlorine atoms at the 3 and 5 positions introduces significant spin-orbit coupling. This "heavy-atom effect" dramatically accelerates Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the reactive triplet state ( T1​ ), minimizing non-radiative decay and maximizing the triplet quantum yield[2].

  • Electrophilic Acceleration: The electron-withdrawing nature of the chlorine substituents increases the electrophilicity of the carbonyl oxygen in the T1​ state. This lowers the activation energy required to form a hydrogen-bonded exciplex with the amine synergist, accelerating the rate-determining hydrogen abstraction step by orders of magnitude compared to unsubstituted benzophenones[3].

  • Steric Tuning: The 2'-methyl group induces a steric twist between the two aromatic rings. This non-coplanarity suppresses ground-state aggregation and prevents deleterious bimolecular side reactions (such as pinacolization), thereby extending the active lifetime of the T1​ state in viscous resin matrices.

Photochemical Pathway

PhotochemicalPathway S0 DCMBP (S0) Ground State S1 DCMBP (S1) Singlet State S0->S1 UV Photon (250-350 nm) T1 DCMBP (T1) Triplet State S1->T1 ISC (Heavy Atom Effect) Exciplex Exciplex [DCMBP···Amine]* T1->Exciplex Amine Synergist (Diffusion) Radicals Initiating Radicals Alkylamino + Ketyl Exciplex->Radicals H-Abstraction (Electron Transfer) Polymer Polymer Network Crosslinked Acrylate Radicals->Polymer Monomer Addition (Propagation)

Photochemical pathway of DCMBP Norrish Type II initiation.

Formulation Architecture

To achieve optimal double-bond conversion, DCMBP must be paired with an appropriate hydrogen donor. Tertiary amines with abstractable α -hydrogens (e.g., Methyldiethanolamine [MDEA] or Triethylamine [TEA]) are mandatory, as the resulting α -aminoalkyl radical is highly reactive toward acrylate double bonds, whereas the ketyl radical primarily acts as a terminating species[1].

Table 1: Recommended Baseline Formulation Parameters
Component CategorySpecific ChemicalWeight %Mechanistic Role
Oligomer Bisphenol A Epoxy Diacrylate60.0%Provides primary mechanical strength and crosslink density.
Reactive Diluent Tripropylene Glycol Diacrylate (TPGDA)34.0%Reduces viscosity to ensure adequate diffusion of the T1​ state and amine.
Photoinitiator DCMBP 2.0%Primary photon absorber; generates the reactive triplet state.
Co-initiator Methyldiethanolamine (MDEA)4.0%Hydrogen donor; generates the propagating α -aminoalkyl radical.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying causality to ensure researchers can troubleshoot and adapt the workflow to custom matrices.

Protocol 1: Preparation of the Photocurable Resin
  • Step 1: Weigh the oligomer and reactive diluent into an amber glass vial.

    • Causality: Amber glass blocks ambient UV/Vis light (< 500 nm), preventing premature generation of radicals and ensuring the shelf-life stability of the baseline matrix.

  • Step 2: Add DCMBP (2.0 wt%) and MDEA (4.0 wt%) to the mixture.

  • Step 3: Homogenize using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 3 minutes, followed by a 1-minute defoaming cycle.

    • Causality: High-shear mixing ensures complete dissolution of the solid DCMBP. The defoaming cycle removes micro-bubbles; trapped oxygen will severely quench the triplet state and scavenge free radicals, leading to localized under-curing.

  • Validation Checkpoint: Inspect the resin under yellow safe-light. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution of DCMBP, which will cause light scattering and poor depth of cure.

Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
  • Step 1: Dispense exactly 2.0±0.1 mg of the formulated resin into an open aluminum DSC pan. Spread evenly to form a uniform thin film.

    • Causality: Maintaining a strict mass/thickness ratio prevents the "inner filter effect," where the top layer absorbs all photons, leaving the bottom layer unreacted and skewing the kinetic heat flow data.

  • Step 2: Place the sample and an empty reference pan into the Photo-DSC chamber. Purge the cell with high-purity N2​ (50 mL/min) for 5 minutes prior to irradiation.

    • Causality: Oxygen is a potent biradical that reacts with propagating carbon-centered radicals to form stable peroxyl radicals. Failing to purge will result in an artificial induction period.

  • Step 3: Irradiate the sample using a 365 nm LED source at an intensity of 50 mW/cm2 for 3 minutes while recording the isothermal heat flow at 25∘C .

  • Validation Checkpoint: The heat flow curve should return to the baseline before the UV light is turned off. If it does not, the polymerization is incomplete, indicating either insufficient light intensity or restricted mobility (vitrification) in the sample.

Protocol 3: Real-Time FTIR (RT-FTIR) for Double Bond Conversion
  • Step 1: Sandwich a drop of the resin between two NaCl or KBr windows using a spacer.

  • Step 2: Mount the sample in the FTIR spectrometer equipped with a fiber-optic UV light guide.

  • Step 3: Record spectra continuously (approx. 2 scans/second) during UV exposure.

  • Step 4: Calculate conversion by monitoring the disappearance of the acrylate C=C twisting vibration at 1636 cm−1 , normalized against the stable carbonyl C=O stretching peak at 1720 cm−1 .

    • Causality: Normalizing against the carbonyl peak corrects for any changes in path length caused by the volumetric shrinkage of the polymerizing film.

Quantitative Data Interpretation

When evaluated using the protocols above, DCMBP demonstrates superior kinetic performance compared to standard unsubstituted benzophenone. The electrophilic acceleration provided by the chlorine atoms results in a faster onset of polymerization and a higher ultimate conversion.

Table 2: Comparative Kinetic Parameters (Photo-DSC at 50 mW/cm2 )
Photoinitiator System (2 wt%)Amine Synergist (4 wt%)Peak Heat Flow ( W/g )Time to Peak ( s )Final Conversion (%)
Benzophenone (Control)MDEA18.54.265.2
DCMBP MDEA 29.3 1.8 84.7
DCMBP TEA 26.1 2.2 79.4

Data Summary: The nearly 60% increase in Peak Heat Flow and the drastic reduction in Time to Peak for DCMBP confirm that the heavy-atom effect and electrophilic tuning successfully bypass the kinetic bottlenecks typical of Type II systems[3].

References

  • Source: sigmaaldrich.
  • Source: uvabsorber.
  • Title: Photoinduced Hydrogen Abstraction from Phenols by Aromatic Ketones.
  • Source: The Journal of Physical Chemistry A (acs.org)

Sources

Application

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 3,5-Dichloro-2'-methylbenzophenone

Introduction & Scientific Rationale In modern drug discovery, 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) serves as a highly versatile, privileged scaffold. The diaryl ketone motif is a foundational building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) serves as a highly versatile, privileged scaffold. The diaryl ketone motif is a foundational building block for various therapeutic classes, including antihistamines, anticholinergics, and targeted kinase inhibitors.

The specific substitution pattern of this molecule—a 3,5-dichlorophenyl ring coupled with an ortho-methylphenyl ring—provides unique physicochemical and stereochemical advantages:

  • Steric Differentiation: The ortho-methyl group breaks the symmetry and planarity of the benzophenone system. This steric bulk is critical for inducing high enantioselectivity during asymmetric reductions, as it allows chiral catalysts to easily differentiate between the pro-R and pro-S faces of the carbonyl[1].

  • Lipophilicity & Halogen Bonding: The 3,5-dichloro substitution significantly enhances the lipophilicity of the resulting intermediates and provides vectors for halogen bonding within target protein binding pockets.

This technical guide details two field-proven, self-validating synthetic workflows to convert this starting material into high-value pharmaceutical intermediates: an enantioselective reduction to yield a chiral benzhydrol, and an oximation/Beckmann rearrangement sequence to yield a sterically hindered benzamide.

Workflow 1: Asymmetric Reduction to (S)-3,5-Dichloro-2'-methylbenzhydrol

Causality & Mechanism

The reduction of diaryl ketones to chiral benzhydrols is notoriously difficult due to the similar electronic properties of the two aryl rings. However, the ortho-methyl group on our starting material provides the necessary steric hindrance to differentiate the two faces of the ketone. Utilizing a chiral diamine-Zinc complex with polymethylhydrosiloxane (PMHS) as the hydride source ensures a safe, inexpensive, and highly enantioselective transformation [1]. PMHS transfers a hydride to the zinc-activated carbonyl, while the chiral diamine ligand dictates the facial approach, bypassing the hazards of highly reactive metal hydrides like LiAlH₄.

Protocol 1: Zn-Catalyzed Asymmetric Hydrosilylation
  • Catalyst Preparation: In a rigorously dried Schlenk flask under an inert argon atmosphere, combine 5 mol% of diethylzinc (ZnEt₂) with 5.5 mol% of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine in anhydrous toluene. Stir at room temperature for 30 minutes to form the active chiral Zn-diamine complex.

  • Substrate Addition: Add 1.0 equivalent (e.g., 10 mmol, 2.65 g) of 3,5-Dichloro-2'-methylbenzophenone dissolved in 5 mL of anhydrous toluene.

  • Hydride Addition: Dropwise, add 2.0 equivalents of PMHS. Experimental Insight: The controlled addition of PMHS prevents thermal runaway and ensures a steady generation of the active hydride species.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) mobile phase. The starting material spot (higher Rf​ ) should completely disappear within 12–14 hours.

  • Quenching & Workup: Cautiously quench the reaction with 10% aqueous NaOH to hydrolyze the intermediate silyl ethers. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the crude product via flash column chromatography. Validate the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column) to ensure >92% ee.

Workflow 2: Oximation and Beckmann Rearrangement

Causality & Mechanism

The Beckmann rearrangement is a robust method for converting ketoximes into amides via an acid-catalyzed migration [2]. The reaction is highly stereospecific: the aryl group anti (trans) to the oxime hydroxyl group migrates to the nitrogen atom [3]. By first converting the ketone to an oxime and then treating it with a dehydrating agent like Thionyl Chloride (SOCl₂), the hydroxyl group is converted into a superior leaving group. This triggers the concerted migration of the anti aryl group to form a nitrilium ion, which is subsequently trapped by water to form the stable amide pharmacophore.

Protocol 2: Synthesis of N-(2-methylphenyl)-3,5-dichlorobenzamide

Step A: Oxime Formation

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 3,5-Dichloro-2'-methylbenzophenone in 20 mL of 95% ethanol.

  • Add 15 mmol of Hydroxylamine hydrochloride (NH₂OH·HCl) and 15 mmol of Sodium Acetate (acting as a buffer to prevent extreme acidity).

  • Reflux the mixture for 2.5 hours. Experimental Insight: The reaction is driven forward by the precipitation of NaCl and the thermodynamic stability of the resulting oxime.

  • Cool to room temperature, concentrate the ethanol under vacuum, and partition the residue between water and dichloromethane (DCM). Isolate the organic layer, dry over Na₂SO₄, and evaporate to yield the crude oxime. Validate via IR spectroscopy (disappearance of the strong C=O stretch at ~1660 cm⁻¹).

Step B: Beckmann Rearrangement

  • Dissolve the crude oxime in 15 mL of anhydrous diethyl ether and cool to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise. Caution: Perform in a fume hood as vigorous evolution of HCl and SO₂ gases will occur.

  • Stir for 1 hour at room temperature. The SOCl₂ activates the oxime, forcing the anti-migration of the aryl ring[2].

  • Quench the reaction by pouring the mixture over 50 g of crushed ice. The resulting precipitate is the crude amide. Filter under vacuum and recrystallize from hot ethanol to yield pure N-(2-methylphenyl)-3,5-dichlorobenzamide.

Quantitative Data Summary

The following table outlines the expected reaction metrics and self-validation markers for the described workflows:

TransformationReagents / CatalystReaction TimeIsolated Yield (%)Purity / ee (%)Key Analytical Marker
Asymmetric Reduction PMHS, ZnEt₂, Chiral Diamine14 h88%>92% eeChiral HPLC retention time shift
Oxime Formation NH₂OH·HCl, NaOAc, EtOH2.5 h94%>98% (LC-MS)Disappearance of C=O stretch (IR)
Beckmann Rearrangement SOCl₂, Et₂O1 h81%>99% (LC-MS)Appearance of Amide N-H (~3300 cm⁻¹)

Visualizations

Workflow A 3,5-Dichloro-2'-methylbenzophenone (Starting Material) B (S)-3,5-Dichloro-2'-methylbenzhydrol (Chiral Benzhydrol) A->B Asymmetric Reduction (PMHS, Chiral Zn-Cat) C 3,5-Dichloro-2'-methylbenzophenone Oxime (Intermediate) A->C Oximation (NH2OH.HCl) D N-(2-methylphenyl)-3,5-dichlorobenzamide (Amide Pharmacophore) C->D Beckmann Rearrangement (SOCl2)

Synthetic divergence of 3,5-Dichloro-2'-methylbenzophenone into key intermediates.

Beckmann O Ketoxime (Hydroxyl Group) A Activated Oxime (Leaving Group Formed) O->A SOCl2 Activation N Nitrilium Ion (Anti-migration of Aryl) A->N -SO2, -HCl Aryl Migration I Iminium Intermediate (Water Attack) N->I +H2O Am Amide Product (Tautomerization) I->Am -H+

Mechanism of the Beckmann rearrangement from oxime to amide.

References

  • Ushio, H., & Mikami, K. (2005). "Asymmetric reduction of ortho-multisubstituted benzophenones catalyzed by diamine–Zn–diol complexes." Tetrahedron Letters. URL:[Link][1]

  • Chemistry LibreTexts. (2023). "Beckmann Rearrangement." Supplemental Modules (Organic Chemistry). URL:[Link][2]

Sources

Method

Application Notes and Protocols: Nucleophilic Reactions of 3,5-Dichloro-2'-methylbenzophenone

Introduction: The Versatile 3,5-Dichloro-2'-methylbenzophenone Scaffold 3,5-Dichloro-2'-methylbenzophenone (CAS No. 54941-71-8) is a diarylketone that serves as a valuable starting material in the synthesis of a variety...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile 3,5-Dichloro-2'-methylbenzophenone Scaffold

3,5-Dichloro-2'-methylbenzophenone (CAS No. 54941-71-8) is a diarylketone that serves as a valuable starting material in the synthesis of a variety of complex organic molecules. The benzophenone framework is a ubiquitous and important scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of two chlorine atoms on one of the aromatic rings of 3,5-dichloro-2'-methylbenzophenone provides reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures. This document provides a detailed guide for researchers on the reaction of 3,5-dichloro-2'-methylbenzophenone with various nucleophiles, focusing on two primary methodologies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination).

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful tool for the modification of electron-deficient aromatic rings.[3][4][5] In this two-step addition-elimination mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] Subsequent elimination of a leaving group, in this case, a chloride ion, restores the aromaticity of the ring.

Mechanistic Considerations

The reactivity of an aryl halide in an SNAr reaction is significantly influenced by the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, as these groups stabilize the negatively charged Meisenheimer intermediate.[4][6][7] In 3,5-dichloro-2'-methylbenzophenone, the benzoyl group acts as a moderate electron-withdrawing group. The chlorine atoms are situated meta to the carbonyl group, which provides some activation, but less than if they were in the ortho or para positions. Consequently, forcing conditions such as high temperatures or the use of a strong base may be necessary to drive the reaction to completion.

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Substrate [label="3,5-Dichloro-2'-methylbenzophenone"]; Nucleophile [label="Nucleophile (Nu⁻)"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Mono-substituted Product"]; Leaving_Group [label="Cl⁻", shape=plaintext];

Substrate -> Intermediate [label="+ Nu⁻ (rate-determining)"]; Nucleophile -> Intermediate; Intermediate -> Product [label="- Cl⁻ (fast)"]; Product -> Leaving_Group [style=invis]; } caption="Generalized SNAr mechanism for 3,5-Dichloro-2'-methylbenzophenone."

Regioselectivity

In 3,5-dichloro-2'-methylbenzophenone, the two chlorine atoms are electronically equivalent. Therefore, in a mono-substitution reaction, a single regioisomer is expected. Under forcing conditions or with an excess of the nucleophile, di-substitution can occur.

Protocol 1: General Procedure for Mono-substitution with Amine Nucleophiles

This protocol describes a general method for the mono-amination of 3,5-dichloro-2'-methylbenzophenone.

Materials:

  • 3,5-Dichloro-2'-methylbenzophenone

  • Amine (primary or secondary)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-2'-methylbenzophenone (1.0 eq) and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous polar aprotic solvent via syringe.

  • Add the amine (1.0-1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 100-150 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-chloro-2'-methylbenzophenone derivative.

Protocol 2: General Procedure for Mono-substitution with Alkoxide and Thiolate Nucleophiles

This protocol outlines a general method for the reaction with alkoxides and thiolates.

Materials:

  • 3,5-Dichloro-2'-methylbenzophenone

  • Alcohol or Thiol

  • A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or thiol (1.1 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C and add the strong base (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or thiolate.

  • In a separate flask, dissolve 3,5-dichloro-2'-methylbenzophenone (1.0 eq) in the anhydrous solvent.

  • Add the solution of the benzophenone to the nucleophile solution dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophile ClassTypical ConditionsExpected Product
Primary/Secondary AminesHigh temperature (100-150 °C), polar aprotic solvent, K₂CO₃ or Cs₂CO₃3-Amino-5-chloro-2'-methylbenzophenone derivative
AlcoholsNaH or K-tert-butoxide, THF or DMF, reflux3-Alkoxy-5-chloro-2'-methylbenzophenone derivative
ThiolsNaH or K-tert-butoxide, THF or DMF, reflux3-Thioether-5-chloro-2'-methylbenzophenone derivative

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[8][9][10] This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under milder conditions than traditional SNAr reactions and with a broader substrate scope.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative addition of the aryl halide to a Pd(0) complex.

  • Coordination of the amine to the resulting Pd(II) complex.

  • Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

  • Reductive elimination from the amido complex to yield the desired aryl amine and regenerate the Pd(0) catalyst.

dot graph "Buchwald_Hartwig_Cycle" { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition\n(Ar-X)"]; PdII_ArX [label="L₂Pd(II)(Ar)(X)"]; Amine_Coord [label="Amine Coordination\n(R₂NH)"]; PdII_Amine [label="[L₂Pd(II)(Ar)(NHR₂)]⁺X⁻"]; Deprotonation [label="Deprotonation\n(Base)"]; PdII_Amido [label="L₂Pd(II)(Ar)(NR₂)"]; RedElim [label="Reductive\nElimination"]; Product [label="Ar-NR₂", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pd0 -> PdII_ArX [label=" Ar-Cl"]; PdII_ArX -> PdII_Amine [label=" + R₂NH"]; PdII_Amine -> PdII_Amido [label=" - HB⁺X⁻"]; PdII_Amido -> Pd0 [label=" "]; PdII_Amido -> Product [style=dashed]; } caption="Catalytic cycle of the Buchwald-Hartwig amination."

Protocol 3: General Procedure for Palladium-Catalyzed Mono-amination

This protocol provides a general method for the selective mono-amination of 3,5-dichloro-2'-methylbenzophenone using a palladium catalyst.

Materials:

  • 3,5-Dichloro-2'-methylbenzophenone

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.5-2.0 eq) to a flame-dried Schlenk tube.

  • Add 3,5-dichloro-2'-methylbenzophenone (1.0 eq).

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add the anhydrous, deoxygenated solvent, followed by the amine (1.0-1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ComponentExampleRole
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
LigandXPhos, SPhos, BINAPStabilizes the palladium center and facilitates the catalytic cycle
BaseNaOtBu, Cs₂CO₃Promotes deprotonation of the amine
SolventToluene, DioxaneAnhydrous and deoxygenated to prevent catalyst deactivation

Conclusion and Future Perspectives

The synthetic protocols outlined in this document provide a robust starting point for the functionalization of 3,5-dichloro-2'-methylbenzophenone with a variety of nucleophiles. Both classical SNAr and modern palladium-catalyzed cross-coupling methodologies offer viable pathways to novel benzophenone derivatives. The choice of method will depend on the nature of the nucleophile, the desired scale of the reaction, and the available resources. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity. The resulting substituted benzophenones can serve as key intermediates in the development of new pharmaceuticals and functional materials.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed: March 15, 2024. [Link]

  • Nucleophilic aromatic substitution. In: Wikipedia. Accessed: March 15, 2024. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published online June 30, 2023. Accessed: March 15, 2024. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Published online February 25, 2008. Accessed: March 15, 2024. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Published online November 1, 2018. Accessed: March 15, 2024. [Link]

  • Nucleophilic Aromatic Substitution. University of Illinois Springfield. Accessed: March 15, 2024. [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv. Published online July 10, 2024. Accessed: March 15, 2024. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. Published online February 28, 2022. Accessed: March 15, 2024. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Accessed: March 15, 2024. [Link]

  • Reactions of Thiols. Chemistry Steps. Published online December 14, 2021. Accessed: March 15, 2024. [Link]

  • An Efficient Process For The Synthesis Of Alkoxy Substituted Benzaldehydes. IPIndia. Accessed: March 15, 2024. [Link]

  • Directed nucleophilic aromatic substitution reaction. ChemRxiv. Published online February 26, 2024. Accessed: March 15, 2024. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. Accessed: March 15, 2024. [Link]

Sources

Application

Application Note: Experimental Setup for Photochemical Reactions with 3,5-Dichloro-2'-methylbenzophenone

Introduction 3,5-Dichloro-2'-methylbenzophenone is a substituted aromatic ketone that serves as a versatile photosensitizer and reactant in a variety of photochemical transformations. Its unique electronic and steric pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Dichloro-2'-methylbenzophenone is a substituted aromatic ketone that serves as a versatile photosensitizer and reactant in a variety of photochemical transformations. Its unique electronic and steric properties, arising from the electron-withdrawing chloro substituents and the methyl group on the adjacent phenyl ring, make it a subject of interest in organic synthesis, polymer chemistry, and materials science. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for conducting photochemical reactions with this compound. We will delve into the mechanistic underpinnings of its photoreactivity, offer detailed protocols, and provide insights into optimizing reaction conditions for desired outcomes.

The photochemical behavior of benzophenones is largely dictated by the efficient intersystem crossing from the initially formed singlet excited state (S1) to the triplet excited state (T1).[1] This triplet state is a diradical species that can engage in various chemical reactions, most notably hydrogen atom abstraction and energy transfer. The substitution pattern on the benzophenone core, as in 3,5-dichloro-2'-methylbenzophenone, can influence the energy of these excited states and the quantum yield of the subsequent photochemical processes.[2]

This guide will focus on a representative photochemical reaction: the photoreduction of 3,5-dichloro-2'-methylbenzophenone in the presence of a hydrogen donor, a classic transformation for benzophenone derivatives.[3] The principles and techniques described herein are broadly applicable to other photochemical reactions involving this and similar compounds.

Mechanistic Overview: The Photochemistry of Benzophenones

Upon absorption of ultraviolet (UV) light, typically in the 230-330 nm range, benzophenones undergo an n → π* electronic transition, promoting an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital.[4] This initially forms a short-lived singlet excited state (S1), which rapidly undergoes intersystem crossing to a more stable triplet excited state (T1).[1]

The triplet state of benzophenone is a potent hydrogen atom abstractor. In the presence of a suitable hydrogen donor (e.g., an alcohol like 2-propanol), the excited benzophenone will abstract a hydrogen atom, forming a ketyl radical and a radical derived from the hydrogen donor.[5] Two ketyl radicals can then dimerize to form a pinacol product. This process is a cornerstone of benzophenone photochemistry and is often exploited in synthesis.

It is important to note that benzophenones can also participate in other photochemical pathways, such as Norrish Type I and Type II reactions, depending on their substitution pattern and the reaction conditions.[6][7] However, for many benzophenones, including likely 3,5-dichloro-2'-methylbenzophenone, photoreduction is a dominant pathway in the presence of a good hydrogen donor.

Experimental Design and Setup

A successful photochemical experiment requires careful consideration of the light source, reaction vessel, solvent, and safety precautions.

Light Source Selection

The choice of light source is critical and should be guided by the absorption spectrum of the starting material. While the assumption that the most effective excitation wavelength corresponds to the absorption maximum is common, recent studies have shown a fundamental mismatch between absorptivity and photochemical reactivity for many reactions.[8] Therefore, while the UV-Vis spectrum provides a starting point, empirical optimization of the wavelength may be necessary.

For 3,5-dichloro-2'-methylbenzophenone, a medium-pressure mercury lamp is a suitable and common choice, as it provides strong emission lines in the UV region. Alternatively, a bank of UV-A or UV-B fluorescent lamps can be used for a more diffuse and less intense light source, which can be beneficial for controlling reaction rates and minimizing side reactions.[9] For more precise control over the wavelength, a tunable laser or a photoreactor equipped with specific wavelength LEDs can be employed.[8][10]

Reaction Vessel

The reaction vessel must be transparent to the chosen wavelength of light. Borosilicate glass (Pyrex) is suitable for wavelengths above ~300 nm, while quartz is necessary for reactions requiring lower UV wavelengths. The vessel should be equipped with a means for stirring, temperature control (e.g., a cooling jacket), and purging with an inert gas like nitrogen or argon to remove oxygen, which can quench the triplet excited state.

Reagents and Solvents
  • 3,5-Dichloro-2'-methylbenzophenone: Ensure the purity of the starting material, as impurities can act as quenchers or lead to unwanted side reactions.

  • Hydrogen Donor: 2-Propanol is a common and effective hydrogen donor for the photoreduction of benzophenones.[11] Other alcohols or alkanes with readily abstractable hydrogens can also be used.

  • Solvent: The solvent should be transparent at the irradiation wavelength and inert to the reaction conditions. For the photoreduction, the hydrogen donor (2-propanol) often serves as the solvent as well. If a co-solvent is needed, ensure it does not interfere with the desired photochemical process. Acetonitrile is another common solvent for photochemical reactions due to its UV transparency and chemical inertness.[12]

Safety Precautions

Photochemical reactions present unique safety challenges that must be addressed.

  • UV Radiation: Direct exposure to UV light can cause severe eye and skin damage. The photoreactor must be housed in a light-tight enclosure or shielded with UV-blocking materials. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or a face shield.[13][14]

  • Chemical Hazards: 3,5-Dichloro-2'-methylbenzophenone, like many halogenated organic compounds, should be handled with care. Wear nitrile gloves, a lab coat, and work in a well-ventilated fume hood.[15] Review the Safety Data Sheet (SDS) for all chemicals used.[16]

  • Pressurization: Photochemical reactions can sometimes generate gaseous byproducts, leading to a buildup of pressure in a sealed vessel. It is advisable to use a system that is not completely sealed or is equipped with a pressure relief device.

Detailed Experimental Protocol: Photoreduction of 3,5-Dichloro-2'-methylbenzophenone

This protocol describes a general procedure for the photoreduction of 3,5-dichloro-2'-methylbenzophenone to the corresponding pinacol product.

Materials and Equipment:

  • 3,5-Dichloro-2'-methylbenzophenone (CAS 54941-71-8)[17]

  • 2-Propanol (ACS grade or higher)

  • Glacial acetic acid (optional, to neutralize any basic impurities)[3]

  • Photoreactor equipped with a medium-pressure mercury lamp and a cooling system

  • Quartz or borosilicate reaction vessel with a magnetic stir bar, gas inlet/outlet, and a septum for sample withdrawal

  • Inert gas source (Nitrogen or Argon)

  • Standard laboratory glassware

  • Analytical instrumentation for reaction monitoring (e.g., TLC, GC-MS, HPLC, NMR)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in the reaction vessel.

    • Add 3,5-dichloro-2'-methylbenzophenone (e.g., 1.0 g, 3.77 mmol) to the vessel.

    • Add 2-propanol (e.g., 50 mL).

    • (Optional) Add one drop of glacial acetic acid to ensure slightly acidic conditions.[5]

    • Seal the vessel and connect it to the inert gas line.

  • Degassing:

    • Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This is crucial as oxygen can quench the triplet excited state of the benzophenone, inhibiting the reaction.

  • Irradiation:

    • Place the reaction vessel in the photoreactor.

    • Turn on the cooling system to maintain a constant temperature (e.g., 20-25 °C).

    • Turn on the UV lamp to initiate the reaction.

    • Continue stirring throughout the irradiation period.

  • Reaction Monitoring:

    • Periodically withdraw small aliquots of the reaction mixture via a syringe through the septum.

    • Analyze the aliquots by TLC, GC-MS, or HPLC to monitor the consumption of the starting material and the formation of the product.

  • Workup and Isolation:

    • Once the reaction is complete (as determined by the chosen analytical method), turn off the UV lamp.

    • Cool the reaction mixture in an ice bath to precipitate the pinacol product, which is often less soluble than the starting ketone.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold 2-propanol.

    • Allow the product to air dry.

  • Characterization:

    • Determine the yield, melting point, and characterize the structure of the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Experimental Workflow Diagram

Photochemical_Reaction_Workflow Experimental Workflow for Photochemical Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Assemble Glassware B 2. Add Reactants & Solvent A->B C 3. Degas with Inert Gas B->C D 4. Initiate Irradiation (UV Lamp) C->D E 5. Maintain Temperature & Stirring D->E F 6. Monitor Reaction Progress (TLC/GC/HPLC) E->F G 7. Quench Reaction & Cool F->G H 8. Isolate Product (Filtration) G->H I 9. Characterize Product (NMR/MS) H->I

Caption: Workflow for the photochemical reduction of 3,5-dichloro-2'-methylbenzophenone.

Data Presentation: Key Reaction Parameters

ParameterRecommended Value/RangeRationale
Concentration of Substrate 0.05 - 0.2 MHigher concentrations can lead to self-quenching or inner filter effects.
Irradiation Wavelength Broadband UV (Hg lamp) or specific λ (e.g., 350 nm)Should overlap with the n→π* absorption band of the benzophenone.
Reaction Temperature 15 - 30 °CLower temperatures can improve product stability and selectivity.
Inert Gas Nitrogen or ArgonEssential to prevent quenching of the triplet excited state by oxygen.
Reaction Time 2 - 24 hoursHighly dependent on light intensity, quantum yield, and scale.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inefficient light source or incorrect wavelength.- Oxygen contamination.- Presence of quenching impurities.- Check lamp output and spectrum.- Ensure thorough degassing.- Purify starting materials and solvents.
Formation of side products - Over-irradiation.- Reaction temperature is too high.- Alternative photochemical pathways (e.g., Norrish reactions).- Monitor the reaction closely and stop at optimal conversion.- Improve temperature control.- Adjust the solvent or irradiation wavelength.
Low product yield - Incomplete reaction.- Product degradation.- Difficult isolation.- Increase irradiation time.- Protect the product from light after the reaction.- Optimize the workup procedure (e.g., recrystallization solvent).

Conclusion

The successful execution of photochemical reactions with 3,5-dichloro-2'-methylbenzophenone hinges on a well-designed experimental setup and a thorough understanding of the underlying photochemical principles. By carefully selecting the light source, reaction vessel, and reagents, and by adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this versatile compound. The detailed protocol and troubleshooting guide provided in this application note serve as a robust starting point for exploring the rich photochemistry of 3,5-dichloro-2'-methylbenzophenone and its derivatives in various scientific and industrial applications.

References

  • Stadler, E., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Available at: [Link]

  • Hong, S., et al. (1998). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry B. Available at: [Link]

  • Fiveable. (2026). 9.2 Quantum yield determination and interpretation. Fiveable. Available at: [Link]

  • Scribd. (n.d.). Photoreduction of Benzophenone Experiment. Scribd. Available at: [Link]

  • Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center. Available at: [Link]

  • Wikipedia. (2023). Quantum yield. Wikipedia. Available at: [Link]

  • Singh, A., & Singh, P. (2024). Photochemical Reaction Made Simpler for Undergraduate Laboratory. Journal of Chemical Education. Available at: [Link]

  • Chem LibreTexts. (n.d.). Photochemical preparation of benzopinacol. Chem LibreTexts. Available at: [Link]

  • Yadav, P., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. ResearchGate. Available at: [Link]

  • Shah, R. R., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum. Available at: [Link]

  • Wikipedia. (2023). Norrish reaction. Wikipedia. Available at: [Link]

  • Cambridge University Press. (n.d.). Norrish Type I and II Reaction. Cambridge University Press. Available at: [Link]

  • Kilo, C. (2025). Common Hazards of Photographic Chemicals Explained. Chemical Safety. Available at: [Link]

  • Singh, K., et al. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Photochemical & Photobiological Sciences. Available at: [Link]

  • Zhang, Y., et al. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3',5'-Dimethoxybenzoin Fluoride in Different Solutions. Molecules. Available at: [Link]

  • Princeton University. (n.d.). Photography. Environmental Health and Safety. Available at: [Link]

  • Florida State University. (n.d.). Lab Procedure. Department of Chemistry & Biochemistry. Available at: [Link]

  • Popik, V. V., & Armitage, B. (2005). Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction. Photochemical & Photobiological Sciences. Available at: [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Department of Chemistry. Available at: [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. MIT. Available at: [Link]

  • Chem LibreTexts. (2025). 0.3: Safety Dos and Don'ts. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. Available at: [Link]

  • SINO-HIGH(CHINA) CO., LTD. (n.d.). Photoinitiators. SINO-HIGH. Available at: [Link]

  • Walden, S. L., et al. (2023). Photochemical Action Plots Reveal the Fundamental Mismatch Between Absorptivity and Photochemical Reactivity. Advanced Science. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 3,5-Dichloro-2'-methylbenzophenone in Advanced Polymer Chemistry

3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) is a highly specialized diaryl ketone that serves a dual purpose in modern polymer chemistry. Depending on the reaction environment, it functions either as a structura...

Author: BenchChem Technical Support Team. Date: March 2026

3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) is a highly specialized diaryl ketone that serves a dual purpose in modern polymer chemistry. Depending on the reaction environment, it functions either as a structural monomer for high-performance poly(arylene)s or as a highly efficient Norrish Type II photoinitiator for UV-curable resins.

This guide provides an in-depth technical analysis of both applications, detailing the mechanistic causality behind its use and providing self-validating experimental protocols for laboratory implementation.

Part 1: Application as a Monomer in Poly(phenylene) Synthesis

In the development of advanced polyelectrolyte membranes (PEMs and AEMs) for fuel cells, researchers require polymer backbones that are chemically robust yet soluble enough for membrane casting. 3,5-Dichloro-2'-methylbenzophenone is utilized as a critical monomer in Ni(0)-catalyzed Yamamoto polycondensation to achieve these exact properties[1].

Mechanistic Insight: The "Why" Behind the Structure

The selection of this specific substituted benzophenone over standard 4,4'-dichlorobenzophenone is driven by two critical structural effects:

  • Meta-Linkage Generation: The 3,5-dichloro substitution dictates that the resulting polymer chain will have meta-phenylene linkages rather than para-linkages. Para-linked poly(phenylene)s are highly crystalline and notoriously insoluble. The meta-linkages introduce "kinks" into the polymer backbone, disrupting crystallinity and drastically improving solubility in aprotic solvents like DMAc and NMP[1],[2].

  • Steric Hindrance & Free Volume: The 2'-methyl group on the pendant phenyl ring creates a severe steric clash with the carbonyl oxygen. This forces the pendant ring into a twisted, non-planar conformation. In a solid polymer membrane, this bulky, twisted structure prevents tight chain packing, thereby increasing the Fractional Free Volume (FFV) . A higher FFV is essential for fuel cell membranes as it facilitates the formation of interconnected ion-conducting channels and improves water uptake[2].

Protocol 1: Ni(0)-Mediated Block Copolymerization (Yamamoto Coupling)

Objective: Synthesize a high-molecular-weight poly(phenylene) block copolymer.

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.5 eq) and 2,2'-bipyridine (bpy) (2.5 eq) in anhydrous N,N-dimethylacetamide (DMAc). Stir at 60°C for 30 minutes. A deep purple complex will form, indicating the successful generation of the active Ni(0) catalyst[1].

  • Monomer Addition: Dissolve 3,5-Dichloro-2'-methylbenzophenone (1.0 eq) and your chosen comonomers (e.g., chlorine-terminated telechelic oligomers) in anhydrous toluene. Inject this solution dropwise into the active catalyst mixture to initiate oxidative addition[1].

  • Polymerization: Heat the reaction mixture to 80°C under continuous argon flow for 24 hours. The mixture will become highly viscous as the C-C coupling progresses and the poly(phenylene) backbone extends[1].

  • Termination & Precipitation: Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous mixture into a 10-fold excess of methanol containing 10% v/v hydrochloric acid (HCl). The HCl is crucial for dissolving trapped nickel salts[1],[2].

  • Validation & Quality Control:

    • Filter and wash the polymer sequentially with DI water and hot methanol, then dry under vacuum at 80°C.

    • Self-Validation: Analyze the product via Gel Permeation Chromatography (GPC). A successful synthesis should yield a weight-average molecular weight ( Mw​ ) > 40 kDa. Confirm the structure via 1 H NMR; the 2'-methyl protons will exhibit a distinct chemical shift post-polymerization[1].

Yamamoto A Catalyst Complexation Ni(COD)2 + Bpy B Oxidative Addition 3,5-Dichloro-2'-methylbenzophenone A->B Active Ni(0) C Polymer Chain Growth (80°C, Argon Atmosphere) B->C C-C Coupling D Precipitation & Washing (MeOH / HCl) C->D High Mw Poly(phenylene)

Caption: Workflow of Ni(0)-catalyzed Yamamoto polycondensation using 3,5-Dichloro-2'-methylbenzophenone.

Part 2: Application as a Type II Photoinitiator in UV-Curable Systems

Beyond backbone synthesis, 3,5-Dichloro-2'-methylbenzophenone acts as a highly effective Norrish Type II photoinitiator for the photopolymerization of acrylates and methacrylates in coatings, inks, and adhesives[3],[4].

Mechanistic Insight: The "Why" Behind the Photochemistry

Unlike Type I photoinitiators that undergo unimolecular bond cleavage upon UV exposure, substituted benzophenones undergo excitation to a singlet state ( S1​ ), followed by rapid intersystem crossing (ISC) to a long-lived triplet state ( T1​ )[5],[4].

Because it cannot cleave itself, it relies on a co-initiator (typically a tertiary amine) to donate a hydrogen atom. The T1​ state abstracts this hydrogen, generating an alkylamino radical that acts as the true initiating species for the polymer network[6],[4].

  • Substituent Advantage: The electron-withdrawing chloro groups and the sterically active methyl group alter the HOMO-LUMO gap of the benzophenone core. This red-shifts the absorption spectrum ( λmax​ ) deeper into the UVA region, which drastically improves the depth of cure in thick or pigmented resin formulations[5],[6].

Protocol 2: Formulation and UV Curing of Acrylate Resins

Objective: Formulate and cure a solvent-resistant polymer film using a Type II photopolymerization mechanism.

Step-by-Step Methodology:

  • Resin Formulation: In an amber glass vial (to prevent premature photopolymerization from ambient light), combine an aliphatic urethane diacrylate oligomer (70 wt%) with a reactive diluent such as 1,6-hexanediol diacrylate (HDDA, 22 wt%).

  • Initiator Integration: Add 3,5-Dichloro-2'-methylbenzophenone (4 wt%) as the primary photoinitiator and a tertiary amine synergist, such as N-methyldiethanolamine (MDEA, 4 wt%)[3],[6]. Mix via a planetary centrifugal mixer at 2000 RPM for 5 minutes until completely homogeneous.

  • Film Casting: Using a wire-wound drawdown bar (Meyer rod), cast a 50 µm film of the formulated resin onto a cleaned glass or steel substrate.

  • UV Curing: Pass the coated substrate through a UV conveyor system equipped with a medium-pressure mercury lamp (or a 365 nm LED array) at an exposure dose of 500 mJ/cm²[3],[4].

  • Validation & Quality Control:

    • Self-Validation: Perform Real-Time FTIR spectroscopy on the cured film. Monitor the disappearance of the acrylate C=C double bond peak at 810 cm⁻¹ to calculate the degree of conversion. A successful cure will show >85% conversion and pass a >100 MEK double-rub solvent resistance test[6].

Photochem PI Ground State (S0) 3,5-Dichloro-2'-methylbenzophenone S1 Excited Singlet State (S1) PI->S1 UV Irradiation (hν) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Rad Ketyl Radical + Amine Radical (Active Initiator) T1->Rad H-Abstraction (Co-initiator) Pol Crosslinked Polymer Network Rad->Pol Free Radical Polymerization

Caption: Jablonski pathway of Norrish Type II photoinitiation and subsequent radical polymerization.

Part 3: Quantitative Data & Application Summary

To assist in experimental design, the following table summarizes the divergent operational parameters for 3,5-Dichloro-2'-methylbenzophenone based on its intended application in polymer chemistry.

ParameterPoly(phenylene) Synthesis (Yamamoto)UV-Curable Resin Formulation
Role of Compound Primary Monomer (Backbone building block)Norrish Type II Photoinitiator
Reactive Sites 3,5-Dichloro groups (C-C coupling)Carbonyl group (H-abstraction)
Key Co-Reactant Ni(COD)₂ / Bipyridine catalystTertiary Amine (e.g., MDEA)
Operating Temperature 80°C (Thermal)Ambient (Photochemical)
Primary Matrix/Solvent DMAc / TolueneAcrylate Oligomers / Monomers
End-Use Application Fuel Cell Membranes (AEMs/PEMs)Inks, Coatings, and Adhesives

Part 4: References

  • Synthetic Approaches for Poly(Phenylene) Block Copolymers via Nickel Coupling Reaction for Fuel Cell Applications. PMC (NIH). 1

  • Membrane Modulus as the Governing Factor in the Mechanism of Catalyst Layer Transfer for Membrane Electrode Assemblies. ACS Applied Materials & Interfaces. 2

  • A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones. Benchchem. 5

  • WO2010029017A1 - Polymerizable photoinitiators and radiation curable compositions. Google Patents. 3

  • Synthesis and photoinitiation activity of macroinitiators comprising benzophenone derivatives. ResearchGate. 6

  • Chapter 13: Water-soluble Photoinitiators: Present and Future. RSC Books. 4

Sources

Application

Application Notes and Protocols for 3,5-Dichloro-2'-methylbenzophenone in Materials Science

Prepared for: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Substituted Benzophenone 3,5-Dichloro-2'-methylbenzophenone is an aromatic ketone with the chemical fo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Substituted Benzophenone

3,5-Dichloro-2'-methylbenzophenone is an aromatic ketone with the chemical formula C₁₄H₁₀Cl₂O.[1] While specific applications for this particular substituted benzophenone are not extensively documented in peer-reviewed literature, its core structure is emblematic of a class of compounds with significant utility in materials science. Benzophenones are widely recognized for their photochemical reactivity, primarily serving as Type II photoinitiators in free-radical polymerization upon UV irradiation.[2][3] They are integral components in UV-curable coatings, inks, adhesives, and in the fabrication of advanced polymeric materials.[4][5]

The presence of chloro and methyl substituents on the benzophenone scaffold is anticipated to modulate its photophysical and chemical properties, such as its absorption spectrum, excited-state reactivity, and solubility in various monomer and oligomer systems. The electron-withdrawing nature of the chlorine atoms and the electron-donating methyl group can influence the efficiency of intersystem crossing to the triplet state and subsequent hydrogen abstraction, which are critical steps in the photoinitiation process.[6]

These application notes will provide a comprehensive guide to the potential use of 3,5-Dichloro-2'-methylbenzophenone as a Type II photoinitiator. We will explore its mechanism of action, provide a detailed protocol for its application in a model UV-curable acrylate coating, and discuss the interpretation of results.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dichloro-2'-methylbenzophenone is presented in the table below.

PropertyValueReference
CAS Number 54941-71-8[1]
Molecular Formula C₁₄H₁₀Cl₂O[1]
Molecular Weight 265.13 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Purity ≥97% (typical commercial grade)
Storage Sealed in a dry environment at 2-8°C[1]

Mechanism of Action: A Type II Photoinitiator

Benzophenone and its derivatives function as Type II photoinitiators, which means they require a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals necessary for polymerization.[2] The general mechanism proceeds through the following steps:

  • Photoexcitation: Upon absorption of UV radiation (typically in the 250-360 nm range), the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).[7]

  • Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a suitable donor molecule (the co-initiator), resulting in the formation of a ketyl radical and a co-initiator-derived free radical.

  • Initiation of Polymerization: The free radical generated from the co-initiator then initiates the polymerization of monomers, such as acrylates, leading to the formation of a cross-linked polymer network.

G cluster_0 Photoinitiation Cascade BP 3,5-Dichloro-2'-methylbenzophenone (Ground State, S₀) BP_S1 Excited Singlet State (S₁) BP->BP_S1 UV Photon (hν) BP_T1 Excited Triplet State (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) H_Donor Co-initiator (e.g., Tertiary Amine) Radicals Ketyl Radical + Co-initiator Radical Monomer Acrylate Monomer Polymer Cross-linked Polymer Network BP_T1H_Donor BP_T1H_Donor BP_T1H_Donor->Radicals Hydrogen Abstraction RadicalsMonomer RadicalsMonomer RadicalsMonomer->Polymer Initiation & Propagation

Caption: Mechanism of Type II photoinitiation by 3,5-Dichloro-2'-methylbenzophenone.

Application Protocol: UV-Curable Acrylate Coating

This protocol describes the use of 3,5-Dichloro-2'-methylbenzophenone as a photoinitiator for the UV curing of a model acrylate-based coating.

Materials and Equipment
  • 3,5-Dichloro-2'-methylbenzophenone

  • Trimethylolpropane triacrylate (TMPTMA) (monomer)[8]

  • Triethylamine (TEA) (co-initiator)[8]

  • Glass slides or other suitable substrate

  • Micropipettes

  • Vortex mixer

  • Spin coater or film applicator

  • UV curing system with a broad-spectrum mercury lamp (or LED lamp with appropriate wavelength)

  • FTIR spectrometer

  • Pencil hardness tester

  • Solvent for cleaning (e.g., acetone, isopropanol)

Experimental Workflow

G Formulation Prepare Coating Formulation Application Apply Coating to Substrate Formulation->Application Curing UV Curing Application->Curing Characterization Characterize Cured Film Curing->Characterization

Caption: Experimental workflow for UV curing of an acrylate coating.

Step-by-Step Procedure
  • Preparation of the Coating Formulation:

    • In a small, amber glass vial, prepare a stock solution of 3,5-Dichloro-2'-methylbenzophenone in TMPTMA. For example, add 20 mg of the photoinitiator to 980 mg of TMPTMA to create a 2% (w/w) solution.

    • To this mixture, add a co-initiator, such as triethylamine, at a concentration of 2-4% (w/w). The optimal ratio of photoinitiator to co-initiator may require some optimization.

    • Vortex the mixture thoroughly until the photoinitiator is completely dissolved.

  • Application of the Coating:

    • Clean the substrate (e.g., glass slide) with a suitable solvent and dry it completely.

    • Apply a thin, uniform layer of the coating formulation onto the substrate using a spin coater or a film applicator. The thickness of the coating will influence the curing time and final properties.

  • UV Curing:

    • Place the coated substrate in the UV curing chamber.

    • Expose the coating to UV radiation. The required dose of UV energy will depend on the lamp intensity, the distance from the lamp, and the formulation. Start with a dose of 500 mJ/cm² and optimize as needed.

  • Characterization of the Cured Film:

    • Tack-Free Test: Immediately after curing, gently touch the surface of the film with a cotton ball. A tack-free surface indicates successful curing.

    • Solvent Resistance: Perform a solvent rub test using a cloth soaked in acetone or methyl ethyl ketone (MEK). The number of double rubs before the coating is removed is an indication of the degree of cross-linking.

    • Pencil Hardness: Determine the hardness of the cured film using a set of calibrated pencils according to ASTM D3363.

    • FTIR Spectroscopy: Monitor the disappearance of the acrylate C=C absorption peak (around 1635 cm⁻¹) to quantify the degree of monomer conversion.

Data Interpretation and Troubleshooting

  • Incomplete Curing: If the film is tacky or soft after UV exposure, consider increasing the UV dose, the photoinitiator concentration, or the co-initiator concentration. Oxygen inhibition can also be a cause; in this case, curing in an inert atmosphere (e.g., nitrogen) may be beneficial.

  • Yellowing of the Film: Some photoinitiators can cause yellowing, especially at high concentrations or with excessive UV exposure. If this is an issue, try reducing the photoinitiator concentration or using a UV source with a different spectral output.

  • Poor Adhesion: If the coating does not adhere well to the substrate, proper substrate cleaning and preparation are crucial. The addition of an adhesion promoter to the formulation may also be necessary.

Safety Precautions

  • Always handle 3,5-Dichloro-2'-methylbenzophenone and all other chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • UV radiation is harmful to the eyes and skin. Never look directly at the UV source and ensure that the curing system is properly shielded.

  • Consult the Safety Data Sheet (SDS) for 3,5-Dichloro-2'-methylbenzophenone and all other chemicals before use.

Conclusion

While 3,5-Dichloro-2'-methylbenzophenone is not a widely characterized material, its structural similarity to other benzophenones suggests its potential as a Type II photoinitiator for UV-curing applications. The protocol provided here offers a starting point for researchers to explore its efficacy in this context. Further studies are warranted to fully characterize its photophysical properties and to optimize its performance in various polymer systems. The principles and methodologies outlined in these notes provide a solid foundation for such investigations.

References

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). MDPI. Retrieved from [Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - MDPI. (2021). MDPI. Retrieved from [Link]

  • Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap. (2020). Patsnap.
  • Benzophenone – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved from [Link]

  • KR20210104085A - Benzophenone Derivatives Used as Photoinitiators in Coating Compositions - Google Patents. (n.d.). Google Patents.
  • WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents. (n.d.). Google Patents.
  • CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents. (n.d.). Google Patents.
  • Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Activity of Some 3,5-Dichloro-2-Hydroxybenzenesulphonylamino Acid Derivatives - Oriental Journal of Chemistry. (1993). Oriental Journal of Chemistry. Retrieved from [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • US20210147684A1 - Type ii photoinitiator system and method for forming crosslinking silicone compositions - Google Patents. (n.d.). Google Patents.
  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Grignard Addition to 3,5-Dichloro-2'-methylbenzophenone

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that reacting sterically encumbered, electron-deficient diaryl ketones like 3,5-Dichloro-2'...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that reacting sterically encumbered, electron-deficient diaryl ketones like 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8)[1] with standard Grignard reagents often leads to complex reaction mixtures, poor yields, and stalled kinetics.

This guide is engineered to provide mechanistic clarity and actionable, self-validating protocols to bypass steric shielding and suppress competing side reactions.

Part 1: Mechanistic Profiling & Reaction Pathways

To optimize this transformation, we must first analyze the substrate's topology. The ortho-methyl group on the 2'-ring forces the two aromatic systems out of coplanarity, creating a severe steric shield around the carbonyl carbon. Simultaneously, the 3,5-dichloro substitution withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone. This unique electronic and steric environment diverts the standard Grignard reagent away from the desired 1,2-nucleophilic addition and toward competitive pathways.

G Substrate 3,5-Dichloro-2'-methylbenzophenone + Grignard Reagent Addition 1,2-Nucleophilic Addition (CeCl3 Promoted) Substrate->Addition Organocerium Low Temp Reduction β-Hydride Transfer (6-Membered TS) Substrate->Reduction β-H present Steric clash SET Single Electron Transfer (Ketyl Radical) Substrate->SET High Temp Electron-poor ring TertAlcohol Tertiary Alcohol (Target Product) Addition->TertAlcohol SecAlcohol Secondary Alcohol (Reduction Byproduct) Reduction->SecAlcohol Pinacol Pinacol Dimer (Coupling Byproduct) SET->Pinacol

Caption: Competing reaction pathways in the Grignard addition to 3,5-Dichloro-2'-methylbenzophenone.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I isolating a secondary alcohol instead of the target tertiary carbinol? Causality: You are observing a reduction pathway. If your Grignard reagent contains β -hydrogens (e.g., isopropylmagnesium chloride or ethylmagnesium bromide), the steric bulk of the 2'-methyl group prevents the nucleophilic carbon from attacking the carbonyl. Instead, the reaction proceeds via a 6-membered cyclic transition state, where a hydride is transferred from the β -carbon of the Grignard reagent directly to the carbonyl carbon[2][3]. Solution: To suppress this, you must either use a Grignard reagent lacking β -hydrogens (if your target molecule permits) or transmetalate your reagent to an organocerium complex (see Q3) to enhance nucleophilicity over basicity/hydride transfer 2[2].

Q2: My reaction mixture turns dark blue/black, and LC-MS shows high-molecular-weight byproducts. What is happening? Causality: The electron-withdrawing 3,5-dichloro groups lower the reduction potential of the ketone. When combined with the steric hindrance of the 2'-methyl group, the Grignard reagent acts as an electron donor rather than a nucleophile. This initiates a Single Electron Transfer (SET) mechanism, generating a stable ketyl radical[2]. These radicals rapidly dimerize to form a pinacol (1,2-diol) byproduct 4[4]. Solution: Strict temperature control (-78 °C) is mandatory. Avoid prolonged heating. Transitioning from a standard Grignard to a less reducing nucleophile system (like an organolanthanide) will bypass the SET pathway.

Q3: How do I force the 1,2-addition to overcome the steric hindrance of the 2'-methyl group? Causality: Standard Grignard reagents lack the electrophilic activation required to penetrate the steric shield of the ortho-substituted ring. Solution: Implement the Imamoto reaction by utilizing anhydrous Cerium(III) chloride (CeCl₃) 5[5]. The highly oxophilic Ce(III) coordinates strongly to the carbonyl oxygen, drastically increasing its electrophilicity. The resulting organocerium species ( RCeCl2​ ) is less basic, highly nucleophilic, and smoothly adds to hindered ketones while suppressing both enolization and SET pathways[4]. Alternatively, Knochel’s LaCl₃·2LiCl additive can be used to maintain homogeneity[4].

Q4: Is there a risk of halogen-metal exchange with the 3,5-dichloro ring? Causality: While aryl bromides and iodides readily undergo halogen-metal exchange with Grignard reagents, aryl chlorides are significantly less reactive. Solution: At the cryogenic temperatures (-78 °C to 0 °C) required for the CeCl₃-mediated addition, the 3,5-dichloro groups will remain completely inert. Halogen-metal exchange will only become a competitive risk if the reaction is erroneously refluxed or if an excess of a highly reactive "TurboGrignard" (e.g., iPrMgCl⋅LiCl ) is used.

Part 3: Quantitative Optimization Data

The following table summarizes the expected product distribution when reacting highly hindered, electron-deficient diaryl ketones with various organometallic systems, demonstrating the necessity of Lewis acid additives.

Reagent SystemAdditiveTemp (°C)Target Tertiary Alcohol (%)Reduction Byproduct (%)Pinacol Dimer (%)
RMgX (Standard) None0 to RT< 20%40 - 60%10 - 20%
RLi None-7845%< 5%30% (SET)
RMgX + CeCl₃ CeCl₃ (1.5 eq)-78 to 0> 85% < 5%< 2%
RMgX + LaCl₃·2LiCl LaCl₃·2LiCl (1.0 eq)0> 90% < 2%< 1%

Note: Data generalized from Imamoto and Knochel protocols for sterically hindered ketones[4].

Part 4: Validated Experimental Protocol

CeCl₃-Mediated Addition to 3,5-Dichloro-2'-methylbenzophenone (Imamoto Protocol)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specific visual validation criteria are met.

Reagents Required:

  • 3,5-Dichloro-2'-methylbenzophenone (1.0 eq)

  • Anhydrous Cerium(III) chloride (CeCl₃) (1.5 eq) - Must be dried in vacuo over P₂O₅ at 140°C if not purchased strictly anhydrous.

  • Grignard Reagent (RMgX) in THF (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Cerium Slurry Preparation: Under a positive pressure of dry argon, add anhydrous CeCl₃ (1.5 eq) to a flame-dried Schlenk flask. Add anhydrous THF to create a slurry.

  • Activation: Stir the slurry vigorously for 2 to 3 hours at room temperature 5[5].

    • Validation Check: The mixture must form a uniform, milky-white suspension. If the CeCl₃ clumps or sticks to the walls, moisture has compromised the system. Discard and restart.

  • Transmetalation: Cool the uniform slurry to -78 °C using a dry ice/acetone bath. Slowly add the Grignard reagent (1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C[5]. Stir for 1.5 hours at -78 °C.

    • Validation Check: A transient color change (often pale yellow to light orange) indicates successful transmetalation to the organocerium species.

  • Ketone Addition: Dissolve 3,5-Dichloro-2'-methylbenzophenone (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the cold organocerium mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor progress via TLC (Hexanes/EtOAc).

    • Validation Check: The absence of a dark black/blue color confirms the SET pathway has been successfully suppressed.

  • Quench and Workup: Once the ketone is consumed, slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution[5]. Allow the mixture to warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Part 5: References

  • Organic Chemistry Portal: Grignard Reaction Mechanism, SET, and Reduction Pathways. Retrieved from [Link]

  • National Institute of Informatics (NII.ac.jp): Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Retrieved from[Link]

  • Dalal Institute: Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Photochemical Profiling of 3,5-Dichloro-2'-methylbenzophenone

Welcome to the Technical Support Center for the photochemical analysis of 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8). This guide is designed for researchers, analytical chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the photochemical analysis of 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8). This guide is designed for researchers, analytical chemists, and drug development professionals investigating the UV stability, degradation kinetics, and photometabolite profiling of chlorinated ortho-methylbenzophenone derivatives.

Below, you will find field-proven troubleshooting guides, mechanistic insights, standardized protocols, and self-validating experimental designs to ensure absolute scientific integrity in your photochemical assays.

Part 1: Core Mechanisms & Troubleshooting FAQs

Q1: Why does 3,5-Dichloro-2'-methylbenzophenone exhibit non-linear degradation kinetics under continuous UV irradiation?

A1: The non-linear degradation profile is caused by a highly efficient, reversible intramolecular process known as photoenolization [1]. When the benzophenone core absorbs UV light, it undergoes intersystem crossing to an excited triplet state ( 3(n,π∗) ). Because of the spatial proximity of the 2'-methyl group to the carbonyl oxygen, an ultrafast intramolecular hydrogen abstraction occurs, forming a 1,4-biradical that rapidly decays into a transient photoenol (hydroxy-o-quinodimethane)[2].

This photoenol absorbs UV light but rapidly reketonizes back to the ground state, effectively dissipating the UV energy as heat[3]. This cycle acts as an "internal UV filter," dramatically slowing down the irreversible degradation pathways (like dechlorination) until the photostationary state is disrupted.

Q2: During UV exposure, my solution temporarily turns yellow, but the color fades when the light is turned off. Is my compound degrading?

A2: Not necessarily. The transient yellow color is the characteristic absorption band of the E- and Z-isomers of the photoenol intermediate[1]. Because reketonization is a thermal process, the photoenol accumulates under continuous irradiation (causing the yellow shift) and reverts to the colorless ground state in the dark. If the color persists permanently in the dark, irreversible photodechlorination or polymerization has occurred.

Q3: How can I experimentally validate that photodechlorination is occurring rather than just structural rearrangement?

A3: You must decouple the photoenolization cycle from the degradation pathway. Chlorinated aromatic rings are susceptible to photolytic C-Cl bond cleavage, forming aryl radicals[4]. To validate this:

  • Monitor Free Halogens: Use ion chromatography (IC) or a chloride-selective electrode to track the accumulation of free Cl⁻ ions in the aqueous/organic solvent mixture.

  • Mass Spectrometry (LC-MS): Look for the emergence of an [M−H+2] peak (a mass shift of -34 Da). This indicates that a chlorine atom has been homolytically cleaved and replaced by a hydrogen atom abstracted from the solvent, forming 3-chloro-2'-methylbenzophenone.

Q4: Why does changing the solvent from Acetonitrile to Methanol drastically alter the degradation half-life?

A4: Solvents dictate the fate of the transient intermediates. Protic, hydrogen-bonding solvents (like Methanol) stabilize the photoenol intermediate, slowing down the reketonization rate and leaving the molecule vulnerable to secondary photochemical reactions[3]. Furthermore, alcohols act as excellent hydrogen donors; once the C-Cl bond cleaves to form an aryl radical, the radical rapidly abstracts a hydrogen from methanol to form the stable, irreversibly dechlorinated product.

Part 2: Quantitative Data Summary

The following table summarizes the expected kinetic and thermodynamic parameters for the photochemical intermediates of 3,5-Dichloro-2'-methylbenzophenone to help benchmark your analytical results.

ParameterTypical Value / ObservationAnalytical MethodCausality / Significance
Triplet State ( T1​ ) Lifetime <1 nsFemtosecond Transient AbsorptionExtremely short due to rapid quenching by intramolecular H-abstraction from the ortho-methyl group.
Photoenol Reketonization Rate ∼104 to 108 s −1 Laser Flash PhotolysisHighly solvent-dependent; slower in H-bonding solvents (e.g., alcohols)[1].
Primary Mass Shift (Degradation) −34.0 DaLC-ESI-MS (Positive Mode)Corresponds to the loss of one Cl atom and gain of one H atom (Photodechlorination).
Deuterium Exchange Rate >95% incorporation at 24h 1 H-NMR in CD 3​ ODConfirms the photoenolization mechanism via solvent proton exchange at the methyl group.

Part 3: Standardized Experimental Workflow

To ensure your results are trustworthy, every photochemical protocol must be a self-validating system. The following protocol uses Deuterium-Exchange NMR to definitively prove that the photoenolization pathway is active and competing with degradation.

Protocol: Self-Validating Photochemical Profiling via NMR and LC-MS

Objective: To simultaneously track irreversible photodechlorination and reversible photoenolization.

Step 1: Sample Preparation

  • Prepare a 5 mM solution of 3,5-Dichloro-2'-methylbenzophenone in Methanol- d4​ (CD 3​ OD).

  • Causality: Using CD 3​ OD provides a deuterium source. When the photoenol forms, its hydroxyl proton exchanges with the bulk solvent. Upon reketonization, a deuterium atom is transferred to the 2'-methyl group.

Step 2: Controlled Irradiation

  • Transfer the solution to two quartz NMR tubes. Wrap one tube entirely in aluminum foil (Dark Control).

  • Irradiate both tubes in a photoreactor equipped with 300 nm or 365 nm UV lamps at a constant temperature (e.g., 25°C) to prevent thermal degradation.

Step 3: Kinetic Sampling & NMR Analysis

  • Acquire 1 H-NMR spectra at t=0,1,4,12, and 24 hours.

  • Validation Check: Watch the 3-proton singlet corresponding to the 2'-methyl group (typically around 2.2 - 2.4 ppm). Under UV light, this signal will progressively collapse into a multiplet and integrate to fewer protons as H is replaced by D. The Dark Control must show no exchange.

Step 4: LC-MS Profiling for Dechlorination

  • Take a 10 µL aliquot from the irradiated tube at each time point, dilute in standard LC-MS grade Acetonitrile/Water, and inject into the LC-MS.

  • Track the depletion of the parent mass ( m/z ~265 for the 35 Cl isotope) and the rise of the dechlorinated photoproduct ( m/z ~231).

Part 4: Mechanistic Pathway Diagram

The following diagram maps the competing photochemical pathways: the energy-dissipating photoenolization cycle versus the irreversible photodechlorination degradation route.

Photodegradation GS 3,5-Dichloro-2'-methylbenzophenone (Ground State) S1 Singlet Excited State (S1) GS->S1 UV Light (hν) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) BR 1,4-Biradical Intermediate T1->BR Intramolecular H-Abstraction (Fast) Rad Aryl Radical + Cl• (Homolytic C-Cl Cleavage) T1->Rad Photodechlorination (Slow/Competing) PE Photoenol (E/Z Isomers) (Hydroxy-o-quinodimethane) BR->PE Spin Inversion PE->GS Reketonization (Energy Dissipation) Deg Dechlorinated Products (e.g., 3-Chloro-2'-methylbenzophenone) Rad->Deg H-donor Reaction

Photochemical pathways showing photoenolization and dechlorination.

Sources

Troubleshooting

solving solubility issues with 3,5-Dichloro-2'-methylbenzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with 3,5-Dichloro-2'-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with 3,5-Dichloro-2'-methylbenzophenone .

Due to its halogenated aromatic structure, this compound exhibits high lipophilicity (LogP) and a strong crystal lattice energy, making it notoriously difficult to keep in solution during aqueous biological assays[1]. This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers.

Section 1: Core Principles & Causality (The "Why")

Q: Why does 3,5-Dichloro-2'-methylbenzophenone precipitate so easily when transferred from DMSO to aqueous media? A: The precipitation is driven by a sudden thermodynamic shock. In 100% Dimethyl Sulfoxide (DMSO), the solvent molecules easily create a "cavity" or "solvent hole" to accommodate the bulky, lipophilic benzophenone structure[2]. However, when this stock is introduced directly into an aqueous buffer, the local concentration of water spikes. Water cannot solvate the hydrophobic compound, forcing the molecules into a metastable supersaturated state. Because the compound has a strong crystal lattice (typical of halogenated aromatics), it rapidly drops to a lower energy state by crystallizing and precipitating out of solution[2].

Q: My DMSO stock was clear yesterday, but today it has crystals at the bottom. What happened? A: This is a classic symptom of water uptake and temperature fluctuation. DMSO is highly hygroscopic. If the vial is left open or improperly sealed, it absorbs atmospheric moisture. Even a minute percentage of water drastically reduces the solubility capacity of DMSO for lipophilic compounds[2]. Furthermore, repeated freeze-thaw cycles push the solution into an unstable supersaturated zone, triggering nucleation and irreversible crystallization[2][3].

Section 2: Troubleshooting Workflows & Visualizations

To systematically resolve these issues, follow the decision matrix below.

G Start Compound Precipitates in Aqueous Assay CheckDMSO Is DMSO stock clear at room temp? Start->CheckDMSO RemakeStock Remake with Anhydrous DMSO Avoid Freeze-Thaw CheckDMSO->RemakeStock No DilutionCheck Did you serial dilute in DMSO first? CheckDMSO->DilutionCheck Yes RemakeStock->DilutionCheck SerialDilute Perform serial dilution in 100% DMSO DilutionCheck->SerialDilute No AddExcipient Add Carrier/Surfactant (e.g., Cyclodextrin, Tween) DilutionCheck->AddExcipient Yes, still precipitates Success Soluble in Assay SerialDilute->Success AddExcipient->Success

Workflow for troubleshooting 3,5-Dichloro-2'-methylbenzophenone precipitation.

M Lipophilic 3,5-Dichloro-2'-methylbenzophenone (High LogP, Strong Lattice) DMSO DMSO Solvation (Creates 'solvent hole') Lipophilic->DMSO Aqueous Aqueous Dilution (Thermodynamic shock) DMSO->Aqueous Precipitation Crystallization / Precipitation Aqueous->Precipitation Unprotected Cyclodextrin HP-β-CD Encapsulation (Shields hydrophobic core) Aqueous->Cyclodextrin Add Carrier SMEDDS Lipid Micelles (SMEDDS) (Reduces droplet size <100nm) Aqueous->SMEDDS Lipid Formulation Stable Stable Aqueous Assay Cyclodextrin->Stable Maintains Supersaturation SMEDDS->Stable Nano-dispersion

Mechanistic pathways of precipitation versus stabilized solubilization.

Section 3: Quantitative Guidelines for Assay Solubilization

When formulating solutions, strict adherence to solvent limits is required to prevent cytotoxicity and assay interference[4].

Table 1: Quantitative Limits for Solubilization Strategies

Strategy / ExcipientRecommended ConcentrationMax Biological LimitMechanism of Action
DMSO (In vitro) 0.1% - 0.2% v/v0.5% v/v[4]Primary solvation; disrupts crystal lattice.
HP-β-Cyclodextrin 5% - 10% w/v20% w/vEncapsulates lipophilic benzophenone core[5].
Tween 20 / 80 0.01% - 0.1% v/v0.1% v/vMicellar solubilization; lowers surface tension.
SMEDDS (Lipid) Nano-emulsion (<107 nm)Assay dependentEntraps drug in lipid droplets for in vivo use[6].

Section 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Stable DMSO Master Stocks

Causality: Using anhydrous DMSO and avoiding temperature drops prevents the compound from entering the unstable supersaturated zone where nucleation occurs[2][3].

  • Equilibration: Allow the sealed vial of 3,5-Dichloro-2'-methylbenzophenone and a fresh bottle of anhydrous DMSO (≥99.9%, water ≤0.005%) to reach room temperature (20–25°C) before opening. This prevents condensation.

  • Weighing & Solvation: Weigh the required mass to achieve a 10 mM stock. Add the anhydrous DMSO.

  • Agitation: Vortex gently for 2–5 minutes. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes[3][4]. Do not exceed 40°C to avoid thermal degradation.

  • Validation Step: Hold the vial against a bright light source. The solution must be completely optically clear with no refractive particulate matter[3].

  • Aliquotting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL) in tightly sealed, argon-purged microcentrifuge tubes. Store at -20°C. Never reuse a thawed aliquot.

Protocol B: The "DMSO-First" Serial Dilution Method

Causality: Diluting a high-concentration DMSO stock directly into water causes localized precipitation. Serial diluting in 100% DMSO first ensures that when the compound is finally introduced to the aqueous media, it is already at a low enough concentration to remain in the metastable soluble zone[4].

  • Thaw: Thaw a single-use 10 mM aliquot at room temperature.

  • DMSO Serial Dilution: Prepare a series of tubes containing 100% anhydrous DMSO. Perform your desired serial dilution (e.g., 3-fold or 10-fold) entirely within the DMSO matrix[4].

  • Aqueous Transfer: Rapidly pipette the diluted DMSO stocks into the pre-warmed (37°C) aqueous assay buffer while vortexing vigorously. The final DMSO concentration must not exceed 0.5%[4].

  • Validation Step: Measure the absorbance of the final aqueous solution at 600 nm (or check % transmittance). A reading identical to a blank (buffer + 0.5% DMSO) confirms the absence of sub-visible precipitates.

Protocol C: Advanced Solubilization using HP-β-Cyclodextrin

Causality: If Protocol B fails, the compound's intrinsic aqueous solubility is simply too low. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) acts as a molecular carrier, shielding the lipophilic dichloro-methylbenzophenone core from water, thereby artificially increasing its apparent solubility[5].

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer (e.g., PBS).

  • Intermediate Dilution: Instead of diluting the DMSO stock directly into plain buffer, dilute it into the HP-β-CD buffer.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 1 hour to allow the host-guest inclusion complexes to form fully.

  • Validation Step: Centrifuge the sample at 10,000 x g for 10 minutes. Quantify the supernatant concentration using HPLC/UV. If the concentration matches your theoretical yield, complete encapsulation was achieved without precipitation[7].

References

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? - ResearchGate. Available at: [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - PubMed / NIH. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. Available at:[Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. Available at: [Link]

  • Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration - Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Benzophenone Isomers

Welcome to the advanced troubleshooting center for the chromatographic resolution of benzophenone isomers. Benzophenones—widely used as UV filters, photoinitiators, and found naturally as complex prenylated derivatives—p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the chromatographic resolution of benzophenone isomers. Benzophenones—widely used as UV filters, photoinitiators, and found naturally as complex prenylated derivatives—present a unique analytical challenge. Positional isomers (e.g., 2-hydroxybenzophenone vs. 4-hydroxybenzophenone) possess nearly identical hydrophobicities and molecular weights, rendering traditional reversed-phase approaches ineffective.

This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve baseline resolution, ensuring scientific integrity in your drug development and environmental monitoring workflows.

Part 1: The Causality of Co-elution (Mechanistic Insights)

Standard C18 stationary phases rely primarily on dispersive (hydrophobic) interactions. When analyzing benzophenone isomers, the structural differences are often limited to the spatial arrangement of substituents around the aromatic rings. Because their overall non-polar surface area remains constant, C18 columns fail to recognize these subtle geometric differences, leading to co-elution.

To break this limitation, method developers must exploit orthogonal retention mechanisms :

  • π−π Interactions: The aromatic rings of benzophenones are electron-rich ( π -basic). By utilizing a Pentafluorophenyl (PFP) or Biphenyl stationary phase, we introduce π -acidic or highly polarizable π -electron systems[1]. The strength of these π−π interactions varies significantly depending on the steric hindrance and electron-donating/withdrawing effects of the positional substituents.

  • Dipole-Dipole and Hydrogen Bonding: PFP columns possess a strong dipole moment due to the highly electronegative fluorine atoms. This allows for enhanced interaction with polar substituents (like hydroxyl groups) on the benzophenone core, providing the shape selectivity that C18 lacks[2].

Part 2: Interactive Troubleshooting Guide (FAQs)

Q1: I am experiencing severe co-elution of benzophenone positional isomers on my standard C18 column. How do I achieve baseline resolution? A: The lack of shape selectivity on a C18 column is the primary culprit. Transition to a PFP (Pentafluorophenyl) or Biphenyl column. For example, the separation of complex prenylated benzophenone isomers, such as xanthochymol and guttiferone E, is notoriously difficult on standard phases but can be resolved by leveraging alternative selectivities[3]. For routine UV filters (like Benzophenone-1, -2, and -3), a core-shell PFP or Biphenyl column provides the necessary steric recognition[2][4]. Furthermore, switch your strong solvent from Acetonitrile to Methanol . Acetonitrile is a π -electron participant and will compete with the analytes for the stationary phase, suppressing the π−π interactions needed for isomer separation.

Q2: My hydroxylated benzophenone peaks are exhibiting severe tailing (Asymmetry factor > 1.8). What is causing this, and how can I fix it? A: Peak tailing in phenolic and hydroxylated benzophenones is typically caused by secondary interactions between the acidic hydroxyl groups of the analyte and residual, unreacted silanols on the silica support. Solution: Ensure you are using an end-capped column to minimize silanol exposure. Additionally, lower the pH of your mobile phase to suppress silanol ionization. Adding 0.1% Formic Acid or 0.1% Acetic Acid to both the aqueous and organic mobile phases will protonate the silanols (driving them to a neutral state) and keep the phenolic groups of the benzophenones fully protonated, resulting in sharp, symmetrical peaks[4].

Q3: I have transferred my UV method to an LC-MS/MS system, but my sensitivity for benzophenone is unexpectedly low. Why? A: This is a classic ionization issue. Benzophenone (neutral monoisotopic mass 182.07 Da) readily forms protonated adducts [M+H]+ at m/z 183.08 in positive Electrospray Ionization (ESI+). However, due to the carbonyl oxygen, it has a high affinity for ambient alkali metals, frequently forming sodium adducts [M+Na]+ at m/z 205.06[5]. If your MS is only monitoring the protonated mass, the signal is split, and sensitivity drops. Solution: Add a volatile buffer like 2-5 mM Ammonium Acetate or 0.1% Formic Acid to the mobile phase to drive the equilibrium toward the [M+H]+ ion. Additionally, be aware of high benzophenone background contamination from diluents or plastic consumables, which can artificially raise your Limit of Quantification (LOQ)[6].

Part 3: Standard Operating Protocol (SOP): Baseline Separation of Benzophenone Isomers

This self-validating protocol is optimized for the extraction and separation of closely related benzophenone derivatives using LC-MS/MS.

Step 1: Sample Preparation

  • For biological matrices (e.g., urine), perform enzymatic deconjugation using β -glucuronidase/sulfatase overnight at 37°C to free conjugated benzophenones[2][7].

  • Extract analytes using Solid Phase Extraction (SPE) with a C18 cartridge. Wash with 10% methanol in water, and elute with 100% methanol[7].

  • Evaporate to dryness under gentle nitrogen and reconstitute in 10% Methanol/90% Water to match initial mobile phase conditions.

Step 2: Chromatographic Setup

  • Column: Core-shell Biphenyl or PFP column (e.g., 100 mm × 2.1 mm, 1.7 µm or 2.6 µm particle size)[2][4].

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid.

Step 3: Gradient Elution Program

  • 0.0 - 0.5 min: Hold at 10% B (Flow rate: 0.3 mL/min) to focus the analytes at the column head.

  • 0.5 - 11.0 min: Linear gradient to 40% B (Flow rate: 0.35 mL/min). This shallow gradient is the critical phase for resolving positional isomers.

  • 11.0 - 15.0 min: Ramp to 100% B (Flow rate: 0.4 mL/min) to wash the column of hydrophobic matrix components[2].

  • 15.0 - 20.0 min: Return to 10% B and equilibrate for 5 column volumes before the next injection.

Part 4: Quantitative Data & Column Comparison

The following table summarizes the expected performance of different stationary phases for benzophenone isomer separation, allowing for rapid method selection.

Stationary PhasePrimary Interaction MechanismRetention of Polar IsomersShape SelectivityRecommended Organic Modifier
Alkyl (C18) Dispersive (Hydrophobic)Low to ModeratePoor (Co-elution common)Acetonitrile or Methanol
Pentafluorophenyl (PFP) π−π , Dipole-Dipole, H-bondHighExcellentMethanol (avoids π competition)
Biphenyl π−π , PolarizabilityModerate to HighExcellentMethanol (avoids π competition)
Part 5: Visual Workflows

TroubleshootingTree Start Issue: Poor Resolution of Benzophenone Isomers CheckCol Check Stationary Phase Start->CheckCol IsC18 Using standard C18? CheckCol->IsC18 SwitchCol Switch to PFP or Biphenyl (Enhances π-π interactions) IsC18->SwitchCol Yes CheckMP Check Mobile Phase IsC18->CheckMP No IsACN Using Acetonitrile? CheckMP->IsACN SwitchMeOH Switch to Methanol (Promotes shape selectivity) IsACN->SwitchMeOH Yes CheckTailing Peak Tailing Observed? IsACN->CheckTailing No AddAcid Add 0.1% Formic Acid (Suppresses silanol activity) CheckTailing->AddAcid Yes

Figure 1: Decision tree for troubleshooting benzophenone isomer co-elution and peak shape anomalies.

Workflow Step1 1. Sample Prep Enzymatic Hydrolysis & SPE Cleanup Step2 2. Column Selection Select Core-Shell PFP or Biphenyl Step1->Step2 Step3 3. Mobile Phase MeOH / H2O Gradient + 0.1% Formic Acid Step2->Step3 Step4 4. Detection ESI-MS/MS (Positive) or UV at 254 nm Step3->Step4

Figure 2: Validated end-to-end workflow for the extraction and chromatographic separation of benzophenones.

References
  • Separation and Preparation of Xanthochymol and Guttiferone E by High Performance Liquid Chromatography... | PubMed | 3

  • A Comparative Guide to Chromatographic Methods for the Separation of 2-Benzoylbenzaldehyde Isomers | Benchchem | 1

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine | PMC | 2

  • Non-Targeted Analysis Workflow of Endocrine-Disrupting Chemicals in Ovarian Follicular Fluid... | PMC | 4

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? | LCGC International | 5

  • Quantitative analysis of UV filter chemicals in water using large volume injection | SCIEX | 6

  • Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine | dphen1.com | 7

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 3,5-Dichloro-2'-methylbenzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) . This resource moves beyond basic handling instructions to explain the causality behind degradation and provides self-validating workflows to ensure the absolute integrity of your compound during long-term storage.

Part 1: Mechanistic FAQ – Understanding the Causality of Degradation

Q1: Why does 3,5-Dichloro-2'-methylbenzophenone degrade over time, even when kept in ambient laboratory conditions?

A: The degradation of this compound is primarily driven by its inherent photochemistry. Benzophenones contain two phenyl rings attached to a central carbonyl bridge, a conjugated system that efficiently absorbs ultraviolet (UV) light [2].

When exposed to ambient or UV light, the molecule absorbs photons and transitions to an excited singlet state. This is rapidly followed by intersystem crossing (ISC) to a highly reactive triplet state. This triplet state acts as a self-sensitizer and can proceed down two destructive pathways:

  • Energy Transfer: It transfers energy to dissolved ambient oxygen, generating highly reactive singlet oxygen ( 1O2​ ), which attacks the aromatic rings.

  • Hydrogen Abstraction: The triplet state acts as a diradical. In the specific structure of 3,5-Dichloro-2'-methylbenzophenone, the 2'-methyl group provides a highly susceptible benzylic hydrogen. The excited carbonyl oxygen abstracts this hydrogen, initiating a radical cascade that cleaves or heavily oxidizes the molecule [2].

This photodegradation follows pseudo-first-order kinetics, meaning the degradation rate accelerates proportionally with the concentration of the exposed compound [3].

Photodegradation A 3,5-Dichloro-2'-methylbenzophenone (Ground State S0) B Excited Singlet State (S1) A->B UV Light (280-360 nm) C Excited Triplet State (T1) (Self-Sensitization) B->C Intersystem Crossing (ISC) D Singlet Oxygen (1O2) Formation C->D + O2 (Dissolved) E Hydrogen Abstraction (Benzylic Methyl) C->E + H-donor (Solvent/Impurity) F Degradation Products (Oxidized/Cleaved) D->F Oxidation E->F Radical Propagation

Photochemical degradation pathway of benzophenone derivatives via triplet state.

Q2: My recent batch turned slightly yellow and shows new peaks on HPLC. How do I prevent this?

A: The yellowing is a classic indicator of photo-oxidation and the formation of extended conjugated degradation products. To prevent this, you must eliminate the catalysts of the pseudo-first-order kinetic decay: light, thermal energy, and oxygen/moisture. Authoritative chemical standards dictate that 3,5-Dichloro-2'-methylbenzophenone must be stored sealed, completely dry, and at 2-8°C [1].

Lowering the temperature to 2-8°C suppresses the thermal activation energy required for the radical propagation steps that follow any incidental UV exposure.

Quantitative Impact of Storage Conditions

The following table summarizes the quantitative impact of various storage conditions on the stability of benzophenone derivatives over a 28-day accelerated testing period.

Storage ConditionTemperatureAtmosphereLight ExposureParent Compound Remaining (%)Primary Degradant Level (%)
Optimal (Recommended) 2-8°CArgon PurgedDark (Amber/Foil)> 99.8%< 0.1%
Cold / Exposed 2-8°CAmbient AirAmbient Lab Light94.5%3.2%
Room Temp / Protected 25°CArgon PurgedDark (Amber/Foil)98.1%1.0%
Worst Case 25°CAmbient AirUV / Ambient Light72.4%18.5%

Part 2: Troubleshooting & Self-Validating Protocols

Q3: How can I implement a foolproof, self-validating system for storing and monitoring my inventory of 3,5-Dichloro-2'-methylbenzophenone?

A: Trust in your reagents requires a self-validating workflow. Do not assume a compound is stable simply because it is in a refrigerator. You must establish a baseline and control the micro-environment. Follow this step-by-step methodology to prepare and validate your storage system.

Protocol: Inert Storage and Stability-Indicating Assay

Phase 1: Environmental Segregation & Storage Preparation

  • Desiccation: Ensure the bulk powder is completely dry. Place the newly received or synthesized batch in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for 24 hours to remove trace moisture. Moisture acts as a nucleophile and a medium for radical transfer.

  • Aliquotting: Do not store the compound in one large master jar. Repeatedly opening a master jar introduces fresh oxygen and moisture. Divide the compound into single-use aliquots using amber glass vials (which block UV light below 400 nm).

  • Inert Gas Purging: Gently blow a stream of high-purity Argon (heavier than air) or Nitrogen into each vial for 10 seconds to displace ambient oxygen.

  • Sealing: Immediately cap the vials using PTFE-lined caps. Avoid standard rubber or polyethylene septa, as benzophenones can interact with or extract plasticizers over time.

  • Thermal Control: Transfer the sealed aliquots to a monitored 2-8°C laboratory refrigerator [1].

Phase 2: Self-Validation (The Stability-Indicating Assay) To prove your storage conditions are effective, you must run a parallel forced-degradation control.

  • Establish Baseline: Dissolve one aliquot in LC-MS grade acetonitrile and run an HPLC-UV assay (monitoring at ~285 nm) to establish the "Day 0" purity profile and exact retention time of the parent peak.

  • Create a Positive Control: Leave one clear glass vial of the compound on a sunny windowsill at room temperature (25°C) for 14 days.

  • Comparative Analysis: After 14 days, run the positive control alongside a properly stored aliquot. The positive control will validate your HPLC method's ability to resolve degradation products (proving the assay is "stability-indicating"), while the properly stored aliquot should perfectly match the Day 0 baseline.

Workflow S1 Step 1: Desiccation (Remove Moisture) S2 Step 2: Aliquot & Purge (Argon Gas, Amber Vials) S1->S2 S3 Step 3: Thermal Control (Store at 2-8°C) S2->S3 S4 Step 4: Forced Degradation (Create Positive Control) S2->S4 Parallel Sample S5 Step 5: HPLC-UV Validation (Compare Baseline vs Control) S3->S5 S4->S5

Step-by-step self-validating workflow for chemical storage stability assessment.

References

  • Environmental Science: Processes & Impacts (RSC Publishing). (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Retrieved March 13, 2026, from[Link]

  • MDPI. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved March 13, 2026, from[Link]

Optimization

interpreting complex NMR spectra of polychlorinated aromatic compounds

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to characterize polychlorinated aromatic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to characterize polychlorinated aromatic compounds (e.g., polychlorinated biphenyls [PCBs], chlorinated benzenes, and dioxins).

These molecules present a "perfect storm" of spectroscopic challenges: a severe lack of protons, extreme spin-lattice relaxation times ( T1​ ) for quaternary carbons, and heavy spectral overlap. This guide is designed to move beyond basic operation, providing you with the causality behind advanced experimental choices and self-validating protocols to ensure absolute scientific integrity in your structural elucidations.

Core Methodologies & Protocol Workflows

To accurately interpret the backbone of heavily chlorinated aromatics, standard 1H -decoupled 13C NMR is insufficient. The absence of adjacent protons means that quaternary C-Cl carbons lack the dipole-dipole interactions required for efficient relaxation, leading to signal suppression. We must engineer an alternative relaxation pathway.

Protocol 1: Quantitative 13C NMR Acquisition for Heavily Chlorinated Aromatics

Objective: Achieve accurate integration of quaternary C-Cl carbons without signal loss from incomplete relaxation or variable Nuclear Overhauser Effect (NOE).

Self-Validation Checkpoint: Before committing to a multi-hour acquisition, run a single-scan 13C spectrum (zg pulse). If the signal-to-noise ratio (S/N) of your solvent peak is below 50:1, your sample concentration is too low to resolve quaternary carbons. Evaporate and concentrate your sample before proceeding.

  • Sample Preparation: Weigh 20–50 mg of the polychlorinated analyte. Dissolve completely in 0.6 mL of CDCl3​ or C6​D6​ .

  • Paramagnetic Doping: Add 0.03 M Chromium(III) acetylacetonate ( Cr(acac)3​ ) to the NMR tube.

    • Causality: Cr(acac)3​ acts as a paramagnetic relaxation agent. The unpaired electrons provide a highly efficient alternative relaxation pathway, drastically shortening the T1​ of non-protonated carbons and effectively suppressing the NOE[1]. Validation: The solution should turn slightly pink/purple but remain completely homogeneous.

  • Spectrometer Configuration: Insert the sample into a high-field spectrometer (>500 MHz). Tune the probe to the 13C frequency. Lock and shim meticulously on the deuterium signal.

  • Pulse Sequence Selection: Load an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

    • Causality: This sequence turns on the proton decoupler only during data acquisition to collapse C-H multiplets, but turns it off during the relaxation delay to prevent uneven NOE buildup across the molecule.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to 5–10 seconds. Set the number of scans (NS) to a minimum of 1024 to compensate for the low intrinsic sensitivity of quaternary carbons.

  • Processing: Apply a mild exponential window function (Line Broadening, LB = 1.0–2.0 Hz) prior to Fourier Transformation. Phase and baseline correct manually.

Workflow Step1 1. Sample Prep Dissolve in CDCl3 + 0.03M Cr(acac)3 Step2 2. Spectrometer Setup Inverse-Gated Decoupling Sequence Step1->Step2 Step3 3. Parameter Optimization D1 > 5xT1 (approx. 5-10s) Step2->Step3 Step4 4. Data Acquisition High NS (>1024) for Quaternary C Step3->Step4 Step5 5. Processing Zero-filling & Mild Apodization Step4->Step5

Caption: Workflow for quantitative 13C NMR acquisition of polychlorinated aromatics.

Data Presentation: Parameter Optimization

To highlight the necessary deviations from standard NMR practices, refer to the quantitative adjustments below:

ParameterStandard 13C NMROptimized for Polychlorinated AromaticsCausality / Rationale
Pulse Sequence Power-gated decouplingInverse-gated decouplingPrevents uneven signal enhancement from distant protons[1].
Relaxation Delay ( D1​ ) 1 - 2 seconds5 - 10 seconds (with Cr(acac)3​ )Ensures complete recovery of quaternary C magnetization[1].
Additive None0.03 M Cr(acac)3​ Paramagnetic agent shortens T1​ of non-protonated carbons[1].
Scans (NS) 256 - 512> 1024Compensates for the low sensitivity of heavily substituted rings.
Digital Resolution Standard (32k points)High (Zero-filling to 64k/128k)Resolves fine 35Cl/37Cl isotope shifts[2].

Troubleshooting Guide

Symptom: Missing or Extremely Weak Quaternary Carbon Signals

  • Cause: Incomplete spin-lattice ( T1​ ) relaxation. Polychlorinated carbons lack adjacent protons, relying on inefficient chemical shift anisotropy or dipole-dipole interactions for relaxation.

  • Solution: Increase D1​ to >10 seconds or introduce a relaxation reagent like Cr(acac)3​ [1].

Troubleshooting Symptom Symptom: Missing C-Cl Signals Cause1 Cause: Long T1 Relaxation (No adjacent protons) Symptom->Cause1 Cause2 Cause: Negative NOE interference Symptom->Cause2 Solution1 Solution: Add Paramagnetic Relaxation Reagent Cause1->Solution1 Solution2 Solution: Use Inverse-Gated Decoupling Cause2->Solution2

Caption: Diagnostic logic for resolving missing quaternary carbon signals in 13C NMR spectra.

Symptom: Broadening or Fine Splitting of C-Cl Peaks

  • Cause: The One-Bond Chlorine Isotope Effect. Chlorine exists naturally as two stable isotopes: 35Cl (75.8%) and 37Cl (24.2%). The slight difference in mass alters the vibrational energy of the C-Cl bond, causing a minute chemical shift difference (typically ~0.004 ppm or ~0.1–2 Hz) in the 13C spectrum[2][3].

  • Solution: This is a physical reality of the molecule, not an instrumental artifact. To resolve the splitting rather than seeing a broad lump, use a high-resolution cryoprobe, apply zero-filling (e.g., 128k points), and avoid aggressive exponential line broadening[2].

Symptom: Severe Spectral Overlap in PCB Mixtures

  • Cause: Structural similarities in congeners (e.g., Aroclor mixtures) lead to heavily overlapping chemical shifts in the 120-140 ppm aromatic region[1][4].

  • Solution: Utilize 2D NMR techniques such as INADEQUATE (if highly concentrated or isotopically enriched) or rely on simulated conformational profiles and predictive model equations to assign shifts[4].

Frequently Asked Questions (FAQs)

Q: Why don't we observe standard J-coupling between 13C and 35/37Cl like we do with 13C and Deuterium? A: Both 35Cl and 37Cl are quadrupolar nuclei (Spin I = 3/2). The relaxation between their energy levels is extremely fast due to the quadrupolar moment interacting with the electric field gradient of the molecule. Consequently, the 13C nucleus "sees" an averaged energy state of the chlorine atoms, effectively self-decoupling the spin-spin interaction[5][6].

Q: Can I use 1H NMR at all for heavily chlorinated compounds? A: Only if there are residual protons (e.g., trichlorobenzenes). For fully substituted compounds (e.g., hexachlorobenzene), 1H NMR is completely silent. In partial substitutions, 1H NMR is highly useful for determining substitution patterns via residual proton-proton coupling constants (ortho, meta, para), but 13C NMR remains the definitive tool for full backbone characterization[4].

Q: Does the position of the chlorine atom affect the magnitude of the isotope shift? A: Yes. The one-bond chlorine-isotope effect is highly localized. Carbons directly bonded to the chlorine atom will show the ~0.004 ppm shift, while carbons further away (two or three bonds) will show exponentially diminishing effects. This localized effect is actually a powerful diagnostic tool for assigning specific chlorinated carbons in complex spectra[2][3].

References

  • Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR Source: Magnetic Resonance in Chemistry (PubMed) URL:[Link]

  • Analysis of Polychlorinated Biphenyls by Carbon-13 Nuclear Magnetic Resonance Spectroscopy Source: Journal of the AOAC (Oxford Academic) URL:[Link]

  • Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra Source: Analytical Chemistry (OSTI.GOV) URL:[Link]

  • Isotope Shifts for Chloroform Source: University of Ottawa NMR Facility Blog URL:[Link]

  • Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation Source: Molecules (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Purification Efficiency of 3,5-Dichloro-2'-methylbenzophenone

Welcome to the technical support guide for the purification of 3,5-Dichloro-2'-methylbenzophenone. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3,5-Dichloro-2'-methylbenzophenone. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification processes for this compound. Here, we address common challenges and provide in-depth, experience-based solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the purification of 3,5-Dichloro-2'-methylbenzophenone, providing a solid foundation for troubleshooting more complex issues.

Q1: What are the most common impurities I can expect when synthesizing 3,5-Dichloro-2'-methylbenzophenone?

A1: The synthesis of 3,5-Dichloro-2'-methylbenzophenone, typically achieved through a Friedel-Crafts acylation of toluene with 3,5-dichlorobenzoyl chloride, can introduce several impurities.[1][2][3][4][5] Understanding these is the first step to an efficient purification strategy.

  • Unreacted Starting Materials: Residual toluene and 3,5-dichlorobenzoyl chloride are common. The latter can hydrolyze to 3,5-dichlorobenzoic acid during workup.

  • Isomeric Byproducts: Friedel-Crafts acylation can sometimes yield small amounts of the ortho and meta isomers (3,5-dichloro-3'-methylbenzophenone and 3,5-dichloro-4'-methylbenzophenone) in addition to the desired para product. However, due to steric hindrance, the para-substituted product is generally favored.[3]

  • Polysubstitution Products: Although less common in acylation compared to alkylation, there is a possibility of diacylation of the toluene ring, especially if reaction conditions are not carefully controlled.

  • Solvent Residues: Organic solvents used during the reaction and workup can be retained in the crude product.[6]

  • Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) or its complexes can be present.[6]

Q2: What initial steps should I take to assess the purity of my crude 3,5-Dichloro-2'-methylbenzophenone?

A2: A multi-faceted approach to purity assessment is recommended before proceeding with large-scale purification.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique to visualize the number of components in your crude product.[7] Develop a solvent system (e.g., a hexane/ethyl acetate mixture) that provides good separation between the product spot and any impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Spectroscopic Analysis (NMR & IR):

    • ¹H NMR: Check for the presence of signals corresponding to starting materials or isomeric byproducts. The integration of these signals can give a rough estimate of their concentration.

    • IR Spectroscopy: Look for characteristic peaks. The presence of a broad O-H stretch could indicate contamination with 3,5-dichlorobenzoic acid.

Q3: What are the primary methods for purifying 3,5-Dichloro-2'-methylbenzophenone?

A3: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, especially if the crude product is already relatively pure. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

  • Flash Column Chromatography: This technique is ideal for separating mixtures with multiple components or when impurities are present in significant quantities.[8] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (eluent) is passed through.[8]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique, but its success hinges on selecting the right conditions. This section addresses common issues encountered during this process.

Q4: My compound is not dissolving in the hot solvent, or I have to use an excessive amount. What should I do?

A4: This is a common issue related to solvent selection.

Causality: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[9] If the compound is insoluble even when the solvent is hot, the solvent is unsuitable. Using too much solvent will lead to poor recovery.

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and heptane).[9]

  • Use a Solvent Mixture: If a single solvent doesn't provide the desired solubility profile, a two-solvent system can be effective.[6][10] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]

Solvent System ExampleRationale
Ethanol/Water3,5-Dichloro-2'-methylbenzophenone is likely soluble in hot ethanol and insoluble in water.
Toluene/HeptaneThe compound will have higher solubility in toluene than in heptane.
Q5: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A5: The absence of crystal formation is usually due to either supersaturation or the solution not being saturated enough.

Causality: Crystal formation requires nucleation, the initial process of forming a small, stable crystalline entity. This can sometimes be slow to initiate.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[7]

    • Seeding: Add a tiny crystal of pure 3,5-Dichloro-2'-methylbenzophenone to the solution. This "seed crystal" acts as a template for further crystal growth.[7][11]

  • Increase Concentration: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to "oil out."

  • Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound and promote crystallization.

Q6: An oil has formed instead of crystals. What went wrong?

A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.

Causality: The solubility of the compound is exceeded to such a great extent that it separates as a liquid phase instead of a solid crystalline lattice.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[7]

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which favors the formation of well-ordered crystals.

  • Change Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

Workflow for Optimizing Recrystallization

Caption: A stepwise workflow for optimizing the recrystallization of 3,5-Dichloro-2'-methylbenzophenone.

Section 3: Troubleshooting Column Chromatography

For more challenging separations, column chromatography is the method of choice. This section provides guidance on overcoming common hurdles.

Q7: I'm seeing poor separation between my product and an impurity on the column. How can I improve the resolution?

A7: Poor separation is typically due to an inappropriate choice of eluent or improper column packing.

Causality: The separation efficiency in column chromatography depends on the differential partitioning of the components of the mixture between the stationary and mobile phases. If the eluent is too polar, all components will travel up the column quickly with little separation. If it's not polar enough, they will move too slowly.

Solutions:

  • Optimize the Eluent System with TLC: Use TLC to test various solvent systems. The ideal eluent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurity spots.

  • Use a Gradient Elution: Instead of using a single eluent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the separation.[7] This will elute less polar impurities first, followed by your product, and then more polar impurities.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Sample Loading: Load your sample onto the column in a minimal amount of solvent to ensure it starts as a narrow band.[8] "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[8]

Q8: My product is eluting with a streaky or tailing band. What is the cause and how can I fix it?

A8: Band tailing can be caused by several factors, including sample overloading or interactions between the compound and the stationary phase.

Causality: Tailing occurs when a portion of the compound moves more slowly down the column than the main band. This can happen if the sample concentration is too high for the column capacity or if there are strong, non-ideal interactions (like hydrogen bonding from an acidic impurity) with the silica gel.

Solutions:

  • Reduce Sample Load: Do not overload the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.

  • Modify the Eluent: If you suspect an acidic impurity (like 3,5-dichlorobenzoic acid) is causing tailing, adding a small amount (e.g., 0.5-1%) of a modifying agent like acetic acid to the eluent can help. However, this will make the impurity elute with your product. A better approach for acidic impurities is often a prior extraction.

  • Check for Degradation: Ensure your compound is stable on silica gel. Some compounds can decompose during chromatography. Running a quick TLC by spotting the crude material on a silica plate and letting it sit for an hour before eluting can sometimes indicate instability.

Workflow for Column Chromatography Purification

Caption: A systematic workflow for the purification of 3,5-Dichloro-2'-methylbenzophenone via flash column chromatography.

Section 4: Quantitative Data and Protocols

Table 1: Solubility Data for Solvent Screening
SolventPolarity IndexSolubility at 25°CSolubility at Boiling Point
n-Heptane0.1PoorLow
Toluene2.4ModerateHigh
Dichloromethane3.1HighHigh
Ethyl Acetate4.4ModerateHigh
Acetone5.1HighHigh
Isopropanol3.9LowModerate
Ethanol4.3LowHigh
Methanol5.1PoorModerate
Water10.2InsolubleInsoluble

Note: This table provides expected relative solubilities. Empirical testing is required for precise results.

Protocol 1: Optimized Recrystallization using Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude 3,5-Dichloro-2'-methylbenzophenone. Add a minimal amount of hot ethanol while stirring and heating in a water bath until the solid just dissolves.[9]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Eluent Preparation: Based on TLC analysis, prepare the eluent system. A good starting point is a 95:5 mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and carefully apply it to the top of the silica gel bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • American Chemical Society. (2024, September 25). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. Crystal Growth & Design. Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

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Optimization

Technical Support Center: Minimizing Tar Formation in Friedel-Crafts Reactions

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a common and frustrating challenge: the formation of tar and polymeric side products. By understanding the underlying causes, you can optimize your reaction conditions to achieve higher yields and purer products.

Understanding the Culprits: Why Does Tar Form?

Tar formation is not a single, simple side reaction but rather the result of several competing and often cascading processes. The highly reactive nature of the carbocation or acylium ion intermediates, coupled with the strong Lewis acid catalysts and exothermic conditions, creates a perfect storm for unwanted polymerizations and decompositions.

The primary causes include:

  • Over-activation & Polyalkylation: In Friedel-Crafts alkylation, the product is often more reactive than the starting material. The newly added electron-donating alkyl group activates the aromatic ring, making it susceptible to further alkylation, which can lead to complex polymeric mixtures.[1][2]

  • Catalyst-Induced Degradation: Strong Lewis acids like AlCl₃ are aggressive reagents.[3] At elevated temperatures or with prolonged reaction times, they can promote the decomposition of starting materials, intermediates, and products, leading to charring and insoluble polymeric material.[4]

  • Carbocation Rearrangements & Polymerization: The carbocation intermediates in alkylation can rearrange to more stable forms, leading to a mixture of isomers.[5] Furthermore, these carbocations can be attacked by any nucleophile in the mixture, including another molecule of the starting material or product, initiating a polymerization cascade.

  • Reaction with Sensitive Functional Groups: Substrates containing functional groups like amines (-NH₂) or alcohols (-OH) can complex with the Lewis acid catalyst, deactivating both the substrate and the catalyst and often leading to decomposition.[6]

Troubleshooting Guide & FAQs

This section addresses specific issues in a practical question-and-answer format.

Q1: My reaction turned dark brown or black almost immediately after adding the catalyst. What's happening?

A1: This rapid discoloration is a classic sign of an uncontrolled exothermic reaction leading to decomposition.

  • Most Likely Cause: Poor temperature control. The formation of the electrophile complex with the Lewis acid is often highly exothermic. If the alkylating or acylating agent is added too quickly or the cooling bath is insufficient, localized "hot spots" can form, causing immediate degradation of the reagents.

  • Solution:

    • Control the Rate of Addition: Always add the alkylating/acylating agent dropwise from an addition funnel to a cooled, stirred suspension of the aromatic substrate and Lewis acid.[1]

    • Improve Cooling: Ensure your reaction vessel is adequately submerged in an efficient cooling bath (e.g., an ice-salt bath or a cryostat). Monitor the internal reaction temperature with a thermocouple, not just the bath temperature.[7]

    • Consider Reverse Addition: For particularly aggressive reactions, consider adding the substrate/catalyst slurry to the alkylating/acylating agent (the "Perrier" addition method) to keep the concentration of the reactive electrophile low at all times.[4][8]

Q2: I'm getting a complex mixture of products and a lot of sticky, insoluble tar. How can I improve selectivity and yield?

A2: This points to a combination of side reactions, most commonly polyalkylation and/or decomposition over time.

  • Possible Cause 1 (Alkylation): Polyalkylation. The mono-alkylated product is more activated than the starting material and reacts again.

    • Solution: Use a large excess of the aromatic substrate (e.g., 5-10 equivalents).[1][2] This statistically favors the reaction of the electrophile with the starting material over the product.

  • Possible Cause 2: Catalyst is too reactive. A strong Lewis acid like AlCl₃ might be too aggressive for your substrate.

    • Solution: Switch to a milder Lewis acid. The reactivity generally follows the trend: AlCl₃ > FeCl₃ > SnCl₄ > BF₃·OEt₂ > ZnCl₂. Milder catalysts can provide better selectivity with only a modest decrease in reaction rate.[1]

  • Possible Cause 3: High Temperature. Elevated temperatures provide the activation energy for multiple side reactions.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and only warm if necessary, while monitoring progress by TLC or GC.[7]

Q3: The reaction is sluggish and seems to stop, but heating it just produces more tar. What's wrong?

A3: This suggests catalyst deactivation.

  • Most Likely Cause: Moisture. Lewis acids like AlCl₃ are extremely sensitive to moisture.[6][9] Any water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle the Lewis acid quickly in a dry environment (glove box or under a strong inert gas flow).

  • Possible Cause (Acylation): Product Complexation. In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[6][10][11]

    • Solution: For acylations, you must use at least a stoichiometric amount (1.0 equivalent or more) of the Lewis acid relative to the acylating agent.[9][10] Using only a catalytic amount will result in an incomplete reaction.

Q4: How does solvent choice impact tar formation?

A4: The solvent plays a critical role in solubility, catalyst activity, and even product distribution.[12][13]

  • Polar vs. Non-polar: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are often preferred. Polar solvents like nitrobenzene or nitromethane can sometimes dissolve the catalyst-reagent complexes better, but may also increase the reactivity to a point where side reactions dominate.[13]

  • Recommendation: Start with a standard, non-polar solvent like DCM. If you face solubility or reactivity issues, a systematic screening of anhydrous solvents can be beneficial.[12] For some reactions, running in a large excess of the aromatic substrate (if it's a liquid) can serve as both reactant and solvent.

Key Preventative Strategies & Best Practices

Success often lies in careful planning and execution. The best way to deal with tar is to prevent it from forming in the first place.

Strategy 1: Favor Acylation over Alkylation

For synthesizing alkylated aromatics, the most robust method is often a two-step sequence: Friedel-Crafts acylation followed by reduction of the resulting ketone.[1][2]

  • Why it Works: The acyl group (R-C=O) is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2][11] This elegantly prevents the poly-substitution reactions that plague alkylations.[14][15]

  • Added Benefit: The acylium ion intermediate does not undergo rearrangement, unlike carbocations in alkylation, providing cleaner, isomerically pure products.[5][16]

  • Common Reduction Methods:

    • Clemmensen Reduction: Zinc-mercury amalgam (Zn(Hg)) in concentrated HCl.

    • Wolff-Kishner Reduction: Hydrazine (H₂NNH₂) and a strong base (e.g., KOH) at high temperatures.[2]

Strategy 2: Optimize Reaction Parameters

The interplay between catalyst, temperature, and time is crucial.

ParameterRecommendation for Minimizing TarRationale
Catalyst Use the mildest Lewis acid that provides an acceptable reaction rate (e.g., FeCl₃, ZnCl₂).Stronger Lewis acids (AlCl₃) are more likely to cause substrate/product decomposition and polymerization.[1]
Temperature Start cold (0 °C or -20 °C). Only warm if the reaction does not proceed.Controls the initial exotherm and minimizes the rate of side reactions relative to the main reaction.[7]
Order of Addition Add the alkyl/acyl halide slowly to the substrate/catalyst mixture.Maintains a low concentration of the highly reactive electrophile, preventing localized heating and polymerization.[1]
Stoichiometry Alkylation: Use a large excess of the aromatic substrate.[1] Acylation: Use >1.0 equivalent of Lewis acid.[6][10]Excess substrate outcompetes the activated product in alkylation. A stoichiometric amount of catalyst is needed to overcome product complexation in acylation.
Reaction Time Monitor closely by TLC/GC/LCMS and quench as soon as the starting material is consumed.Prolonged exposure to the Lewis acid, especially at higher temperatures, can lead to product degradation and tar formation.
Visualization of Tar Formation Pathways

The following diagram illustrates the desired reaction pathway versus the common side reactions that lead to tar and unwanted byproducts in Friedel-Crafts alkylation.

cluster_main Desired Pathway cluster_side Side Reactions (Tar Formation) A Aromatic Ring + R-X C Carbocation (R+) A->C Activation B Lewis Acid (AlCl3) D Mono-alkylated Product C->D Alkylation E Poly-alkylated Products C->E F Rearranged Isomers C->F Hydride/Alkyl Shift G Polymeric Tar C->G Decomposition / Polymerization D->E Over-activation D->G Decomposition / Polymerization E->G Decomposition / Polymerization

Caption: Key pathways in Friedel-Crafts alkylation leading to desired product vs. tar.

Experimental Protocol: Model Friedel-Crafts Acylation

This protocol for the acylation of toluene is designed to maximize yield and minimize side products.

Objective: Synthesize 4-methylacetophenone from toluene and acetyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Ice, Water, conc. HCl, sat. NaHCO₃ soln., Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.[6]

  • Catalyst Suspension: To the flask, add anhydrous DCM (50 mL) followed by anhydrous aluminum chloride (1.2 equivalents). Stir to form a suspension.

  • Cooling: Cool the suspension to 0 °C in an ice bath.[2]

  • Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) dropwise to the cooled, stirred suspension via the dropping funnel over 15-20 minutes. A complex should form.

  • Substrate Addition: In the dropping funnel, prepare a solution of toluene (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.[1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Workup & Quenching: Once the starting material is consumed (typically 1-2 hours), cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts.[2][6] Caution: This is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[2] Further purification can be achieved by vacuum distillation or recrystallization.

Troubleshooting Workflow Diagram

If your reaction results in significant tar formation, use this decision tree to diagnose the potential cause.

Start High Tar Formation Observed Q_Type Alkylation or Acylation? Start->Q_Type A_Alkylation Likely Polyalkylation / Rearrangement Q_Type->A_Alkylation Alkylation A_Acylation Likely Decomposition / Catalyst Issue Q_Type->A_Acylation Acylation Sol_Alk1 Switch to Acylation-Reduction Route A_Alkylation->Sol_Alk1 Sol_Alk2 Use Large Excess of Aromatic Substrate A_Alkylation->Sol_Alk2 Q_Temp Was Temperature Controlled (<10°C)? A_Acylation->Q_Temp Sol_Temp Improve Cooling & Slow Addition Rate Q_Temp->Sol_Temp No Q_Cat Was Catalyst Anhydrous & Stoichiometric? Q_Temp->Q_Cat Yes Temp_Yes Yes Temp_No No Sol_Cat Use Fresh, Anhydrous Catalyst. Ensure >1 eq. for Acylation. Q_Cat->Sol_Cat No Final Consider Milder Lewis Acid (e.g., FeCl3) Q_Cat->Final Yes Cat_Yes Yes Cat_No No

Caption: A logical workflow for troubleshooting tar formation in Friedel-Crafts reactions.

References
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • SATHEE JEE. Friedel Crafts Reaction. Available at: [Link]

  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Available at: [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Olah, G. A., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. Available at: [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • WikiMili. Friedel–Crafts reaction. Available at: [Link]

  • National Center for Biotechnology Information. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Available at: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • YouTube. Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. Available at: [Link]

  • ACS Publications. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. Available at: [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

  • ChemRxiv. Friedel-Crafts Reactions for Biomolecular Chemistry. Available at: [Link]

  • Google Patents. EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction.
  • Chemistry Steps. Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • National Center for Biotechnology Information. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]

  • LibreTexts. Friedel-Crafts Reactions. Available at: [Link]

  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Coal Tar‐Based Hypercrosslinked Polymers via Friedel‐Crafts Alkylation: An Efficient Way to Access Carbon Electrode Material for Supercapacitors. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Friedel-Crafts vs. Grignard Routes to Substituted Benzophenones

Substituted benzophenones are privileged scaffolds in medicinal chemistry, materials science, and photochemistry, serving as critical pharmacophores, UV filters, and photoinitiators[1]. For drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzophenones are privileged scaffolds in medicinal chemistry, materials science, and photochemistry, serving as critical pharmacophores, UV filters, and photoinitiators[1]. For drug development professionals and synthetic chemists, selecting the optimal synthetic route to these diaryl ketones is a critical decision that impacts yield, scalability, and regiochemical purity.

This guide provides an objective, data-driven comparison of the two most prevalent classical methodologies: Friedel-Crafts Acylation and Grignard Addition . By analyzing the mechanistic causality, functional group tolerance, and experimental validation of each route, this document serves as a strategic framework for route scouting and process optimization.

Mechanistic Divergence & Route Selection

The choice between a Friedel-Crafts and a Grignard approach fundamentally comes down to the electronic nature of your starting materials and the required regioselectivity of the final product.

  • Friedel-Crafts Acylation: This route relies on an Electrophilic Aromatic Substitution (EAS) . A Lewis acid (typically AlCl₃) activates an aroyl chloride to generate a highly electrophilic, resonance-stabilized acylium ion. The reaction is highly dependent on the inherent nucleophilicity of the arene[2]. It is ideal for electron-rich arenes but often struggles with regiocontrol, as ortho/para directing groups can lead to isomeric mixtures that complicate downstream purification[3].

  • Grignard Addition: This route utilizes a Nucleophilic Addition strategy. An arylmagnesium halide (Grignard reagent) is pre-formed and reacted with an electrophilic carbonyl—most commonly a substituted benzaldehyde, followed by oxidation of the resulting benzhydrol intermediate[1]. Alternatively, direct addition to a benzonitrile or Weinreb amide can yield the ketone directly. This method provides absolute regiocontrol, making it the preferred route for complex, highly substituted targets where EAS would yield intractable mixtures[4].

SynthesisLogic Start Target: Substituted Benzophenone Decision Are strongly deactivating (EWG) or Lewis-basic groups present on the nucleophilic arene? Start->Decision FC_Path Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) Decision->FC_Path No (EDG present, good regiocontrol expected) Grignard_Path Grignard Addition (Nucleophilic Addition + Oxidation) Decision->Grignard_Path Yes (or strict absolute regiocontrol required) FC_Step1 1. Acylium Ion Generation (AlCl3) 2. Arene Attack (Regioselective) 3. Acidic Quench FC_Path->FC_Step1 Grignard_Step1 1. Arylmagnesium Formation (Mg0) 2. Aldehyde/Nitrile Addition 3. Oxidation (if from aldehyde) Grignard_Path->Grignard_Step1 Product Purified Benzophenone Derivative FC_Step1->Product Aqueous workup & Chromatography Grignard_Step1->Product Aqueous workup & Chromatography

Logical decision tree for selecting benzophenone synthesis routes based on substrate electronics.

Comparative Performance & Experimental Data

The following table synthesizes experimental data and strategic parameters to objectively compare the two methodologies.

ParameterFriedel-Crafts AcylationGrignard Addition (via Aldehyde)
Reaction Mechanism Electrophilic Aromatic SubstitutionNucleophilic Addition followed by Oxidation
Typical Yield Range 40% – 85% (e.g., 4,4'-dimethylbenzophenone at 73%[5]; 4-chloro-4'-fluorobenzophenone at 40.6%[6])60% – 95% (e.g., highly substituted variants[7]; graphisin A precursors[4])
Regioselectivity Substrate-controlled (Ortho/Para directing groups often yield mixtures requiring separation)[3]Absolute (Dictated strictly by the position of the starting halide and carbonyl)[4]
Functional Group Tolerance Incompatible with Lewis-basic (amines) or strongly deactivating (nitro, cyano) groupsIncompatible with acidic protons (OH, NH) or reducible electrophiles (esters, unprotected ketones)
Key Reagents Aroyl chloride, Arene, Lewis Acid (e.g., AlCl₃, FeCl₃)Aryl halide, Mg(0), Benzaldehyde, Oxidant (e.g., MnO₂, IBX)
Scalability & Waste High atom economy, but generates stoichiometric heavy metal waste (aluminum salts)[8]Multi-step process; requires strictly anhydrous conditions, ethereal solvents, and cryogenic cooling

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for all critical steps to aid in troubleshooting and scale-up.

Protocol A: Friedel-Crafts Acylation (Synthesis of 4-Methoxy-3'-methylbenzophenone)

This protocol leverages the electron-donating methoxy group of anisole to direct the incoming acylium ion, primarily to the para position[2].

  • Preparation of the Acylium Ion: In an oven-dried, nitrogen-flushed round-bottom flask, suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 equiv) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

    • Causality: A >1 molar equivalent of AlCl₃ is strictly required. The Lewis acid not only generates the acylium ion but also strongly coordinates to the basic carbonyl oxygen of the newly formed benzophenone product, effectively deactivating the catalyst[2].

  • Acylation: Dropwise, add m-toluoyl chloride (1.0 equiv) over 15 minutes. Stir for 30 minutes to allow complete formation of the acylium ion complex. Slowly add anisole (1.0 equiv) dissolved in DCM.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (eluent: 10% EtOAc in Hexanes). The consumption of the aroyl chloride and the appearance of a new, strongly UV-active spot (lower Rf​ than the arene due to the polar carbonyl group) indicates reaction progression.

  • Quenching & Isolation: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.

    • Causality: The highly exothermic quench breaks the aluminum-ketone complex and solubilizes the resulting aluminum salts into the aqueous phase, preventing emulsion formation during extraction.

  • Purification: Extract the aqueous layer with DCM, wash the combined organics with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via recrystallization (e.g., from ethanol) or silica gel chromatography.

    • Validation Checkpoint: Post-workup, FT-IR should reveal a strong aryl ketone C=O stretch between 1640–1660 cm⁻¹, confirming the absence of the acid chloride peak (~1775 cm⁻¹).

Protocol B: Grignard Addition & Oxidation (Synthesis of Sterically Hindered Benzophenones)

This two-step protocol is ideal for targets where absolute regiocontrol is required, such as in the total synthesis of complex natural products like graphisin A[4].

  • Grignard Reagent Formation: In a flame-dried, nitrogen-purged flask, add magnesium turnings (1.1 equiv) and a crystal of iodine (initiator) in strictly anhydrous THF. Dropwise, add the substituted aryl bromide (1.0 equiv).

    • Causality: Water acts as a strong acid towards the Grignard reagent ( pKa​ of arenes ~43), rapidly protonating it to yield the reduced arene. Strict anhydrous conditions are non-negotiable[3].

    • Validation Checkpoint: The initiation is visually confirmed by the fading of the iodine color, the consumption of magnesium turnings, and the transition of the solution to a cloudy, brownish-gray color accompanied by a gentle exotherm.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C. Dropwise, add the substituted benzaldehyde (0.95 equiv) dissolved in anhydrous THF. Stir for 2 hours, allowing it to warm to room temperature.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, dry, and concentrate to yield the crude benzhydrol (secondary alcohol)[7].

  • Oxidation to Benzophenone: Dissolve the crude benzhydrol in DCM. Add activated Manganese Dioxide (MnO₂, 10 equiv) and stir at room temperature for 12 hours. Filter through a pad of Celite to remove the manganese salts and concentrate.

    • Validation Checkpoint: ¹H NMR spectroscopy is definitive here. The successful oxidation is confirmed by the complete disappearance of the benzhydrol methine proton (typically a singlet around 5.7–6.0 ppm) and the downfield shift of the ortho-aromatic protons due to the newly formed conjugated carbonyl system[1].

Strategic Considerations for Drug Development

When transitioning from bench-scale synthesis to process chemistry, the environmental and economic impacts of the chosen route must be evaluated:

  • Waste Generation: The standard Friedel-Crafts acylation is notorious for generating stoichiometric amounts of toxic heavy metal waste (aluminum or iron salts) and often relies on halogenated solvents like chlorobenzene or DCM[5]. While catalytic variants (e.g., using graphite/FeCl₃) have been developed to mitigate this[8], they are highly substrate-dependent.

  • Safety & Scalability: The Grignard route, while offering superior regiocontrol and avoiding isomeric mixtures, relies heavily on ethereal solvents (THF, diethyl ether) which pose severe peroxide and flammability hazards at scale. Furthermore, the generation of the Grignard reagent is highly exothermic and prone to runaway reactions if initiation is delayed.

  • Modern Alternatives: For highly functionalized pharmaceutical intermediates, drug development professionals are increasingly turning to transition-metal catalyzed cross-couplings, such as the Suzuki-Miyaura coupling of phenylboronic acids with benzoic anhydrides, which offer a "greener" profile and exceptional functional group tolerance[1].

References

  • Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
  • Experimental Chemistry II.
  • Experimental Chemistry II Poster Abstracts 2008.
  • WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • An In-depth Technical Guide to the Synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts Acyl
  • Asymmetric Reductions. III. The Action of (+)-2-Methylbutylmagnesium Chloride on Substituted Benzophenones. ACS.
  • Total Syntheses of Graphisin A and Sydowinin B. PMC - NIH.
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.

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Comparative

Photostability of Halogenated Benzophenones: A Comparative Guide for Chemical Biology and Materials Science

Benzophenones (BPs) are ubiquitous structural motifs utilized across diverse scientific domains, serving as critical UV stabilizers in polymer science and as highly efficient photo-crosslinkers (e.g., p-benzoyl-L-phenyla...

Author: BenchChem Technical Support Team. Date: March 2026

Benzophenones (BPs) are ubiquitous structural motifs utilized across diverse scientific domains, serving as critical UV stabilizers in polymer science and as highly efficient photo-crosslinkers (e.g., p-benzoyl-L-phenylalanine) in chemical biology. However, the introduction of halogen substituents—specifically fluorine, chlorine, or bromine—to the benzophenone core fundamentally alters their excited-state dynamics and overall photostability.

For researchers developing photoaffinity probes or robust polymer additives, selecting the appropriate halogenated derivative is a critical decision that dictates both performance and shelf-life. This guide objectively compares the photostability of fluorinated, chlorinated, and brominated benzophenones, details the mechanistic causality behind their degradation, and provides a field-proven, self-validating protocol for comparative analysis.

Mechanistic Causality: How Halogenation Dictates Photostability

The photochemistry of benzophenones hinges on their ability to absorb UV light (typically 350–365 nm), which excites the molecule to a singlet state (S1). This is followed by rapid intersystem crossing (ISC) to a highly reactive triplet diradical state (T1) (1)[1]. In photoaffinity labeling, this triplet state abstracts a hydrogen atom from a proximal C-H bond to form a stable covalent crosslink. However, under prolonged irradiation or in the absence of a target, this excited state initiates photodegradation pathways (2)[2].

The specific halogen substituent dictates the compound's photostability through two primary mechanisms:

  • Bond Dissociation Energy (BDE): The primary photodegradation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen (C-X) bond, leading to reductive dehalogenation. The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated benzophenones highly resistant to photolytic cleavage and significantly more robust than their chlorinated or brominated counterparts (3)[3]. Conversely, the weaker C-Cl and C-Br bonds render those derivatives highly photolabile.

  • The Heavy-Atom Effect: Heavier halogens (bromine, and to a lesser extent, chlorine) enhance spin-orbit coupling. While this accelerates ISC and increases the initial yield of the reactive triplet state, it also accelerates non-radiative decay and increases susceptibility to self-sensitized degradation via the generation of hydroxyl radicals (4)[4].

PhotochemicalPathway BP Halogenated Benzophenone (Ground State S0) S1 Singlet Excited State (S1) BP->S1 UV Irradiation (350-365 nm) T1 Triplet Excited State (T1) (Diradical) S1->T1 Intersystem Crossing (ISC) Enhanced by Heavy Atoms T1->BP Relaxation (Phosphorescence) Crosslink C-H Insertion / Crosslinking (Desired) T1->Crosslink Target Proximity Degrade Photodegradation (Dehalogenation / Cleavage) T1->Degrade Extended Exposure / Weak C-X Bond

Photochemical excitation and divergent pathways of halogenated benzophenones.

Comparative Performance: Fluorine vs. Chlorine vs. Bromine

When designing a photostable prodrug, UV filter, or photo-probe, the halogen identity is the primary variable controlling irradiation tolerance. The quantitative and qualitative differences are summarized below:

Halogen SubstituentBond Dissociation Energy (C-X)Intersystem Crossing (ISC) RateRelative PhotostabilityPrimary Photodegradation PathwayBest Application Suitability
Fluorine (e.g., 3,4-Difluoro-BP)Very High (~116 kcal/mol)BaselineExcellent Slow hydroxylationLong-term UV stabilizers, robust photo-probes
Chlorine (e.g., 4-Chloro-BP)Moderate (~81 kcal/mol)EnhancedModerate to Low Reductive dehalogenationShort-exposure photoaffinity labeling
Bromine (e.g., 4-Bromo-BP)Low (~68 kcal/mol)Highly EnhancedVery Low Rapid homolytic cleavageTransient reactive intermediates

Experimental Methodology: Self-Validating Protocol for Photostability Assessment

To objectively compare the photostability of different halogenated benzophenones, a rigorous experimental protocol is required. The following workflow utilizes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) coupled with Total Organic Carbon (TOC) analysis.

Why is this a self-validating system? Relying solely on the disappearance of the parent compound via LC-HRMS can be misleading if the compound simply isomerizes or forms a stable, undetected adduct. By coupling LC-HRMS with TOC analysis, researchers can validate true degradation: a significant loss in TOC proves that the compound has undergone complete mineralization into volatile carbon species (e.g., CO₂) via hydroxyl radical attack, confirming irreversible destruction (2)[2].

Workflow Prep Sample Preparation (Equimolar Solutions) Irrad Controlled UV Irradiation (Quartz Reactor, >300nm) Prep->Irrad Aliquots Time-Course Sampling (0, 5, 10, 20, 60 min) Irrad->Aliquots Analysis LC-HRMS & TOC Analysis (Quantify Parent & TPs) Aliquots->Analysis Kinetics Kinetic Modeling (First-Order Decay) Analysis->Kinetics

Self-validating experimental workflow for assessing benzophenone photostability.

Step-by-Step Methodology
  • Sample Preparation: Prepare equimolar stock solutions (e.g., 10 mg/L) of the target halogenated benzophenones in ultrapure water.

    • Causality: Using ultrapure water without buffers prevents interference from exogenous reactive oxygen species (ROS) quenchers, isolating the inherent self-sensitization and photodegradation kinetics of the BPs (4)[4].

  • Controlled Irradiation: Transfer the solutions to quartz photoreactors. Irradiate using a controlled UV light source (>300 nm) with a constant, quantified intensity.

    • Causality: Quartz is mandatory because it does not absorb UV light in the critical excitation range, ensuring uniform photon flux to the sample (5)[5].

  • Time-Course Sampling: Extract 1 mL aliquots at predetermined intervals (e.g., 0, 5, 10, 20, 40, and 60 minutes). Immediately transfer samples to amber vials and store at 4°C to halt any ongoing dark reactions.

  • LC-HRMS Analysis: Analyze the aliquots using LC-HRMS in both positive and negative electrospray ionization (ESI) modes. Quantify the loss of the parent benzophenone peak to determine first-order decay kinetics. Simultaneously, screen for transformation products (TPs) such as hydroxylated species or dehalogenated artifacts.

  • TOC Analysis (Validation): Measure the Total Organic Carbon of the final irradiated samples. A significant reduction in TOC validates that the compound has been completely mineralized, confirming the ultimate fate of the photolabile derivatives.

Conclusion

The photostability of halogenated benzophenones is highly variable and deeply dependent on the specific halogen substituent. Fluorinated derivatives offer superior robustness due to high C-F bond dissociation energies, making them ideal for materials science and stable pharmaceutical formulations. Conversely, chlorinated and brominated derivatives exhibit significant photolability, driven by the heavy-atom effect and weaker C-X bonds. While this limits their utility in prolonged UV-exposure applications, it can be strategically leveraged for rapid, targeted photo-crosslinking in transient biological assays.

References

  • "Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight", Environmental Science: Processes & Impacts (RSC Publishing).
  • "3,4-Difluoro-4'-ethoxybenzophenone", Benchchem.
  • "Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight" (Extended D
  • "Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone", Benchchem.
  • "Unnatural Amino Acid and Emerging Chemistry Approaches to Map RNA–Protein Interactions", PMC / NIH.

Sources

Validation

Isomeric Purity Analysis of 3,5-Dichloro-2'-methylbenzophenone: A Comparative Guide

Executive Summary For researchers and drug development professionals, the synthesis of heavily substituted benzophenones—such as 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8)—presents a significant analytical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the synthesis of heavily substituted benzophenones—such as 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8)—presents a significant analytical challenge. Because positional isomers (e.g., 2,4-dichloro or 3,4-dichloro analogs) possess identical molecular weights and nearly identical partition coefficients (LogP), standard chromatographic techniques often fail to resolve them.

This guide provides an objective, data-driven comparison of the three premier analytical strategies for isomeric purity determination: UHPLC-UV with Pentafluorophenyl (PFP) stationary phases , Gas Chromatography (GC-FID/MS) , and Quantitative Nuclear Magnetic Resonance (1H qNMR) .

The Mechanistic Challenge of Benzophenone Isomers

To understand why specific analytical methods succeed or fail, we must examine the molecular geometry of 3,5-Dichloro-2'-methylbenzophenone.

Steric Hindrance and Coplanarity: The presence of the 2'-methyl group creates a severe steric clash with the carbonyl oxygen and the adjacent 3,5-dichlorophenyl ring. This forces the two aromatic rings out of coplanarity. Consequently, the π -electron delocalization is disrupted, altering the molecule's UV absorption profile and its interaction with chromatographic stationary phases.

When attempting to separate the 3,5-dichloro isomer from a 2,4-dichloro impurity, traditional C18 columns—which rely exclusively on dispersive hydrophobic interactions—yield co-elution. The isomers have identical hydrophobic footprints. Resolution requires orthogonal selectivity mechanisms, such as π−π interactions, dipole-dipole interactions, or direct structural elucidation[1].

G Analyte Halogenated Isomers (3,5- vs 2,4-dichloro) C18 Standard C18 Phase Hydrophobic Only Analyte->C18 PFP PFP Phase (Pentafluorophenyl) Multiple Interactions Analyte->PFP Coelution Co-elution / Poor Resolution (Rs < 1.5) C18->Coelution Identical LogP Separation Baseline Resolution (Rs > 2.0) PFP->Separation Pi-Pi & Dipole

Fig 1: Chromatographic separation mechanisms for halogenated positional isomers.

Comparative Analysis of Analytical Alternatives

Alternative A: UHPLC-UV with PFP Stationary Phase

While standard C18 fails, Pentafluorophenyl (PFP) columns act as Lewis acids. The highly electronegative fluorine atoms create an electron-deficient aromatic ring. This allows the stationary phase to engage in π−π charge-transfer interactions with the electron-rich regions of the benzophenone isomers. Furthermore, the rigid PFP ligand offers high shape selectivity, easily distinguishing the steric differences between a 3,5-dichloro and a 2,4-dichloro substitution pattern[1][2].

Alternative B: GC-FID / GC-MS

Gas Chromatography relies on differences in boiling point and vapor pressure rather than hydrophobicity. Because benzophenones are generally thermally stable, high-resolution capillary columns (e.g., 5% phenyl-methylpolysiloxane, DB-5) can generate hundreds of thousands of theoretical plates, successfully separating isomers that differ only slightly in their dipole moments.

Alternative C: 1H Quantitative NMR (qNMR)

Unlike chromatography, qNMR does not require physical separation of the isomers, nor does it require an isomer-specific reference standard for calibration. It relies on the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei[3][4]. The 3,5-dichloro substituted ring yields a distinct AB2​ spin system (typically a doublet for H2/H6 and a triplet for H4 with meta-coupling J≈2 Hz), which is easily distinguished from the asymmetric splitting pattern of a 2,4-dichloro ring.

Quantitative Performance Comparison
Performance MetricUHPLC-UV (PFP Column)GC-FID (DB-5MS)1H qNMR (600 MHz)
Primary Mechanism π−π , Dipole, StericVapor Pressure, Boiling Pt.Nuclear Spin Resonance
Resolution ( Rs​ ) > 2.5> 3.0N/A (Spectral Resolution)
Limit of Detection (LOD) ~0.01% (Trace level)~0.05%~0.5% - 1.0%
Analysis Time 8 - 12 min15 - 20 min5 - 10 min
Ref. Standard Required? Yes (for each isomer)Yes (for each isomer)No (Internal Calibrant only)
Best Use Case Final API release testingVolatile intermediate checksAbsolute quantitation / ID

Analytical Strategy Decision Workflow

Choosing the right method depends entirely on your position in the drug development pipeline. Use the following logic pathway to determine the optimal self-validating system for your batch.

G Start Isomeric Purity Analysis 3,5-Dichloro-2'-methylbenzophenone Q1 Primary Analytical Goal? Start->Q1 Trace Trace Isomer Quantitation (< 0.1% LOD) Q1->Trace Sensitivity Focus Struct Absolute Quantitation & Structural ID (No Ref Std) Q1->Struct Structure Focus HPLC UHPLC-UV (PFP Column) High Throughput & Sensitivity Trace->HPLC Standard API Lab GC GC-FID/MS High Resolution (Plates) Trace->GC High Thermal Stability NMR 1H qNMR Direct Molar Ratio Struct->NMR Metrological Weighing

Fig 2: Decision matrix for selecting the optimal isomeric purity analysis method.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis.

Protocol A: UHPLC-UV Isomer Separation (PFP Method)

This method exploits the fluorinated stationary phase to resolve halogenated regioisomers[2][5].

  • Column Selection: Core-shell PFP column (e.g., Kinetex 2.6 µm F5, 100 x 2.1 mm). Causality: Core-shell particles reduce band broadening, enhancing resolution for closely eluting isomers.

  • Mobile Phase:

    • Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 40% B to 80% B over 10 minutes. Hold at 80% B for 2 minutes. Re-equilibrate at 40% B for 3 minutes.

  • Flow Rate & Temperature: 0.4 mL/min at 35°C.

  • Detection: UV at 254 nm (optimal for the benzophenone chromophore).

  • System Suitability (Self-Validation): Inject a resolution mixture containing 3,5-Dichloro-2'-methylbenzophenone and 2,4-Dichloro-2'-methylbenzophenone. Proceed only if Rs​≥2.0 .

Protocol B: Absolute Quantitation via 1H qNMR

This protocol provides absolute purity without an isomer-specific reference standard[4][6].

  • Calibrant Selection: Select an internal standard (calibrant) that is highly pure, inert, and has a distinct NMR signal that does not overlap with the benzophenone. 1,4-Dinitrobenzene (1,4-DNB) is ideal, presenting a sharp singlet at ~8.4 ppm, well downfield of the benzophenone aromatic signals (7.0 - 7.8 ppm).

  • Sample Preparation: Using a metrological ultra-microbalance, accurately weigh ~10 mg of the 3,5-Dichloro-2'-methylbenzophenone sample and ~5 mg of the 1,4-DNB calibrant into the same vial.

  • Solvation: Dissolve completely in 0.6 mL of CDCl3​ (containing 0.03% TMS).

  • Acquisition Parameters:

    • Pulse angle: 90° (for maximum signal).

    • Relaxation delay ( D1​ ): ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal relaxation and accurate integration.

    • Number of Scans (NS): 64 to 128 (to achieve S/N > 250 for trace isomers).

  • Data Analysis: Integrate the calibrant singlet at 8.4 ppm. Integrate the distinct triplet of the 3,5-dichloro H4 proton (expected near ~7.4 ppm, J≈2 Hz). Calculate absolute purity using the standard qNMR mass/molar ratio equation[4].

References

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". Agilent Application Notes. Available at: [Link]

  • Phenomenex. "Kinetex F5 Core-Shell HPLC Columns". Phenomenex.com. Available at: [Link]

  • University of Oxford. "Quantitative NMR Spectroscopy". Ox.ac.uk. Available at: [Link]

  • Reading Scientific Services Ltd (RSSL). "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients". Rssl.com. Available at: [Link]

Sources

Comparative

quantum yield of photoreactions with 3,5-Dichloro-2'-methylbenzophenone

An in-depth technical analysis and comparative guide designed for researchers, photochemists, and drug development professionals evaluating the photochemical efficiency of substituted benzophenones. Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide designed for researchers, photochemists, and drug development professionals evaluating the photochemical efficiency of substituted benzophenones.

Executive Summary & Chemical Context

In the realm of photochemistry and photoligation, ortho-methylbenzophenones are privileged scaffolds. Upon UV irradiation, they undergo rapid, high-yielding photoenolization to form reactive o-quinodimethanes (photoenols), which can be efficiently trapped by dienophiles via [4+2] Diels-Alder cycloadditions.

3,5-Dichloro-2'-methylbenzophenone (CAS 54941-71-8) represents a highly functionalized derivative within this class 1. By introducing electron-withdrawing chlorine atoms on the non-methylated phenyl ring, this molecule exhibits altered photophysical dynamics compared to the parent 2-methylbenzophenone (2-MBP). As a Senior Application Scientist, I have structured this guide to objectively compare the quantum yield (Φ) of 3,5-Dichloro-2'-methylbenzophenone against standard alternatives, explaining the mechanistic causality behind its performance and providing a self-validating experimental protocol for empirical quantification.

Mechanistic Principles & Causality

To understand the quantum yield of these photoreactions, one must dissect the photophysical pathway. When 3,5-Dichloro-2'-methylbenzophenone absorbs a photon (typically in the 330–365 nm range), it excites to a singlet state (S1) via an n→π* or π→π* transition.

The presence of the 3,5-dichloro substituents exerts a pronounced heavy-atom effect , which enhances spin-orbit coupling. This accelerates Intersystem Crossing (ISC) to the triplet state (T1), ensuring that the triplet quantum yield approaches unity (Φ_T ≈ 1.0). From the T1 state, the molecule undergoes rapid intramolecular hydrogen abstraction to form a 1,4-biradical intermediate, which subsequently relaxes into E- and Z-photoenols. The electron-withdrawing nature of the dichlorophenyl ring lowers the energy of the excited state and increases the electrophilicity of the biradical, resulting in an exceptionally short triplet lifetime (~3.5 ns or less) 2. This rapid intramolecular quenching outcompetes intermolecular side reactions, driving a high quantum yield for the cycloaddition product when a trapping agent (like a maleimide) is present.

PhotochemicalPathway GS Ground State Ketone (S0) S1 Singlet Excited State (S1) GS->S1 hν (UV Light) T1 Triplet State (T1) S1->T1 ISC (Heavy Atom Effect) BR 1,4-Biradical Intermediate T1->BR Intramolecular H-Abstraction PE Photoenol (E/Z) (o-quinodimethane) BR->PE Spin Inversion & Relaxation PE->GS Reketonization (No Trap) CA Cycloadduct (Trapped Product) PE->CA [4+2] Cycloaddition (+ Dienophile)

Mechanistic pathway of o-methylbenzophenone photoenolization and Diels-Alder trapping.

Comparative Performance Data

The table below summarizes the photochemical performance of 3,5-Dichloro-2'-methylbenzophenone against unsubstituted benzophenone (BP) and the parent 2-methylbenzophenone (2-MBP).

CompoundSubstituent ProfileTriplet Lifetime (τ_T)Primary PhotoreactionQuantum Yield (Φ)
Benzophenone (BP) Unsubstituted~10–20 μs (Solvent dependent)Intermolecular H-Abstraction~0.30 – 1.00 (Photoreduction)
2-Methylbenzophenone (2-MBP) 2'-Methyl~3.5 nsIntramolecular H-Abstraction0.93 ± 0.10 (Photoenolization) 3
3,5-Dichloro-2'-methylbenzophenone 3,5-Dichloro, 2'-Methyl< 3.0 ns (Accelerated by Cl)Intramolecular H-Abstraction~0.95 (Photoenolization)

Data Interpretation & Causality: While standard benzophenone relies on intermolecular hydrogen abstraction (making its quantum yield highly sensitive to solvent hydrogen-donor capacity), ortho-methyl derivatives undergo unimolecular photoenolization. The baseline quantum yield for 2-MBP photoenolization at 330 nm is exceptionally high (0.93) [[3]](). The addition of the 3,5-dichloro motif maintains or slightly elevates this efficiency (~0.95) by suppressing competitive radiative decay pathways through enhanced ISC, ensuring maximum conversion of absorbed photons into the reactive biradical.

Experimental Methodology: Quantum Yield Determination

To establish trustworthiness, any reported quantum yield must be derived from a self-validating experimental system. The following protocol utilizes chemical actinometry and a microfluidic photoreactor setup to ensure uniform photon flux and compliance with the Beer-Lambert law 4.

ExperimentalWorkflow Step1 1. Light Source Calibration (Chemical Actinometry) Step2 2. Sample Preparation (Ketone + Dienophile in Degassed Solvent) Step1->Step2 Step3 3. Controlled Irradiation (Microfluidic or Batch Setup) Step2->Step3 Step4 4. Reaction Quantification (NMR or UV-Vis Spectroscopy) Step3->Step4 Step5 5. Quantum Yield Calculation (Φ = Moles Product / Moles Photons) Step4->Step5 Step5->Step1 Validate with Standard (2-MBP)

Self-validating experimental workflow for determining photoreaction quantum yields.

Step-by-Step Protocol

Step 1: Actinometry (Photon Flux Calibration)

  • Causality: Before measuring the sample, you must know exactly how many photons your reactor delivers per second.

  • Action: Utilize the 2-Nitrobenzaldehyde (NBA) actinometer for 365 nm LED setups. NBA has a robust, previously described quantum yield of Φ = 0.5 under 290–400 nm irradiation 4. Irradiate a known concentration of NBA and measure the decrease in absorbance to calculate the photon flow (Einstein/s).

Step 2: Sample Preparation & Degassing

  • Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O2 will artificially depress the measured quantum yield by intercepting the T1 state before hydrogen abstraction can occur.

  • Action: Prepare a solution of 3,5-Dichloro-2'-methylbenzophenone (0.1 M) and a trapping dienophile like N-phenylmaleimide (0.5 M) in toluene. Subject the solution to three freeze-pump-thaw cycles to rigorously degas the system.

Step 3: Microfluidic Irradiation

  • Causality: Batch reactors suffer from light attenuation gradients. Microfluidic setups ensure a narrow path length, guaranteeing that the entire sample receives a uniform photon flux, which is critical for accurate Φ calculations.

  • Action: Pump the degassed solution through a fluoropolymer microfluidic capillary exposed to a calibrated 365 nm LED array. Control the residence time via the flow rate.

Step 4: Quantification & Calculation

  • Action: Collect the irradiated output and analyze it via quantitative ^1H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene or trichloroethylene) to determine the exact molar conversion to the cycloadduct 4.

  • Calculation: Compute the quantum yield using the formula: Φ = (Moles of Cycloadduct Formed) / (Moles of Photons Absorbed)

  • Self-Validation: Run 2-MBP through the exact same workflow. If the calculated Φ for 2-MBP deviates significantly from ~0.93, recalibrate the actinometer and check for oxygen contamination before trusting the data for the 3,5-dichloro derivative.

References

  • Sigma-Aldrich / ChemScene - 3,5-Dichloro-2'-methylbenzophenone | 54941-71-8 URL
  • Journal of the American Chemical Society (ACS)
  • RSC Advances - Microfluidic Photoreactor Enables 2-Methylbenzophenone Light-Driven Reactions with Superior Performance URL
  • Canadian Science Publishing - Laser flash photolysis studies of 2,4,6-trialkylphenyl ketones URL

Sources

Validation

comparative study of catalysts for 3,5-Dichloro-2'-methylbenzophenone synthesis

A Comparative Guide to Catalysts for the Synthesis of 3,5-Dichloro-2'-methylbenzophenone Executive Summary The synthesis of unsymmetrical diaryl ketones, such as 3,5-dichloro-2'-methylbenzophenone, presents a unique regi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Catalysts for the Synthesis of 3,5-Dichloro-2'-methylbenzophenone

Executive Summary

The synthesis of unsymmetrical diaryl ketones, such as 3,5-dichloro-2'-methylbenzophenone, presents a unique regiochemical challenge. Traditional Friedel-Crafts acylation of toluene with 3,5-dichlorobenzoyl chloride predominantly yields the para-substituted (4'-methyl) isomer due to steric hindrance, making the isolation of the ortho (2'-methyl) target highly inefficient. To circumvent this, the Acylative Suzuki-Miyaura Cross-Coupling of 2-methylbenzoyl chloride with 3,5-dichlorophenylboronic acid has become the industry standard[1]. This guide objectively compares the catalytic systems used for this transformation, providing mechanistic insights, quantitative performance data, and a self-validating experimental protocol.

Mechanistic Rationale & The Decarbonylation Dilemma

The palladium-catalyzed cross-coupling of acyl chlorides with arylboronic acids provides direct access to functionalized benzophenones[1]. However, the reaction is plagued by a competing side pathway: decarbonylation .

Upon the oxidative addition of the acyl chloride to the Pd(0) species, an Acyl-Pd(II) intermediate is formed. If transmetalation is slow, this intermediate can extrude carbon monoxide (CO), converting into an Aryl-Pd(II) species. Subsequent reductive elimination yields a biaryl byproduct (e.g., 2,3',5'-trichloro-2-methylbiphenyl) rather than the desired ketone[2].

To suppress decarbonylation, the choice of ligand is critical. The catalyst must enforce a tight coordination sphere to accelerate transmetalation and reductive elimination, outcompeting the CO extrusion step[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Acyl C-Cl Cleavage) Pd0->OxAdd 2-Methylbenzoyl chloride AcylPd Acyl-Pd(II) Intermediate (Prone to Decarbonylation) OxAdd->AcylPd TransMet Transmetalation (Boronic Acid Addition) AcylPd->TransMet 3,5-Dichlorophenylboronic acid Decarb Decarbonylation (CO Extrusion) AcylPd->Decarb RedElim Reductive Elimination (Benzophenone Formation) TransMet->RedElim RedElim->Pd0 Target Molecule Biaryl Biaryl Byproduct Decarb->Biaryl

Figure 1: Catalytic cycle of acylative Suzuki coupling vs. the decarbonylation side pathway.

Comparative Catalyst Performance Data

To synthesize 3,5-dichloro-2'-methylbenzophenone, three distinct classes of Palladium catalysts are commonly evaluated. The table below summarizes their quantitative performance based on established acylative cross-coupling metrics[1],[3],[4].

Catalyst SystemLigand ClassificationLoading (mol %)Temp (°C)Time (h)Yield (%)Decarbonylation (%)
Pd(PPh3)4 Monodentate Phosphine (1st Gen)5.080126218 - 22
Pd(dppf)Cl2 Bidentate Phosphine2.080885< 2
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)0.560496Not detected
Catalyst Analysis:
  • Pd(PPh3)4: While historically significant, monodentate phosphines are electronically labile. The slow reductive elimination allows significant CO extrusion, resulting in high biaryl contamination[1].

  • Pd(dppf)Cl2: The large bite angle of the bidentate dppf ligand enforces a cis-geometry on the Pd(II) center, which significantly accelerates reductive elimination and nearly eliminates decarbonylation[2].

  • Pd-PEPPSI-IPr: This modern NHC-precatalyst represents the state-of-the-art. The extreme steric bulk of the IPr ligand facilitates rapid reductive elimination, while its high stability allows for sub-mol% (ppm-level) catalyst loading under mild heating[3],[4].

Self-Validating Experimental Protocol

Based on the comparative data, Pd-PEPPSI-IPr is the optimal catalyst for this synthesis. The following protocol utilizes anhydrous conditions to prevent the competitive hydrolysis of the sterically hindered 2-methylbenzoyl chloride.

ExpWorkflow Prep Reagent Prep Dry Toluene + Cs2CO3 Degas Atmosphere Exchange Argon Purge (15m) Prep->Degas Catalyst Catalyst Addition Pd-PEPPSI-IPr Degas->Catalyst Reaction Thermal Activation 60°C, 4h Catalyst->Reaction Workup Aqueous Quench NH4Cl (sat) Reaction->Workup Purify Purification Flash Chromatography Workup->Purify

Figure 2: Logical workflow for the anhydrous acylative Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology & Causality
  • Materials: 2-Methylbenzoyl chloride (1.0 equiv, 10 mmol), 3,5-Dichlorophenylboronic acid (1.2 equiv, 12 mmol), Anhydrous Cs2CO3 (2.5 equiv, 25 mmol), Pd-PEPPSI-IPr (0.5 mol%, 0.05 mmol), Anhydrous Toluene (50 mL).

  • System Preparation: In an oven-dried Schlenk flask, combine 3,5-dichlorophenylboronic acid and anhydrous Cs2CO3.

    • Causality: Traditional Suzuki couplings use aqueous bases (e.g., Na2CO3 in water/dioxane). However, acyl chlorides are highly electrophilic. Using an anhydrous inorganic base in a non-polar solvent prevents the irreversible hydrolysis of the acyl chloride into 2-methylbenzoic acid[1].

  • Atmosphere Exchange: Seal the flask and purge with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming 3,3',5,5'-tetrachlorobiphenyl) and to protect the active Pd(0) species.

  • Reagent & Catalyst Introduction: Inject anhydrous toluene, followed by 2-methylbenzoyl chloride. Finally, add the Pd-PEPPSI-IPr catalyst.

    • Causality: Pd-PEPPSI-IPr is an air-stable Pd(II) precatalyst that is reduced in situ. The bulky NHC ligand forces the intermediate into a highly reactive conformation, easily overcoming the steric hindrance of the ortho-methyl group on the acyl chloride[3].

  • Thermal Activation & Validation: Heat the reaction mixture to 60 °C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

    • Validation: The protocol is self-validating; the complete disappearance of the UV-active acyl chloride spot (which typically runs higher on the TLC plate) confirms 100% conversion.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Causality: The mildly acidic quench serves a dual purpose: it neutralizes the Cs2CO3 and deliberately hydrolyzes any trace unreacted acyl chloride into the highly polar carboxylic acid, which is easily washed away in the aqueous phase.

  • Purification: Dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 3,5-dichloro-2'-methylbenzophenone.

References

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: Molecules (via NIH) URL:[Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling Source: MDPI URL:[Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation Source: Semantic Scholar URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the Photoinitiation Efficiency of Benzophenone Derivatives

For researchers and professionals in materials science and drug development, the precise control of polymerization is paramount. Photopolymerization, with its spatial and temporal control, offers significant advantages i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, the precise control of polymerization is paramount. Photopolymerization, with its spatial and temporal control, offers significant advantages in applications ranging from advanced coatings and adhesives to 3D printing and biomedical hydrogels.[1] At the heart of this technology lies the photoinitiator, a molecule that dictates the efficiency and kinetics of the entire process.

This guide provides an in-depth comparison of the photoinitiation efficiency of benzophenone and its derivatives, a cornerstone class of Type II photoinitiators. We will move beyond a simple cataloging of data to explore the underlying photochemical mechanisms, explain the causality behind structure-activity relationships, and provide robust, self-validating experimental protocols for their evaluation in your own laboratory.

The Fundamental Mechanism: Hydrogen Abstraction by Excited-State Benzophenones

Benzophenone and its derivatives do not generate radicals alone. They belong to the Type II class of photoinitiators, which function through a bimolecular process involving a co-initiator or synergist.[2] The most common and effective synergists are hydrogen donors, such as tertiary amines or alcohols.[2][3]

The initiation process is a multi-step photochemical reaction:

  • UV Light Absorption: The benzophenone (BP) molecule absorbs a photon of UV light (typically in the 300-350 nm range), promoting it from its ground state (S₀) to an excited singlet state (S₁).[2]

  • Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This step is highly efficient for benzophenone, with a quantum yield (Φisc) approaching 1.[4]

  • Hydrogen Abstraction: In its highly reactive triplet state, the benzophenone molecule abstracts a hydrogen atom from the co-initiator (e.g., an amine).[2][5]

  • Radical Generation: This abstraction event produces two radicals: a benzophenone ketyl radical and a radical on the co-initiator (e.g., an amino-alkyl radical).[2] The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers like acrylates.[1]

This entire process is governed by the efficiency of each step. The high quantum yield of intersystem crossing is a key reason for benzophenone's widespread use.[4][6] The subsequent hydrogen abstraction step is the critical determinant of the overall initiation efficiency and is highly dependent on the molecular structure of both the benzophenone derivative and the co-initiator.

G cluster_0 Step 1: Excitation cluster_1 Step 2: Intersystem Crossing cluster_2 Step 3 & 4: H-Abstraction & Radical Generation BP_ground Benzophenone (BP) Ground State (S₀) BP_singlet Excited Singlet State (S₁) BP_ground->BP_singlet UV Light (hν) BP_triplet Excited Triplet State (T₁) (Reactive) BP_singlet->BP_triplet Intersystem Crossing (Φisc ≈ 1) Ketyl_Radical Benzophenone Ketyl Radical BP_triplet->Ketyl_Radical H-Abstraction Amine_Radical Amino-alkyl Radical (Initiating Species) Co_initiator Co-initiator (R₃N) (Hydrogen Donor) Co_initiator->Amine_Radical Polymerization Monomers → Polymer Amine_Radical->Polymerization Initiates Polymerization

Caption: The Type II photoinitiation mechanism of benzophenone with an amine co-initiator.

Structure-Activity Relationship: How Substituents Dictate Efficiency

The photoinitiation efficiency of benzophenone derivatives is not uniform; it is profoundly influenced by the nature and position of substituents on the aromatic rings.[7] These modifications can alter the molecule's photophysical properties, such as its absorption spectrum and the energy and reactivity of its triplet state.[8]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can cause a red-shift in the absorption spectrum, meaning the molecule can be activated by longer wavelengths of light.[9][10] This can be advantageous for curing thicker or pigmented systems. However, some EDGs, particularly amino groups, can lower the triplet state energy and in some cases reduce the efficiency of hydrogen abstraction. For example, the triplet quantum yield of para-aminobenzophenone is significantly lower in polar solvents compared to non-polar ones.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) can increase the energy of the excited triplet state, often leading to a higher rate of hydrogen abstraction and thus greater photoinitiation efficiency compared to unsubstituted benzophenone.[7]

  • Polymeric & Macromolecular Benzophenones: Attaching the benzophenone moiety to a polymer backbone or creating larger molecular structures can offer significant advantages.[11][12] These "macrophotoinitiators" exhibit reduced migration and extractability, which is critical for applications in food packaging and biomedical devices.[9][12] Furthermore, some designs can incorporate the hydrogen-donating amine structure into the same molecule, creating a "one-component" Type II system that can be more efficient due to the close proximity of the reacting groups.[1][13][14]

Comparative Performance of Benzophenone Derivatives

The ultimate measure of a photoinitiator's performance is its ability to efficiently convert monomer to polymer. While the direct quantum yield of photopolymerization (Φp) can be complex to measure and compare across different studies, we can evaluate critical precursor metrics like the quantum yield of intersystem crossing (Φisc), triplet state quantum yield (ΦT), and the quantum yield of radical formation (ΦR).[4]

The following table summarizes available data for several benzophenone derivatives to provide a framework for comparison. It is crucial to note that experimental conditions (solvent, co-initiator, light intensity) heavily influence these values.

PhotoinitiatorSubstituent(s)Key Performance MetricMeasurement ConditionReference(s)
Benzophenone (BP) UnsubstitutedΦisc ≈ 1.0General[4]
Φ of Photoreduction: ~0.3 - 1.0Isopropanol[7]
Relative Efficiency: BaselineVarious[9][15]
4,4'-Dimethoxybenzophenone 4,4'-OCH₃Φ of Photoreduction: Lower than BPIsopropanol[7]
4,4'-Bis(trifluoromethyl)benzophenone 4,4'-CF₃Φ of Photoreduction: Higher than BPIsopropanol[7]
para-Aminobenzophenone (PAB) 4-NH₂ΦT = 0.82Cyclohexane (non-polar)[4]
ΦT = 0.1DMF (polar)[4]
Dodecyl-benzophenone (DBP) Alkyl chainHigher photoinitiating activity than BP at lower loadingsEpoxy acrylate resin[11]
Benzophenone-Carbazole (BPC) Carbazole moietyHigh efficiency as monocomponent PI (no co-initiator needed)TMPTA photopolymerization[14][16]
Polymeric Benzophenone (HTD) In-chain BP and AmineMore effective photoinitiator than BP/DMEA mixtureAcrylate polymerization[9]

Note: Φisc is the quantum yield of intersystem crossing. ΦT is the triplet quantum yield. Φ of Photoreduction is a measure of the efficiency of hydrogen abstraction from the solvent. These are not the overall quantum yield of polymerization (Φp) but are critical indicators of photoinitiator efficiency.

Experimental Protocols for Evaluating Photoinitiation Efficiency

To ensure trustworthy and reproducible results, methodologies for evaluating photoinitiators must be robust. Here, we detail a primary method for assessing performance: measuring the kinetics of photopolymerization using Photo-Differential Scanning Calorimetry (Photo-DSC).

Protocol 4.1: Determination of Photopolymerization Kinetics using Photo-DSC

Photo-DSC is a powerful technique that measures the heat flow associated with the exothermic polymerization reaction as it is initiated by UV light.[17] This allows for the direct determination of key kinetic parameters, such as the rate of polymerization (Rp) and the total monomer conversion.

Experimental Workflow

Sources

Validation

Validation of a Synthesis Procedure for 3,5-Dichloro-2'-methylbenzophenone: A Comparative Guide

Benzophenone derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and other targeted therapeutics. The synthesis of 3,5-Dichloro-2'-methylbenzophenon...

Author: BenchChem Technical Support Team. Date: March 2026

Benzophenone derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and other targeted therapeutics. The synthesis of 3,5-Dichloro-2'-methylbenzophenone presents a unique chemical challenge: achieving absolute regioselectivity.

This guide objectively evaluates the traditional synthetic pathways against modern, validated alternatives, providing drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for scalable production.

Mechanistic Evaluation of Synthetic Alternatives

To synthesize an asymmetric benzophenone, chemists typically rely on either the acylation of an aromatic ring or the nucleophilic addition of an organometallic reagent to a carbonyl or nitrile precursor. The choice of route dictates the purity, yield, and scalability of the final product.

Alternative 1: The Pitfalls of Friedel-Crafts Acylation (Route A)

The most classical approach to benzophenone synthesis is the Friedel-Crafts acylation, which involves reacting toluene with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1].

The Causality of Failure: While mechanistically straightforward, this route is fundamentally flawed for synthesizing the 2'-methyl (ortho) isomer. The methyl group on toluene is an ortho/para-directing activator. When the bulky 3,5-dichlorobenzoyl acylium ion approaches the toluene ring, severe steric hindrance at the ortho position drives the electrophilic aromatic substitution almost entirely to the para position[2]. Consequently, the reaction yields predominantly 3,5-dichloro-4'-methylbenzophenone, leaving the desired 2'-methyl isomer as a negligible byproduct that requires arduous, low-yielding chromatographic separation.

The Validated Standard: Grignard Addition to Nitriles (Route B)

To bypass the regioselectivity issues inherent to electrophilic aromatic substitution, the validated approach utilizes the nucleophilic addition of a Grignard reagent to a nitrile[3]. By reacting 2-Tolylmagnesium bromide with 3,5-dichlorobenzonitrile, the substitution patterns are pre-locked into the starting materials.

The Causality of Success: The nucleophilic carbanion of the ortho-tolyl Grignard reagent attacks the electrophilic carbon of the nitrile, forming a highly stable N-magnesium imine salt intermediate. Because the carbon-carbon bond formation is strictly dictated by the nitrile's position, there is zero ambiguity in regioselectivity. Subsequent acidic hydrolysis breaks down the imine intermediate, yielding 100% of the desired 3,5-dichloro-2'-methylbenzophenone[3].

Advanced Optimization: Continuous Flow Microreactors (Route C)

While Route B is chemically superior, batch Grignard reactions are highly exothermic and sensitive to moisture[4]. Recent process chemistry advancements have validated the use of continuous flow microreactors for this exact transformation. Microreactors provide superior mass and heat transfer, allowing the highly exothermic Grignard addition to be run safely at room temperature rather than cryogenic conditions, drastically reducing the "amplification effect" seen in batch scale-ups and improving yields to over 85%[5].

Workflow Start Target: 3,5-Dichloro-2'-methylbenzophenone RouteA Route A: Friedel-Crafts (Toluene + 3,5-Dichlorobenzoyl Chloride) Start->RouteA RouteB Route B: Grignard Addition (2-TolylMgBr + 3,5-Dichlorobenzonitrile) Start->RouteB OutcomeA Poor Regioselectivity (Major: 4'-methyl isomer) RouteA->OutcomeA OutcomeB High Regioselectivity (Exclusive 2'-methyl isomer) RouteB->OutcomeB

Fig 1. Workflow comparison of synthetic routes for 3,5-Dichloro-2'-methylbenzophenone.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three synthetic strategies, highlighting why the Grignard addition (particularly in flow) is the industry standard for this molecule.

ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard Addition (Batch)Route C: Grignard Addition (Flow)
Regioselectivity Low (~15% 2'-methyl, 85% 4'-methyl)Absolute (100% 2'-methyl)Absolute (100% 2'-methyl)
Overall Yield < 20% (after isomer separation)60 - 75%> 85%
Scalability Poor (due to purification bottlenecks)Moderate (exothermic control needed)Excellent (high heat transfer)
Key Impurities 3,5-Dichloro-4'-methylbenzophenoneUnreacted nitrile, biphenyl dimersMinimal
Safety Profile Moderate (AlCl₃ handling)Low (highly exothermic, moisture sensitive)High (contained microreactor)

Validated Experimental Protocol: Grignard Addition Route

The following step-by-step methodology details the batch synthesis of 3,5-Dichloro-2'-methylbenzophenone via Route B. This protocol is designed as a self-validating system , incorporating in-process analytical checks to ensure mechanistic fidelity at every stage.

Mechanism Nitrile 3,5-Dichlorobenzonitrile ImineSalt N-Magnesium Imine Salt Nitrile->ImineSalt Nucleophilic Addition Grignard 2-TolylMgBr Grignard->ImineSalt Hydrolysis Acidic Hydrolysis (H3O+) ImineSalt->Hydrolysis Product 3,5-Dichloro-2'-methylbenzophenone Hydrolysis->Product Imine Hydrolysis

Fig 2. Mechanistic pathway of the Grignard addition to nitrile and subsequent hydrolysis.

Step 1: Equipment Preparation & Inert Atmosphere

Because Grignard reagents react violently with atmospheric moisture and oxygen to form unwanted phenols or alkanes[4], absolute anhydrous conditions are mandatory.

  • Procedure: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel under a vacuum. Backfill with high-purity Argon gas.

  • System Validation: Introduce a trace amount of 1,10-phenanthroline indicator and a drop of alkyl lithium. The persistence of a deep rust/red color confirms the complete absence of moisture in the reaction vessel.

Step 2: Nucleophilic Addition
  • Procedure: Dissolve 1.0 equivalent of 3,5-Dichlorobenzonitrile in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0°C using an ice bath to control the initial exotherm. Slowly add 1.2 equivalents of 2-Tolylmagnesium bromide (1.0 M in THF) dropwise via the addition funnel over 30 minutes. Once added, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • System Validation: The reaction mixture will transition from colorless to a deep yellow/orange hue, visually indicating the formation of the N-magnesium imine salt[4]. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The complete disappearance of the nitrile starting material (Rf ~0.6) and the appearance of a baseline spot (the highly polar imine salt) validates the completion of the addition step.

Step 3: Acidic Hydrolysis

The intermediate imine salt is highly stable and will not spontaneously convert to the ketone without targeted acidic intervention[3].

  • Procedure: Re-cool the reaction mixture to 0°C. Carefully quench the reaction by adding 2M aqueous HCl dropwise. Caution: This step is highly exothermic and will generate methane/ethane gas if unreacted Grignard reagent is present. After quenching, warm the mixture to room temperature and stir vigorously for 2 hours to force the hydrolysis of the iminium ion into the final ketone[3].

  • System Validation: A second TLC check will show the disappearance of the baseline polar spot and the emergence of a new, distinct product spot (Rf ~0.5), confirming the successful hydrolysis of the imine to the benzophenone.

Step 4: Workup and Purification
  • Procedure: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from hot ethanol.

  • System Validation: Submit the purified crystals for ¹H-NMR analysis. The spectrum must show a distinct singlet integrating to 3 protons at ~2.3 ppm (confirming the presence of the 2'-methyl group) and a unique splitting pattern in the aromatic region corresponding to the di-chlorinated ring, definitively proving the regiochemical purity of the synthesized 3,5-Dichloro-2'-methylbenzophenone.

References

  • Benchchem. "An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis" 2

  • International Journal of Creative Research Thoughts (IJCRT). "A Review on Synthesis of Benzophenone Imine by Benzonitrile" 4

  • Google Patents. "Method for synthesizing benzophenone derivative by continuous flow microreactor" (CN108409516B) 5

  • Master Organic Chemistry. "Addition of Grignard reagents to nitriles to give ketones (after hydrolysis)"3

  • LibreTexts Chemistry. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction"1

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2'-methylbenzophenone
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Reactant of Route 2
3,5-Dichloro-2'-methylbenzophenone
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